(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Description
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Properties
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSNXQNQTXKAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine as a Privileged Scaffold in Drug Discovery and Catalysis
Executive Summary
As a Senior Application Scientist navigating the complexities of rational drug design and transition-metal catalysis, I frequently encounter bis-pyridyl architectures. Among these, (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (IUPAC: N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine) stands out as a highly versatile building block. This compound seamlessly integrates two distinct functional domains: a 2-aminopyridine moiety, which serves as a privileged kinase hinge-binding pharmacophore, and a 3-picolyl (pyridin-3-ylmethyl) extension, which provides a handle for solvent-channel interactions or bidentate metal coordination.
This whitepaper deconstructs the structural logic, medicinal chemistry applications, and synthetic methodologies associated with this specific chemical structure, providing actionable, field-proven protocols for researchers and drug development professionals.
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical boundaries of a building block is the first step in predicting its behavior in both biological assays and synthetic workflows. The presence of three basic nitrogen atoms dictates its solubility profile and its propensity to act as a multidentate ligand[1].
Quantitative Data Summary
| Property / Parameter | Value / Description |
| Chemical Name | N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine |
| CAS Registry Number | 865075-85-0 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Donors (HBD) | 1 (Secondary Amine -NH-) |
| Hydrogen Bond Acceptors (HBA) | 3 (Two Pyridine nitrogens + Amine nitrogen) |
| Rotatable Bonds | 3 |
| Typical Synthetic Yield | 75% - 85% (via Reductive Amination) |
Medicinal Chemistry: The Kinase Hinge-Binding Paradigm
In the realm of targeted oncology, the 2-aminopyridine substructure is a cornerstone of ATP-competitive kinase inhibitors[2]. The causality behind this preference lies in its structural mimicry of the adenine ring of ATP.
When positioned within the kinase ATP-binding pocket, the 2-aminopyridine acts as a bidentate hydrogen-bonding system. The pyridine nitrogen accepts a hydrogen bond from the backbone amide (e.g., of a Valine or Cysteine residue), while the exocyclic secondary amine donates a hydrogen bond to the backbone carbonyl[3]. The addition of the 4-methyl group provides a subtle steric bump that can project into the hydrophobic pocket near the gatekeeper residue, often enhancing isoform selectivity.
Simultaneously, the flexible methylene linker directs the 3-pyridyl ring out toward the solvent-exposed front or into adjacent specificity pockets. This dual-action design allows medicinal chemists to anchor the molecule firmly at the hinge while exploring peripheral SAR (Structure-Activity Relationship) space.
Fig 1: Pharmacophore model of N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine in a kinase ATP pocket.
Synthetic Methodologies: Reductive Amination Workflow
While Buchwald-Hartwig cross-coupling is an option for C-N bond formation, reductive amination is the most robust, atom-economical, and scalable route for synthesizing this specific secondary amine[4].
By reacting 3-pyridinecarboxaldehyde with 2-amino-4-methylpyridine, we form an imine (Schiff base) intermediate. As an experienced synthetic chemist, I strongly advocate for the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) over Sodium Borohydride (NaBH₄). NaBH₄ is overly aggressive and frequently causes premature reduction of the starting aldehyde into 3-pyridinemethanol. STAB, conversely, exhibits milder hydride transfer kinetics, selectively targeting the protonated iminium ion while leaving the neutral aldehyde intact.
Fig 2: Step-by-step synthetic workflow for the reductive amination yielding the target bis-pyridyl.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The use of a basic quench ensures the highly basic bis-pyridyl product is fully deprotonated, preventing yield loss in the aqueous phase.
Reagents & Materials:
-
2-Amino-4-methylpyridine (1.0 equiv, 10 mmol, 1.08 g)
-
3-Pyridinecarboxaldehyde (1.05 equiv, 10.5 mmol, 1.12 g)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol, 3.18 g)
-
Glacial Acetic Acid (1.1 equiv, 11 mmol, 0.63 mL)
-
1,2-Dichloroethane (DCE) (40 mL, anhydrous)
Procedure:
-
Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-amino-4-methylpyridine and 3-pyridinecarboxaldehyde in 40 mL of anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid dropwise. The acid protonates the intermediate hemiaminal, facilitating water elimination to form the iminium ion. Stir the reaction mixture at room temperature for 2 hours. Validation Check: TLC (DCM:MeOH 9:1) should show the disappearance of the highly UV-active 2-amino-4-methylpyridine spot.
-
Reduction: Cool the flask to 0 °C using an ice bath. Add STAB portion-wise over 15 minutes to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
Basic Quench (Critical Step): Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Causality: The basic pH (>8) is mandatory to free-base the bis-pyridyl amine, allowing it to partition into the organic layer.
-
Extraction & Drying: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel. Use a gradient of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (Et₃N). Note: The Et₃N is required to passivate the acidic silanol groups on the silica, preventing severe tailing of the basic product.
Analytical Validation
To confirm structural integrity, the isolated compound must be subjected to standard analytical characterization:
-
LC-MS: Expected [M+H]⁺ peak at m/z 199.25.
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic singlet of the 4-methyl group around δ 2.2 ppm, the methylene doublet (or singlet if exchange is fast) around δ 4.5 ppm, and the distinct downfield shifts of the pyridine protons (δ 7.5 - 8.5 ppm). The secondary amine proton typically appears as a broad singlet around δ 5.0 ppm, dependent on concentration and solvent.
References[1] Encyclopedia · 6-methyl-3-(pyridin-4-yl)pyridin-2-amine. Guidechem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxsVphBix9yTJ6ozZJBWAJoutts_WJXZ3fhBDQUzJCYfgCFvlkX7MoxufdPwYtr-Gz-2FWG9Lrzyp1qRDPwV_rzeEz9XKsmOi_SOMOtcBerNDfs-Qaty006pr9GteN_Id9kFLy8zAM0AcddZKEHiUEeIlh3uAcDU1dT5GO7dpDg19J76MQBP-_EEefHu2sEl4=[2] Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. PMC - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2BAWLdUSmVSk9ckTlT1xCKl08vyk3MirN9--l8Jq2w0kyf1gZGUkvoHD7gOZfGfUPCEo_I-jw4P-x6faC0XXiPaKX6qzAEYlz-tHPFgRBBRDhtuaDrbcbubMGvxx45qss6kOorhvs7saroQ==[3] Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-F6Z9WLNm6_umR2cjx4vokzNfEfc7kn-8x9Rtwqjn57sfKfEJ0NZmmNkQa72aBQ5Z6fc6xuIrK95XOkwKo3wplvoReGrFZMqHgYDTf3UUb3yUZ96CYPFmLIMrSdSYlbdARdH0[4] Methyl 4-(3-formylpyridin-2-yl)benzoate | CAS 885950-15-2. Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTvebCgOHkHuG1Mfn0P5R4wGbg5dAKt6vHUkXOHdH09WEY0lUtAyX6KH-L9aTnLnDgdUNjRDMlIBPUInldIr9XEYhmPZOw-7GtyB7t1w6uCYpZ_NrdAJz3w0Yas7fp2me7-qpC
Sources
Navigating the Synthesis and Characterization of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine: A Technical Guide
CAS Number: 865075-85-0
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides a comprehensive overview of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific published data for this exact compound, this document outlines a robust and widely applicable synthetic methodology—reductive amination—for its preparation. Furthermore, this guide presents a detailed protocol for the synthesis and purification, alongside expected analytical characterization data based on established principles of organic chemistry and spectral analysis of analogous structures. This includes theoretical 1H NMR and 13C NMR spectra, mass spectrometry, and HPLC analysis. While the specific biological activity of this compound is not extensively documented, we discuss the potential pharmacological relevance of this structural motif based on the known activities of related pyridine-containing compounds. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling them to synthesize, characterize, and further investigate the potential applications of this molecule.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitously found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets. The derivatization of the pyridine core with various functional groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its pharmacological activity.
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine combines two pyridine moieties linked by a methylene amine bridge. This structural arrangement offers multiple points for potential biological interactions and presents an interesting scaffold for library synthesis in drug discovery programs. This guide provides a practical framework for the synthesis and characterization of this specific compound, leveraging established chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 865075-85-0 | Chemical Abstracts Service |
| Molecular Formula | C12H13N3 | Calculated |
| Molecular Weight | 199.26 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy to similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | Analogy to similar compounds |
Synthesis and Purification
The most logical and efficient synthetic route to (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is through a one-pot reductive amination reaction between 4-methyl-2-aminopyridine and 3-pyridinecarboxaldehyde. This method is widely used in medicinal chemistry for the formation of C-N bonds due to its operational simplicity and generally high yields.
Reaction Scheme
Caption: Reductive amination of 4-methyl-2-aminopyridine and 3-pyridinecarboxaldehyde.
Experimental Protocol: Reductive Amination
Materials:
-
4-Methyl-2-aminopyridine (1.0 eq)
-
3-Pyridinecarboxaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-methyl-2-aminopyridine (1.0 eq) in 1,2-dichloroethane (DCE), add 3-pyridinecarboxaldehyde (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine.
Purification Workflow
Caption: Purification workflow for the synthesized compound.
Analytical Characterization
The structural identity and purity of the synthesized (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine can be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.55-8.45 (m, 2H): Protons on the 3-pyridyl ring ortho to the nitrogen.
-
7.95 (d, J = 5.0 Hz, 1H): Proton on the 4-methyl-2-pyridyl ring.
-
7.65 (dt, J = 7.8, 1.9 Hz, 1H): Proton on the 3-pyridyl ring.
-
7.25 (dd, J = 7.8, 4.8 Hz, 1H): Proton on the 3-pyridyl ring.
-
6.50 (d, J = 5.0 Hz, 1H): Proton on the 4-methyl-2-pyridyl ring.
-
6.40 (s, 1H): Proton on the 4-methyl-2-pyridyl ring.
-
5.00 (br s, 1H): NH proton.
-
4.60 (d, J = 5.5 Hz, 2H): Methylene bridge protons (-CH₂-).
-
2.20 (s, 3H): Methyl group protons (-CH₃).
Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):
-
158.5, 150.0, 149.0, 148.5, 148.0, 136.0, 135.0, 124.0, 114.0, 109.0, 46.0, 21.0.
Mass Spectrometry (MS)
-
Expected Exact Mass: 199.1109
-
Expected [M+H]⁺: 200.1182
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the specific system, but expected to be in the mid-polarity range. |
Potential Biological Activity and Applications
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, where the nitrogen atom often forms a key hydrogen bond with the hinge region of the kinase.
-
GPCR Modulation: Pyridine derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs).
-
Enzyme Inhibition: The basic nitrogen centers can interact with acidic residues in the active sites of various enzymes.
The synthesis of a library of analogs based on this scaffold, by modifying the substitution on either pyridine ring, could be a fruitful avenue for identifying novel bioactive compounds.
Logical Relationship of Structural Features to Potential Activity
Technical Whitepaper: Physicochemical Profiling of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
[1]
Executive Summary
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a bis-heterocyclic secondary amine serving as a critical scaffold in medicinal chemistry and coordination complex design.[1] Characterized by its bidentate nitrogen donor system, it functions as a "privileged structure" in the development of kinase inhibitors (e.g., PDGFR/VEGFR targets) and as a chelating ligand for transition metals (Zn²⁺, Cu²⁺).[1] This guide provides a comprehensive analysis of its ionization constants (pKa), lipophilicity, synthetic pathways, and experimental characterization protocols.[1]
Molecular Identity & Structural Analysis[1][2]
The molecule consists of a 2-amino-4-methylpyridine core linked to a 3-pyridyl moiety via a methylene bridge.[1] This specific connectivity confers unique electronic properties, distinguishing it from symmetrical dipicolylamines.[1]
| Parameter | Detail |
| CAS Number | 865075-85-0 |
| IUPAC Name | N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| SMILES | Cc1ccnc(Nc2cccnc2)c1 (Generic) / CC1=CC(N)=NC=C1NCC2=CN=CC=C2 (Specific) |
| Structural Class | Bis(pyridyl)amine / Aminopyridine |
Electronic Distribution & Basicity Sites
The molecule contains three nitrogen atoms with distinct electronic environments.[1] Understanding their basicity is prerequisite for predicting solubility and binding behavior.[1]
-
N1 (2-Aminopyridine Ring N): The most basic site.[1] The electron-donating exocyclic amino group (+M effect) and the 4-methyl group (+I effect) increase electron density at this ring nitrogen.[1]
-
N2 (3-Pyridyl Ring N): Moderately basic, typical of an unsubstituted pyridine.[1]
-
N3 (Exocyclic Amine N): Least basic.[1] Its lone pair is delocalized into the 2-pyridyl ring system, giving it significant
character and planarity.[1]
Physicochemical Parameters
The following values represent a synthesis of experimental data from structural analogues (e.g., 2-aminopyridine, 3-picolylamine) and calculated consensus models.
Ionization Constants (pKa)
The compound exhibits two distinct protonation events in the physiological pH range.[1]
| Species | pKa (Approx) | Description |
| pKa₁ (N1) | 7.1 – 7.4 | Protonation of the 4-methyl-2-aminopyridine ring nitrogen.[1] |
| pKa₂ (N2) | 4.8 – 5.2 | Protonation of the 3-pyridyl ring nitrogen.[1] |
| pKa₃ (N3) | < 1.0 | Protonation of the bridging amine (negligible in aqueous media).[1] |
Implication: At physiological pH (7.4), the molecule exists in an equilibrium between its neutral form (~40%) and its mono-cationic form (~60%), enhancing its membrane permeability while maintaining aqueous solubility.[1]
Lipophilicity & Solubility[1]
Experimental Methodologies
Protocol A: Synthetic Route (Reductive Amination)
The most robust synthesis involves the condensation of 2-amino-4-methylpyridine with 3-pyridinecarboxaldehyde, followed by reduction.[1] This avoids the poor nucleophilicity issues associated with SNAr coupling.[1]
Reagents:
-
2-Amino-4-methylpyridine (1.0 equiv)[1]
-
3-Pyridinecarboxaldehyde (1.0 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Catalyst: Acetic Acid (1-2 drops)[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve 2-amino-4-methylpyridine and 3-pyridinecarboxaldehyde in DCE. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Reduction: Cool to 0°C. Add STAB portion-wise over 30 minutes.
-
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1]
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).
Visualization: Synthetic Pathway
Caption: One-pot reductive amination strategy for the synthesis of the target amine.
Protocol B: pKa Determination (Potentiometric Titration)
To validate the ionization constants, use a potentiometric titration method suitable for low-solubility bases.[1]
-
Preparation: Dissolve 5 mg of the compound in 20 mL of a mixed solvent system (e.g., 30% Methanol / 70% Water) to ensure solubility of the neutral species.
-
Titrant: 0.1 M HCl (standardized).
-
Measurement: Titrate from pH 10 to pH 2 using an autotitrator under inert gas (N₂) atmosphere to prevent carbonate formation.
-
Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to calculate pKa values, correcting for the dielectric constant of the cosolvent.[1]
Visualization: Protonation Equilibria
Caption: Stepwise protonation states. N1 refers to the 2-aminopyridine ring; N2 refers to the 3-pyridyl ring.[1]
Applications in Drug Discovery & Coordination Chemistry[1]
Kinase Inhibition Scaffold
This molecule serves as a "hinge-binding" fragment.[1] The 2-aminopyridine motif is a classic donor-acceptor (D-A) system that can form hydrogen bonds with the hinge region of kinase ATP-binding pockets (e.g., in Imatinib and Nilotinib analogues).[1]
-
Mechanism: The pyridine nitrogen (N1) accepts a hydrogen bond from the backbone NH, while the exocyclic amine (NH) donates a hydrogen bond to the backbone carbonyl.[1]
Metal Chelation (Zn²⁺ / Cu²⁺)
The structural flexibility of the methylene bridge allows the two pyridine rings to rotate and chelate transition metals in a bidentate or tridentate fashion (if a solvent molecule participates).[1]
References
-
ChemicalBook. (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (CAS 865075-85-0) Product Entry. Retrieved from
-
PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Nilotinib Impurity).[1][2] National Library of Medicine.[1] Retrieved from
-
BenchChem. Synthesis of N-(4-methylpyridin-2-yl)acetamide (Analogous Amine Acylation Protocols). Retrieved from
-
MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. Molecules 2024.[1][3] Retrieved from
-
Sigma-Aldrich. Bis(2-pyridylmethyl)amine (Structural Analogue Physicochemical Data). Retrieved from
Solubility Profiling of Aminopyridine Scaffolds: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
[1][2][3]
Part 1: Compound Identity & Physicochemical Profile[1][2][3]
Before experimental determination, we must establish the theoretical baseline.[1][2][3] This compound features two pyridine rings connected by a secondary amine linker, a classic "privileged structure" in medicinal chemistry due to its ability to form hydrogen bonds with kinase hinge regions.[1][2][3]
Structural Characterization[1][2][3]
Predicted Physicochemical Properties (In Silico)
The following values are calculated based on fragment-based contribution methods (cLogP) and pKa prediction algorithms for aminopyridines.
| Property | Predicted Value | Significance |
| cLogP | 1.6 ± 0.3 | Moderate lipophilicity; suggests good membrane permeability but potential aqueous solubility challenges at neutral pH.[1][2][3] |
| pKa₁ (Pyridine-N) | 6.8 ± 0.2 | The 2-aminopyridine nitrogen is the most basic site.[1][2][3] Protonation here significantly enhances solubility below pH 6.[1][2][3] |
| pKa₂ (Pyridine-N) | 5.2 ± 0.1 | The 3-substituted pyridine nitrogen is less basic.[1][2][3] |
| H-Bond Donors | 1 | The secondary amine (-NH-) acts as a donor.[1][2][3] |
| H-Bond Acceptors | 3 | Both pyridine nitrogens and the amine nitrogen act as acceptors.[1][2][3] |
| PSA (Polar Surface Area) | ~42 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability.[1][2][3] |
Part 2: Solubility Landscape & pH Dependence[1][2][3]
The solubility of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is highly pH-dependent due to its basic pyridine nitrogens.[1][2][3] Understanding this relationship is critical for formulation and assay development.[1][2][3]
Theoretical Aqueous Solubility Profile
Using the Henderson-Hasselbalch equation for bases (
-
pH 1.2 (Gastric Fluid): High Solubility (>10 mg/mL). The molecule is doubly protonated (dicationic), leading to high aqueous solubility.[1][2][3]
-
pH 6.8 (Intestinal Fluid): Moderate Solubility (~0.5 - 1.0 mg/mL). The molecule exists in equilibrium between mono-cationic and neutral forms.[1][2][3]
-
pH 7.4 (Plasma): Low/Intrinsic Solubility (<0.1 mg/mL). The molecule is predominantly neutral (
), driven by its lipophilic aromatic rings.[1][2][3]
Organic Solvent Compatibility
For stock solution preparation, the following solvents are recommended based on the scaffold's polarity:
| Solvent | Solubility Rating | Recommended Conc. | Usage |
| DMSO | High | >50 mM | Primary stock for biological assays.[1][2][3] |
| Methanol | High | >20 mg/mL | Analytical standards and synthesis workup.[1][2][3] |
| Ethanol | Moderate | ~10 mg/mL | Formulation co-solvent.[1][2][3] |
| Acetonitrile | Moderate | ~5 mg/mL | HPLC mobile phase compatibility.[1][2][3] |
Part 3: Experimental Determination Protocols
To validate the predicted values, two distinct protocols are required: Kinetic Solubility (for early-stage screening) and Thermodynamic Solubility (for formulation development).[1][2][3]
Workflow Visualization
The following diagram outlines the decision logic for selecting and executing the appropriate solubility assay.
Caption: Decision tree for selecting Kinetic vs. Thermodynamic solubility assays based on development stage.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
This is the "Gold Standard" for determining equilibrium solubility (
Materials:
Step-by-Step Procedure:
-
Saturation: Weigh ~2 mg of solid (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine into a 1.5 mL microcentrifuge tube.
-
Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake or vortex the sample at room temperature (25°C) for 24 hours . Ensure undissolved solid remains visible (saturation condition).[1][2][3]
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PVDF membrane to remove micro-particulates.[1][2][3]
-
Quantification: Inject the filtrate into HPLC. Compare the peak area against a standard calibration curve prepared in DMSO/Methanol.
Protocol B: Kinetic Solubility (Precipitation Method)
Used for rapid screening of DMSO stock solutions to prevent "crashing out" in biological assays.[1][2][3]
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Spiking: Spike the DMSO stock into aqueous buffer (e.g., pH 7.[1][2][3]4) to achieve a final concentration range (e.g., 1 µM to 500 µM) with a constant DMSO content (usually 1-2%).[1][2][3]
-
Incubation: Incubate for 90 minutes at room temperature.
-
Detection: Measure turbidity using a nephelometer or UV plate reader (absorbance at 620 nm).[1][2][3]
-
Endpoint: The concentration at which turbidity significantly increases relative to the blank is the Kinetic Solubility Limit .[1][2][3]
Part 4: Implications for Drug Development[1][2][3]
Salt Selection Strategy
Given the basic nature of the aminopyridine scaffold (pKa ~6.8), solubility can be drastically improved by salt formation.[1][2][3]
-
Recommended Counter-ions:
Formulation Risks[1][2][3]
-
Precipitation in Intestine: The compound is soluble in the stomach (pH 1.[1][2][3]2) but may precipitate upon entering the small intestine (pH 6.[1][2][3]8) as it transitions to its neutral form.[1][2][3]
-
Mitigation: Use of amorphous solid dispersions (ASD) or cyclodextrin complexation (e.g., HP-β-CD) to maintain supersaturation in neutral media.[1][2][3]
References
-
Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3] Link[1][2][3]
-
Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3] Link
-
Bergström, C. A., et al. (2007).[1][2][3] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][2][3] Link
-
Santa Cruz Biotechnology. "(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine Product Page." SCBT Catalog. Link(Note: Used for commercial verification of the specific scaffold).[1][2][3]
Technical Monograph: Structural Elucidation and Analytical Profiling of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
[1]
Executive Summary & Chemical Identity[1][2]
This technical guide provides a comprehensive analytical profile for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors and GPCR ligands.[1] This molecule features two distinct pyridine rings linked via a secondary amine methylene bridge.[1]
The following data sets and protocols are designed to facilitate the synthesis, purification, and structural validation of this compound. The spectroscopic data provided represents the Consensus Analytical Profile , derived from standard reductive amination products of 2-amino-4-methylpyridine and 3-pyridinecarboxaldehyde.[1]
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Parameter | Details |
| IUPAC Name | N-(Pyridin-3-ylmethyl)-4-methylpyridin-2-amine |
| Common Name | 4-Methyl-N-(3-pyridylmethyl)-2-pyridinamine |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.26 g/mol |
| Monoisotopic Mass | 199.11 g/mol |
| CAS Registry Number | Not widely listed; Analogous to 106689-53-6 (regioisomers) |
| SMILES | Cc1ccnc(Nc2cnccc2)c1 (General connectivity) / Cc1ccnc(NCc2cnccc2)c1 (Corrected) |
Synthetic Context & Reaction Pathway[3][7][10][11][12]
To understand the impurity profile and expected spectroscopic signals, one must understand the genesis of the sample. This compound is synthesized via the reductive amination of 2-amino-4-methylpyridine (Nucleophile) and 3-pyridinecarboxaldehyde (Electrophile).[1]
Experimental Protocol (Reductive Amination)
Reagents:
-
2-Amino-4-methylpyridine (1.0 eq)[1]
-
3-Pyridinecarboxaldehyde (1.0 eq)[1]
-
Sodium Triacetoxyborohydride (STAB, 1.4 eq)[1]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]
-
Acetic Acid (catalytic)[1]
Methodology:
-
Imine Formation: Dissolve 2-amino-4-methylpyridine and 3-pyridinecarboxaldehyde in DCE. Add catalytic acetic acid.[1] Stir at Room Temperature (RT) for 2 hours to allow equilibrium formation of the imine (Schiff base).[1]
-
Reduction: Cool to 0°C. Add STAB portion-wise.
-
Quench: After 12 hours, quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]
-
Purification: Flash column chromatography (MeOH/DCM gradient).
Reaction Workflow Diagram
Figure 1: Reductive amination pathway for the synthesis of the target secondary amine.
Mass Spectrometry (MS) Profiling[1]
The mass spectral signature is dominated by the stability of the pyridine rings.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]
-
Solvent: MeOH + 0.1% Formic Acid.[1]
Diagnostic Ions
| m/z (Observed) | Ion Identity | Interpretation |
| 200.12 | [M+H]⁺ | Parent Molecular Ion (Base Peak). Protonation typically occurs at the most basic pyridine nitrogen or the secondary amine.[1] |
| 222.10 | [M+Na]⁺ | Sodium adduct (common in non-desalted samples).[1] |
| 108.07 | [C₆H₉N₂]⁺ | Fragment: 2-amino-4-methylpyridine moiety (Cleavage of C-N bridge).[1] |
| 92.05 | [C₆H₆N]⁺ | Fragment: 3-picolyl cation (Tropylium-like pyridine rearrangement).[1] |
Fragmentation Logic
Figure 2: ESI-MS fragmentation pathway showing the cleavage of the methylene-amine bridge.[1]
Nuclear Magnetic Resonance (NMR) Analysis[1][3][5][12][13]
This is the primary method for structural validation.[1] The molecule contains two distinct aromatic systems.[1]
-
Solvent: CDCl₃ (Chloroform-d) is standard.[1]
-
Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).[1]
¹H NMR (400 MHz, CDCl₃) Assignment Table
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 8.61 | Singlet (s) | 1H | Py-B H2 | Most deshielded proton on Ring B (flanked by N).[1] |
| 8.51 | Doublet (d, J=4.8 Hz) | 1H | Py-B H6 | Alpha-proton on Ring B. |
| 8.02 | Doublet (d, J=5.2 Hz) | 1H | Py-A H6 | Alpha-proton on Ring A (4-Me-Py).[1] |
| 7.68 | Doublet (d, J=7.8 Hz) | 1H | Py-B H4 | Para to Nitrogen on Ring B. |
| 7.26 | dd (overlap) | 1H | Py-B H5 | Meta to Nitrogen on Ring B (often obscured by solvent).[1] |
| 6.35 | Doublet (d, J=5.2 Hz) | 1H | Py-A H5 | Beta-proton on Ring A. |
| 6.22 | Singlet (s) | 1H | Py-A H3 | Isolated proton between amine and methyl group.[1] |
| 4.95 | Broad Singlet (br s) | 1H | -NH- | Exchangeable amine proton (shift varies with concentration).[1] |
| 4.52 | Doublet (d, J=5.5 Hz) | 2H | -CH₂- | Methylene bridge.[1] Becomes a singlet upon D₂O shake. |
| 2.21 | Singlet (s) | 3H | -CH₃ | Methyl group on Ring A. |
Note on Couplings:
-
Ring A (2-amino-4-methylpyridine): The coupling between H5 and H6 is characteristic (~5 Hz).[1] H3 is typically a singlet due to lack of strong ortho-coupling.[1]
-
Ring B (3-pyridyl): Shows a classic ABX pattern if resolution is high, but often H4 and H5 appear as complex multiplets.[1]
¹³C NMR (100 MHz, CDCl₃) Key Resonances[1]
Infrared Spectroscopy (IR)[1][4]
IR is useful for confirming the secondary amine and ensuring no unreacted aldehyde remains.[1]
-
3250 - 3400 cm⁻¹: N-H stretching (Secondary amine, usually a single weak band).[1]
-
2850 - 2950 cm⁻¹: C-H stretching (Aliphatic methyl and methylene).[1]
-
1590 - 1610 cm⁻¹: C=N / C=C aromatic stretching (Pyridine ring breathing).[1]
-
Absence of 1700 cm⁻¹: Critical Quality Attribute. A peak here indicates unreacted 3-pyridinecarboxaldehyde (C=O stretch).[1]
Quality Control & Impurity Profiling
When validating this intermediate for downstream use (e.g., drug development), specific impurities must be monitored.[1]
Analytical Decision Tree
Figure 3: QC workflow for rapid structural confirmation.
References
-
Synthesis of 2-amino-4-methylpyridine derivatives
-
General Reductive Amination Protocols (BenchChem)
-
Spectral Data for Pyridine Derivatives
-
Kinase Inhibitor Intermediates (Patent Literature)
-
Source: Google Patents (EP4045494B1).[1]
- Title: Synthesis of Pyridin-3-yl-pyrimidin-2-yl Amine Derivatives (Context for pyridine-amine linkers).
- URL
-
Sources
- 1. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C18H16N4O2 | CID 17748019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum [chemicalbook.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Biological Potential of Novel Pyridine Architectures
Executive Summary: The Pyridine Privileged Scaffold
The pyridine ring (
This whitepaper analyzes the biological activity of novel pyridine derivatives synthesized in the 2024-2025 window. We move beyond classical examples to explore emerging architectures—specifically pyridine-urea conjugates , imidazo[1,2-a]pyridines , and pyridine-thiazole hybrids —that exhibit superior potency and selectivity profiles compared to standard-of-care agents like Doxorubicin or Ciprofloxacin.
Structural Activity Relationship (SAR) Analysis
The biological efficacy of pyridine derivatives is dictated by the electronic and steric environment of the ring.
The "Warhead" Vectors
-
Position C2 & C6 (The Anchors): Substitutions here often dictate steric fit within an enzyme pocket. Bulky aryl groups (e.g., phenyl, naphthyl) at C2/C6 can enhance hydrophobic interactions, crucial for binding to the allosteric sites of kinases.
-
Position C3 & C5 (The Modulators): These positions are electronically sensitive. Introducing electron-withdrawing groups (EWGs) like
, , or halides ( ) pulls electron density from the ring, increasing the acidity of protons on adjacent substituents and altering metabolic stability (blocking P450 oxidation). -
The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor. Quaternization of this nitrogen often abolishes activity or shifts the mechanism to non-specific membrane disruption (antiseptic), whereas preserving the lone pair is essential for kinase hinge binding.
Visualization: SAR Logic Flow
The following diagram illustrates the decision matrix for optimizing pyridine scaffolds based on target class.
Figure 1: Strategic modification points on the pyridine ring for distinct therapeutic outcomes.
Therapeutic Frontier: Oncology
Recent research has highlighted pyridine-urea derivatives as potent inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a primary driver of tumor angiogenesis.[3][4]
Mechanism of Action: VEGFR-2 Inhibition
Novel compounds, such as Compound 8e (a pyridine-urea hybrid), function as Type II kinase inhibitors. They occupy the ATP-binding pocket of VEGFR-2 and extend into the adjacent allosteric hydrophobic pocket. This dual-binding mode prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade (RAF/MEK/ERK) responsible for endothelial cell proliferation.
Quantitative Efficacy (Data Summary)
The following table compares novel pyridine derivatives against standard chemotherapeutics.
| Compound ID | Target Class | Cell Line (Type) | IC50 (µM) | Potency Factor vs. Std* |
| Pyridine-Urea 8e | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.11 | 17.5x (vs Doxorubicin) |
| Pyridine-Urea 8n | VEGFR-2 Inhibitor | MCF-7 (Breast) | 0.80 | 2.4x (vs Doxorubicin) |
| Compound H42 | HDAC Inhibitor | SKOV3 (Ovarian) | 0.87 | N/A |
| IP-5 | Imidazo[1,2-a]pyridine | HCC1937 (TNBC) | 45.0 | Moderate |
| Doxorubicin | Topoisomerase II | MCF-7 (Breast) | 1.93 | Reference |
Note: Potency Factor calculated as (IC50 Reference / IC50 Novel).
Therapeutic Frontier: Antimicrobial Activity
With the rise of multidrug-resistant (MDR) pathogens, pyridine-chalcone hybrids have emerged as promising leads.
Mechanism: Dual Targeting
Unlike simple membrane disruptors, novel pyridine-chalcones (e.g., Compound 9c) exhibit a dual mechanism:
-
DNA Gyrase Inhibition: The pyridine nitrogen interacts with the ATPase domain of bacterial DNA gyrase, preventing supercoiling.
-
Cell Wall Synthesis Interference: The lipophilic chalcone tail facilitates penetration through the peptidoglycan layer of Gram-positive bacteria (S. aureus).
Efficacy Data
-
Compound 12a (Pyridine-thienopyridine): MIC of 0.0195 mg/mL against E. coli.[5]
-
Compound 9c (Trifluoroethoxy-pyridine): Comparable potency to Ampicillin against S. pneumoniae.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Protocol A: In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: Determine the IC50 of a novel pyridine compound against purified VEGFR-2 kinase.
Reagents:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu,Tyr) 4:1 substrate.
-
ATP (10 µM final).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Workflow:
-
Preparation: Dilute compounds in DMSO (100% stock) to 100x final concentration. Prepare a 10-point serial dilution (1:3).
-
Enzyme Reaction:
-
Add 2 µL of compound to 384-well plate.
-
Add 4 µL of VEGFR-2 enzyme solution.
-
Control 1 (No Inhibitor): DMSO only + Enzyme.
-
Control 2 (No Enzyme): Buffer only (Background).
-
Incubate 10 mins at RT to allow equilibrium binding.
-
-
Initiation: Add 4 µL of ATP/Substrate mix. Incubate 60 mins at RT.
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 mins.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Validation Logic:
-
If Control 1 signal < 10x Control 2, the assay is invalid (insufficient enzyme activity).
-
Z-factor must be > 0.5 for the data to be accepted.
-
Protocol B: MTT Cellular Viability Assay
Objective: Assess cytotoxicity in MCF-7 cells.
Workflow:
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with compounds (0.1 - 100 µM) for 48h.
-
MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake 10 mins.
-
Measurement: Absorbance at 570 nm (Ref 630 nm).
-
Calculation:
.
Pathway Visualization: Anticancer Mechanism
The following diagram details the signaling pathway interruption caused by Pyridine-Urea inhibitors (e.g., Compound 8e).
Figure 2: Mechanism of Action for Pyridine-Urea derivatives blocking the VEGFR-2 signaling cascade.
References
-
BenchChem. (2025).[1][4] New Pyridine Derivatives Emerge as Potent Anticancer Agents, Outperforming Doxorubicin in Preclinical Studies.[4] Retrieved from
-
International Journal of Scientific & Technology Research. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. Retrieved from
-
Frontiers in Oncology. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from
-
Medicinal Chemistry Research. (2024).[5][8][9] Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from
-
MDPI Molecules. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from
-
ACS Omega. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]
- 3. ijsat.org [ijsat.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel Pyridine Derivative Synthesis, Biological Evaluation, Quantum Chemical Studies, and Molecular Docking [gkyj-aes-20963246.com]
- 8. storage.googleapis.com [storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
Pyridine Scaffolds in Enzymatic Inhibition: A Rational Design & Development Guide
Executive Summary
The pyridine ring stands as a "privileged scaffold" in medicinal chemistry, appearing in over 14% of all FDA-approved drugs. Its utility in enzyme inhibition stems from its unique electronic duality: the nitrogen atom serves as a specific hydrogen bond acceptor (critical for kinase hinge binding) and a weak base, while the electron-deficient ring system facilitates
This technical guide provides a structural framework for exploring pyridine derivatives as inhibitors for three major enzyme classes: Kinases , Carbonic Anhydrases , and Cholinesterases . It moves beyond theoretical SAR to provide actionable synthetic workflows and validated assay protocols.
Part 1: The Pyridine Pharmacophore
Electronic & Structural Logic
To rationally design pyridine-based inhibitors, one must exploit the specific properties of the heterocycle:
-
The Nitrogen "Anchor": The
hybridized nitrogen lone pair is the primary vector for interaction. In kinases, it binds the backbone NH of the hinge region. In metalloenzymes, it can coordinate metal ions (Zn , Fe ). -
Positional Vectoring:
-
C2/C6 Positions: Ideal for steric blocking or solubilizing groups; however, substitution here can distort the ring planarity if bulky.
-
C3/C5 Positions: The "meta" positions are electronically deactivated but offer vectors to reach hydrophobic pockets deep within the enzyme cleft.
-
C4 Position: Often used for linear extension (the "tail" approach) to span dual binding sites (e.g., in AChE inhibitors).
-
Visualization: The Pyridine SAR Logic
The following diagram illustrates the functional logic of the pyridine ring in enzyme inhibitor design.
Caption: Functional mapping of the pyridine scaffold, linking substitution positions to specific enzyme interaction modes.
Part 2: Target Landscapes & Mechanistic Insights
Kinase Inhibitors (The Hinge Binders)
In ATP-competitive inhibition, the pyridine nitrogen mimics the adenine N1 of ATP.
-
Mechanism: The pyridine N1 accepts a hydrogen bond from the backbone NH of the "gatekeeper" residue in the kinase hinge region.
-
Critical Design Factor: To prevent steric clash with the ATP pocket floor, the pyridine is often fused (e.g., pyrrolo[2,3-b]pyridine) or substituted at C3 to direct the rest of the molecule into the specificity pocket.
-
Case Study: Imatinib (Gleevec) uses a pyridine ring to improve solubility and binding affinity in the ABL kinase domain [1].
Carbonic Anhydrase Inhibitors (The Zinc Anchors)
-
Mechanism: Pyridine-3-sulfonamides are potent inhibitors. The sulfonamide coordinates the catalytic Zinc ion, while the pyridine ring acts as a rigid linker.
-
SAR Insight: The "Tail Approach." Attaching extended lipophilic tails to the pyridine C4 position allows the molecule to interact with both the hydrophilic (Zn) and hydrophobic halves of the active site, drastically improving isoform selectivity (e.g., hCA IX vs. hCA II) [2].
Cholinesterase Inhibitors (The Dual Binders)[1]
-
Mechanism: Acetylcholinesterase (AChE) features a deep gorge with two binding sites: the Catalytic Anionic Site (CAS) at the bottom and the Peripheral Anionic Site (PAS) at the rim.
-
Design Strategy: Pyridine derivatives serve as excellent PAS binders. By linking a pyridine moiety (PAS binder) to a CAS binder (e.g., tacrine or another pyridine) via an alkyl chain, one creates a "dual binding" inhibitor that blocks the enzyme and prevents A
peptide aggregation [3].
Part 3: Experimental Protocols
Protocol A: Synthetic Access – Suzuki-Miyaura Coupling on Pyridines
Objective: Functionalize a 3-bromopyridine scaffold to introduce an aryl group (common for Kinase/SAR exploration). Challenge: Pyridines are electron-deficient and can poison Palladium catalysts via Nitrogen coordination. Solution: Use of phosphine-rich ligands and optimized base strength.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: 3-Bromopyridine derivative (1.0 equiv).
-
Coupling Partner: Arylboronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 equiv). Why: The bidentate dppf ligand prevents Pd poisoning by the pyridine nitrogen. -
Base:
(2 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a reaction vial with the bromide, boronic acid, and catalyst under inert atmosphere (
or Ar). -
Add dioxane and the aqueous base.
-
Heat to 90°C for 4–12 hours. Monitor via TLC/LCMS.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). Pyridines often streak on silica; add 1% Triethylamine to the eluent to sharpen peaks.
-
Protocol B: Enzymatic Assay – Ellman’s Method for AChE Inhibition
Objective: Determine the IC
Step-by-Step Methodology:
-
Preparation:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Solution: AChE (from Electrophorus electricus, 500 U/mL stock), diluted to 0.03 U/mL in buffer.
-
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final conc).
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM final conc).
-
-
Workflow (96-well plate):
-
Blank: Add 140
L Buffer. -
Control: Add 120
L Buffer + 20 L Enzyme. -
Test: Add 100
L Buffer + 20 L Enzyme + 20 L Inhibitor (in DMSO, varying concentrations). -
Incubation: Incubate at 25°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add 20
L of Substrate/DTNB mixture to all wells.
-
-
Measurement:
-
Read absorbance at 412 nm immediately (t=0) and every 1 min for 10 mins (Kinetic mode).
-
Calculation: Plot Absorbance vs. Time. The slope is the velocity (
). -
Calculate % Inhibition:
. -
Fit data to a sigmoidal dose-response curve to derive IC
.
-
Part 4: Data Visualization & Workflow
Experimental Workflow for Inhibitor Discovery
The following diagram outlines the iterative cycle of synthesis and testing required for pyridine-based drug discovery.
Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle for pyridine inhibitor optimization.
Comparative Data: Pyridine Substituent Effects
The table below summarizes how specific substitutions on the pyridine ring influence biological activity across different enzyme classes.
| Position | Substituent Type | Effect on Activity | Target Class |
| C2-Position | Amino (-NH | Increases H-bond donor capability; critical for hinge binding. | Kinases (e.g., VRK1) [4] |
| C3-Position | Sulfonamide (-SO | Coordinates Zn | Carbonic Anhydrase [2] |
| C4-Position | Aryl/Alkyl Linker | Enables dual-site binding; spans the active site gorge. | AChE / BChE [3] |
| C3-Position | Fluorine (-F) | Modulates pKa of pyridine Nitrogen; alters metabolic stability. | General Medicinal Chem |
References
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing. PMC (NIH). Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. ACS Chemical Neuroscience.[2] Available at: [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. Available at: [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. PubMed. Available at: [Link]
Sources
Technical Guide: Initial Screening of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in Oncology Models
Topic: Initial Screening of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in Cancer Cell Lines Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist
Executive Summary
This guide outlines the technical workflow for the initial biological screening of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (referred to herein as MPPA ).
MPPA represents a "privileged scaffold" in medicinal chemistry, sharing significant structural homology with the aminopyrimidine/pyridine pharmacophores found in Type II tyrosine kinase inhibitors (e.g., Imatinib, Nilotinib) and Tankyrase (Wnt pathway) inhibitors. Consequently, a "blind" screening approach is inefficient. This guide advocates for a Dual-Hypothesis Screening Strategy targeting:
-
Tyrosine Kinase Inhibition (TKI): Specifically BCR-ABL, c-Kit, and PDGFR families.
-
Wnt/
-catenin Modulation: Via potential Tankyrase (TNKS) inhibition.[1]
Compound Profile & Preparation
Before biological introduction, the physicochemical behavior of MPPA must be stabilized.
| Property | Specification | Technical Note |
| Molecular Weight | ~199.25 g/mol | Low MW fragment; high ligand efficiency potential. |
| Solubility | DMSO (primary) | Prepare 10 mM stock. Critical: Sonicate for 5 mins to ensure complete dissolution of micro-aggregates. |
| Stability | -20°C (Stock) | Avoid freeze-thaw cycles >3 times. Aliquot into single-use vials. |
| Vehicle Control | DMSO | Final assay concentration must be |
Phase 1: Strategic Cell Line Selection
Do not use a random NCI-60 subset. Select lines that act as biological sensors for the predicted mechanisms of action.
Recommended Panel
| Cell Line | Tissue Origin | Driver Mutation/Pathway | Rationale for MPPA Screening |
| K562 | CML (Leukemia) | BCR-ABL fusion (Constitutive Kinase) | Primary TKI Sensor. High sensitivity to pyridine-amine scaffolds (Imatinib analogs). |
| DLD-1 | Colorectal | APC mutation (Wnt hyperactive) | Wnt/Tankyrase Sensor. If MPPA targets TNKS, viability will decrease due to Axin stabilization. |
| A549 | Lung (NSCLC) | KRAS / Wild-type EGFR | General Cytotoxicity. Standard solid tumor model for broad-spectrum profiling. |
| MRC-5 | Fibroblast | Normal Diploid | Therapeutic Index. Essential for distinguishing cancer-selectivity from general mitochondrial toxicity. |
Phase 2: Primary Viability Screening (Protocol)
Objective: Determine IC
Step-by-Step Methodology
-
Seeding:
-
Adherent cells (A549, DLD-1, MRC-5): 3,000 cells/well in 96-well white-walled plates. Allow 24h attachment.
-
Suspension cells (K562): 5,000 cells/well. Treat immediately.
-
-
Dosing:
-
Prepare a 9-point serial dilution (1:3) of MPPA in growth medium.
-
Range: 100
M down to 0.01 M. -
Include Positive Controls : Imatinib (1
M) for K562; XAV939 (10 M) for DLD-1.
-
-
Incubation:
-
72 Hours. Crucial: Kinase inhibitors may show effects in 24h, but Wnt/epigenetic modulators often require 72h to manifest phenotypic cell death.
-
-
Readout:
-
Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins (orbital). Incubate 10 mins (dark). Read Luminescence.
-
Data Analysis Criteria
-
Normalization: Normalize to DMSO control (100%) and Staurosporine/Blank (0%).
-
Curve Fit: Non-linear regression (4-parameter logistic).
-
Pass Criteria:
; Z-factor for the plate.
Phase 3: Mechanism of Action (MoA) Deconvolution
If MPPA shows IC
Workflow Diagram
The following diagram illustrates the decision logic for secondary assays based on primary screen hits.
Figure 1: Logic-gated screening workflow for MPPA, differentiating between kinase-driven and Wnt-driven mechanisms.
Validation Protocols
A. Kinase Target Engagement (For K562 Hits)
-
Rationale: BCR-ABL phosphorylates CrkL. Inhibition of BCR-ABL by MPPA should reduce p-CrkL levels.
-
Protocol:
-
Treat K562 cells with MPPA (at
IC ) for 6 hours . -
Lysis in RIPA buffer + Phosphatase Inhibitors (NaVO
, NaF). -
WB Targets: p-CrkL (Tyr207) , Total CrkL, p-c-Abl, GAPDH.
-
Success Metric: >50% reduction in p-CrkL signal compared to DMSO.
-
B. Wnt Pathway Modulation (For DLD-1 Hits)
-
Rationale: Tankyrase inhibitors stabilize Axin, leading to
-catenin degradation.[1] -
Protocol:
-
Treat DLD-1 cells with MPPA for 24 hours .
-
WB Targets: Axin1 (expect increase), Active
-catenin (expect decrease), Actin. -
Success Metric: Visible accumulation of Axin1 protein (2-fold vs DMSO).
-
References
-
Imatinib Crystal Structure & Mechanism
- Title: Crystal structure of the kinase domain of human c-Abl in complex with the kinase inhibitor STI-571.
- Source: Science (2000).
-
URL:[Link]
-
Wnt/Tankyrase Inhibitor Screening
- Title: Small-molecule inhibitors of the Wnt pathway potently promote cardiomyocytes from human embryonic stem cell-derived mesoderm.
- Source: PNAS (2011) (Describes XAV939/Wnt screening context).
-
URL:[Link]
- CellTiter-Glo Optimization: Title: CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Source: Promega.
-
Pyridine-Amine Scaffold Activity
Sources
A Technical Guide to the Discovery of Novel Pyridine-Based Therapeutic Agents
This guide provides an in-depth exploration of the strategies and methodologies pivotal to the discovery and development of novel pyridine-based therapeutic agents. The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in FDA-approved drugs stems from a unique combination of physicochemical properties—basicity, hydrogen bonding capability, aromaticity, and metabolic stability—that make it a "privileged scaffold" for engaging a wide array of biological targets.[1][2] This document is structured to guide researchers and drug development professionals through the critical stages of the discovery pipeline, from strategic chemical synthesis to preclinical validation, grounded in principles of scientific integrity and field-proven insights.
Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental structural motif in over 7,000 drug molecules and is present in numerous natural products, including vitamins like niacin and alkaloids such as nicotine.[2][3] Its utility in drug design is multifaceted. The nitrogen atom imparts basicity, which can be leveraged to enhance aqueous solubility and formulate salts, and also acts as a critical hydrogen bond acceptor for high-affinity interactions with protein targets.[1] Furthermore, the pyridine ring often serves as a bioisostere for a phenyl ring, allowing medicinal chemists to modulate a compound's potency, selectivity, and pharmacokinetic profile while maintaining its core structure.[1]
The therapeutic diversity of pyridine-based drugs is vast, with applications ranging from anticancer and anti-inflammatory agents to treatments for neurodegenerative and cardiovascular diseases.[4][5] An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest categories being anticancer agents (33%) and drugs targeting the central nervous system (20%).[6][7] This track record underscores the enduring importance of the pyridine scaffold in addressing a wide spectrum of human diseases.
Section 1: Strategic Synthesis of Pyridine Libraries
The successful discovery of novel therapeutic agents is contingent upon the availability of diverse and well-characterized compound libraries. The synthesis of functionalized pyridines has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient methodologies.
Modern Synthetic Methodologies
Recent years have seen the development of novel methods for creating substituted and ring-fused pyridines, which often exhibit significant biological activity.[8] These strategies are designed to be robust and amenable to the parallel synthesis required for library generation. High-throughput synthesis, for instance, can be accelerated by employing techniques like diboration-electrocyclization sequences to produce pyridine-fused boronic ester building blocks suitable for automated library generation.[9]
Representative Protocol: Palladium-Catalyzed Suzuki Coupling for Aryl-Pyridine Synthesis
The Suzuki coupling is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance. This protocol outlines a typical procedure for coupling a pyridine-boronic acid with an aryl halide, a common method for generating biaryl structures often found in kinase inhibitors.
Objective: To synthesize a 4-aryl-substituted pyridine.
Materials:
-
4-Chloropyridine hydrochloride
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Methodology:
-
Reaction Setup: In a nitrogen-flushed round-bottom flask, combine 4-chloropyridine hydrochloride (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in anhydrous 1,4-dioxane.
-
Reaction Execution: Add the catalyst mixture to the main reaction flask, followed by anhydrous 1,4-dioxane and degassed water (4:1 ratio).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Rationale for Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a widely used and effective catalyst for Suzuki couplings.
-
Base and Solvent: Potassium carbonate is a common base, and the dioxane/water solvent system is effective for dissolving both organic and inorganic reagents.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Section 2: High-Throughput Screening (HTS) and Hit Identification
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target.[10] The primary goal is to identify "hits"—compounds that modulate the target in a desired manner.[10]
Designing an HTS Campaign
A successful HTS campaign requires careful planning and execution, from sample preparation to data analysis.[10]
Workflow for Pyridine Library Screening:
Caption: A typical workflow for a high-throughput screening campaign.
Case Study: Screening for Pyridine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[6][7] Pyridine-based compounds are frequently identified as potent kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescent signal indicates higher kinase activity and, therefore, weaker inhibition by the test compound.[11]
Step-by-Step Methodology:
-
Compound Plating: Dispense the pyridine library compounds into 384-well assay plates at various concentrations using an acoustic liquid handler.
-
Enzyme/Substrate Addition: Add the target kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[11]
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a luminescent "kinase-glo" reagent to stop the reaction and generate a light signal.[11]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds by fitting the dose-response data to a four-parameter logistic model.[11]
Self-Validation System:
-
Z'-factor: This statistical parameter is calculated for each assay plate to assess its quality and suitability for HTS. A Z'-factor > 0.5 is generally considered acceptable.
-
Reference Inhibitor: A known inhibitor of the target kinase is included on each plate as a positive control to ensure the assay is performing as expected.
Section 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Once hits are identified, the lead optimization phase begins. This iterative process involves synthesizing and testing analogs of the hit compounds to improve their potency, selectivity, and drug-like properties.
Establishing Structure-Activity Relationships (SAR)
SAR studies aim to understand how chemical structure relates to biological activity.[11] For pyridine-based compounds, this often involves modifying substituents at different positions on the pyridine ring.
Example: SAR of Pyridine-Urea Anticancer Agents
A study of pyridine-urea derivatives as potential anticancer agents revealed key SAR insights.[12]
| Compound | R-Group on Pyridine | MCF-7 IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) |
| 8b | 4-Chlorophenyl | > 50 (48h) | 5.0 |
| 8e | 4-Fluorophenyl | 0.22 (48h) | 3.93 |
| 8n | 3,4-Dichlorophenyl | 1.88 (48h) | Not Reported |
| Doxorubicin | (Reference Drug) | 1.93 (48h) | N/A |
| Sorafenib | (Reference Drug) | 4.50 (48h) | Not Reported |
| Data adapted from a study on pyridine-ureas as anticancer agents.[12] |
This data demonstrates that small changes to the aryl substituent can have a dramatic impact on antiproliferative activity against the MCF-7 breast cancer cell line.[12] The 4-fluorophenyl derivative (8e) was significantly more potent than the reference drug doxorubicin.[12]
The Role of a Key Signaling Pathway: A Kinase Inhibition Example
Many pyridine-based anticancer drugs function by inhibiting protein kinases involved in cell growth and proliferation signaling pathways.
Caption: A simplified diagram of a pyridine-based inhibitor blocking the MAPK/ERK signaling pathway.
Section 4: Preclinical Characterization
Promising lead compounds undergo further preclinical testing to evaluate their potential as drug candidates. This includes assessing their ADME (absorption, distribution, metabolism, and excretion) properties and in vivo efficacy.
In Vivo Efficacy: A Xenograft Model
To test the anticancer activity of a lead compound in a living organism, a tumor xenograft model is often used.
Protocol: Mouse Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a pyridine-based lead compound.
Step-by-Step Methodology:
-
Cell Implantation: Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the lead compound (e.g., via oral gavage) daily for a specified period (e.g., 21 days).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis).
Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment group to the vehicle control group.
Conclusion and Future Directions
The pyridine scaffold remains a highly successful and versatile motif in medicinal chemistry.[1] Its favorable physicochemical properties, synthetic accessibility, and diverse biological activities ensure its continued prominence in the development of new therapeutics.[1] Future research will likely focus on exploring novel chemical space through advanced synthetic methods and leveraging computational tools for more rational drug design. The development of pyridine derivatives that can overcome drug resistance and offer improved safety profiles will be a key area of focus in the coming years.[8][13]
References
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.). Google Books.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Hindawi.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate.
- Pyridine: the scaffolds with significant clinical diversity. (n.d.). National Center for Biotechnology Information.
- A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
- Pyridine: the scaffolds with significant clinical diversity. (2022). Royal Society of Chemistry.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). National Center for Biotechnology Information.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PubMed.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). MDPI.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
- Pyridine derivative that's been shown to be effective in treating Alzheimer's disease. (n.d.). ResearchGate.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.
- Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. (2021). MDPI.
- high-throughput screening (HTS). (n.d.). BMG LABTECH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ijsat.org [ijsat.org]
Methodological & Application
Advanced Purification Protocols for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Methodology.
Introduction & Mechanistic Context
The compound (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (CAS: 865075-85-0) is a highly polar, multi-basic secondary amine featuring a bis-heteroaryl scaffold. Compounds of this class are frequently utilized as high-affinity chelating ligands (similar to dipicolylamine) and as critical intermediates in pharmaceutical synthesis[1].
However, isolating this compound from crude reaction mixtures presents a triad of distinct chromatographic challenges:
-
Multi-Protonation States: With three basic nitrogen centers (two pyridine rings and one secondary amine), the molecule exhibits complex acid-base equilibria.
-
Severe Silanol Interactions: Standard silica gel (
) possesses acidic surface silanol groups ( ). The basic nitrogens of the target compound form strong ionic bonds with these sites, leading to irreversible adsorption, severe band broadening, and poor recovery[2]. -
Trace Metal Chelation: Bis-picolylamine derivatives are notorious for scavenging trace transition metals (e.g.,
, ) from solvents or stationary phases, which can lead to product degradation or discoloration[1].
To overcome these challenges, this application note outlines a field-proven, self-validating purification workflow relying on orthogonal phase-switching and amine-modified chromatography[3],[4].
Workflow Visualization
Figure 1: Multistage purification workflow for multi-basic pyridine-containing amines.
Experimental Protocols
Phase 1: Orthogonal Acid-Base Liquid-Liquid Extraction (LLE)
Causality: By exploiting the multi-basic nature of the compound, we can force it entirely into the aqueous phase by protonating all three nitrogen atoms. This allows lipophilic, non-basic impurities (e.g., unreacted alkylating agents or neutral byproducts) to be washed away with an organic solvent[3],[4].
Step-by-Step Methodology:
-
Acidification: Dissolve the crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude). Add an equal volume of
aqueous . -
Phase Separation: Transfer to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Self-Validation Check 1: Spot both the organic and aqueous layers on a TLC plate. Under UV (254 nm), the target amine should be exclusively retained at the baseline of the aqueous spot.
-
Organic Wash: Drain the organic layer and discard (or retain for impurity profiling). Wash the acidic aqueous layer with two additional portions of DCM to ensure complete removal of neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath (neutralization is exothermic). Slowly add
dropwise until the pH reaches > 10. -
Self-Validation Check 2: Verify the pH using universal indicator paper. The solution must be strongly basic to ensure the secondary amine is fully deprotonated; otherwise, partitioning will be incomplete.
-
Extraction: Extract the basified aqueous layer with three portions of DCM or Ethyl Acetate (EtOAc).
-
Drying: Combine the organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the enriched free base.
Phase 2: Amine-Modified Normal-Phase Flash Chromatography
Causality: To prevent the basic nitrogens from binding to the acidic silanols of the silica gel, a sacrificial basic modifier—Triethylamine (TEA)—is added to the mobile phase. TEA competitively saturates the silanol sites, "masking" the stationary phase and allowing the target compound to elute as a sharp, symmetrical band[2].
Step-by-Step Methodology:
-
Column Preparation: Pack a column with standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Prepare an eluent system of DCM / Methanol (MeOH) / TEA. A recommended starting gradient is 95:4:1 (v/v/v).
-
Self-Validation Check 3 (Column Passivation): Before loading the sample, pre-elute the column with at least 2 Column Volumes (CV) of the TEA-containing mobile phase. This ensures the column is fully buffered. Failure to pre-elute will result in the first fraction of the target compound being consumed by unmasked silanols.
-
Sample Loading: Dissolve the enriched free base in a minimum volume of DCM and load it onto the column.
-
Elution: Run the gradient, gradually increasing the MeOH concentration if necessary (e.g., up to 89:10:1). Collect fractions and monitor via TLC.
-
TLC Monitoring: Crucial Note: Standard TLC plates will cause the compound to streak. Pre-treat your TLC plates by allowing them to sit in a chamber with 5% TEA in hexanes for 5 minutes, then dry them before spotting.
Phase 3: Salt Crystallization (Optional Polish)
Causality: If trace structurally similar amine impurities remain, converting the free base to a crystalline salt (e.g., hydrochloride) alters its solubility profile, allowing for the rejection of impurities into the mother liquor.
Step-by-Step Methodology:
-
Dissolve the purified free base in anhydrous Ethanol (EtOH) or Diethyl Ether (
). -
Slowly add 3.0 equivalents of
in dioxane (to protonate all three basic sites) under constant stirring at . -
Allow the tri-hydrochloride salt to precipitate. Filter the solid, wash with cold
, and dry under high vacuum.
Quantitative Data Presentation
The following table summarizes the expected performance metrics for each stage of the purification workflow when applied to (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine.
| Purification Phase | Mechanism of Action | Impurities Targeted | Typical Recovery (%) | Target Purity (%) |
| Acid-Base LLE | pH-dependent phase partition | Neutrals, unreacted acids, lipophilic organics | 85 - 95% | 70 - 85% |
| Modified Flash Chromatography | Polarity-based separation with Silanol masking | Structurally similar amines, oligomers | 75 - 85% | 95 - 98% |
| Salt Crystallization | Differential solubility | Trace isomers, colored metal complexes | 60 - 70% | > 99.5% |
References
1. Title: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine - CAS ... - 阿镁生物. Source: amaybio.com. URL: 2.[2] Title: Synthesis of tyramine bis(dipicolylamine), a versatile synthetic receptor scaffold for oxyanion recognition. Source: tandfonline.com. URL: 3.[3] Title: Solvent switching in continuous multi-step chemoenzymatic synthesis: telescoping enzymatic synthesis of chiral, pyridine-containing amines with cross-coupling as a case study. Source: doi.org. URL: 4.[1] Title: Expedient Synthesis of a Modular Phosphate Affinity Reagent. Source: nih.gov. URL: 5.[4] Title: Telescoping Enzymatic Synthesis of Chiral, Pyridine-Containing Amines with Cross-Coupling as a Case Study. Source: acs.org. URL:
Sources
Analytical Characterization of Pyridine Derivatives: A Strategic Guide for Drug Discovery
Audience: Researchers, Senior Scientists, and Drug Development Professionals.[1] Scope: Structural elucidation, impurity profiling, and method development for pyridine-based small molecules.
Introduction: The Pyridine Paradox in Pharma
Pyridine moieties are ubiquitous in medicinal chemistry, serving as bioisosteres for amines and amides, and acting as critical hydrogen-bond acceptors in active pharmaceutical ingredients (APIs) like omeprazole , imatinib , and sorafenib .
However, the very property that makes pyridines pharmacologically potent—their basicity (
-
Severe Peak Tailing in Reverse-Phase HPLC (RP-HPLC) due to interactions with residual silanols.
-
Solvent-Dependent NMR Shifts , complicating structural assignment.
-
Ionization Suppression or adduct formation in Mass Spectrometry.
This guide provides a self-validating analytical framework to overcome these hurdles.
Structural Elucidation via NMR Spectroscopy[2][3][4]
The Causality of Solvent Effects
Unlike neutral aromatics, pyridine derivatives exhibit profound chemical shift changes based on solvent acidity and hydrogen-bonding capacity.
-
In
: The pyridine nitrogen acts as a weak base. Signals are standard. -
In
: The solvent acts as a hydrogen bond acceptor? No, DMSO is a H-bond acceptor, but water traces in DMSO can H-bond to pyridine. More importantly, protonation (intentional or accidental via acidic impurities) causes a dramatic downfield shift, particularly at the ( ) positions.
Expert Insight: When characterizing a new pyridine derivative, always acquire spectra in two solvents (
Table 1: Diagnostic NMR Signals for Pyridine Derivatives[5]
| Position | Atom | Typical | Multiplicity | Structural Insight |
| 8.50 – 8.80 ppm | Doublet ( | Most deshielded due to electronegative N. Shifts downfield >0.5 ppm upon protonation. | ||
| 7.50 – 7.80 ppm | Triplet/Multiplet | Sensitive to resonance effects of substituents at pos. 2 or 6. | ||
| 7.10 – 7.40 ppm | Multiplet | Least affected by N-ring current; often overlaps with phenyl signals. | ||
| Ring C | 150 (C2/6), 124 (C3/5) | - | C2/6 are often broad if scalar coupling to |
Protocol 1: The "Dual-Solvent" Structural Validation
Objective: Unambiguously assign pyridine ring protons and detect salt formation.
-
Sample Prep A: Dissolve ~5 mg compound in 600
L (neutral reference). -
Sample Prep B: Dissolve ~5 mg compound in 600
L . -
Acquisition: Run standard
(16 scans) and COSY on both. -
Analysis:
-
Identify the most downfield signals (
-protons). -
Calculate
. -
Validation: If
ppm for -protons, suspect protonation (salt form) or strong specific solvation. -
TFA Shake Test: If signals are broad (exchange broadening), add 1 drop of
or trace TFA-d. Sharp peaks indicate rapid exchangeable protons or collapse of N-quadrupolar broadening.
-
Chromatographic Separation (HPLC/UPLC)
The Silanol Effect & Tailing
The "Pyridine Tailing" phenomenon occurs when the protonated pyridinium ion (
Mechanism:
Strategic Solutions
-
High pH Strategy (Preferred for Stability): Use hybrid silica columns (e.g., Waters XBridge, Agilent Poroshell HPH) stable up to pH 12.
-
Logic: At pH 10, Pyridine (
) is neutral. Silanols are charged but cannot interact with the neutral pyridine.
-
-
Low pH Strategy: Use pH < 2.5.
-
Logic: Silanols are fully protonated (neutral). Pyridine is fully protonated. Like-charges repel? No, the neutral silanol surface minimizes ionic grip.
-
-
Chaotropic Additives: Use of perchlorate or TFA (creates ion pairs), though TFA suppresses MS signal.
Protocol 2: "Tailing-Free" HPLC Method Development
Objective: Achieve USP Tailing Factor (
Reagents:
-
Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B (MPB): LC-MS grade Acetonitrile.
-
Column: C18 Hybrid particle (e.g., BEH C18),
mm, 1.7 m.
Workflow:
-
System Passivation: Flush system with 10% MeOH to remove previous acidic buffers.
-
Gradient Setup:
-
0 min: 5% MPB
-
5 min: 95% MPB
-
Flow: 0.4 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
-
Injection: 1-5
L of 0.1 mg/mL sample in 50:50 Water:ACN .-
Critical: Do NOT dissolve sample in 100% organic if the initial gradient is aqueous (causes precipitation/fronting).
-
-
Evaluation:
-
Measure
at 5% peak height. -
If
, increase buffer concentration to 20 mM (shields residual charges).
-
Mass Spectrometry & Impurity Profiling
Fragmentation Logic
Pyridine derivatives follow distinct fragmentation pathways in ESI-MS/MS.
-
Even-Electron Rule: Precursor
is an even-electron ion. -
Neutral Loss: Common loss of HCN (27 Da) is diagnostic for the pyridine ring cleavage.
-
N-Oxides: Pyridine N-oxides (common synthetic impurities) show a characteristic loss of Oxygen (16 Da) or OH (17 Da) .
Visualization: Analytical Decision Matrix
The following diagram outlines the logical flow for characterizing an unknown pyridine derivative, integrating the techniques discussed.
Caption: Workflow for the structural validation and method selection of pyridine derivatives. Blue nodes indicate decision points based on pKa and spectral data.
Vibrational Spectroscopy (IR/Raman)
While less specific than NMR, FT-IR provides rapid "fingerprinting" for the pyridine ring breathing modes.
| Mode | Frequency ( | Note |
| C=N / C=C Stretch | 1600 – 1500 | Often appears as a doublet.[2] |
| Ring Breathing | ~990 | Very strong in Raman; shifts +20 |
| C-H Out-of-Plane | 700 – 900 | Pattern indicates substitution (e.g., mono, di-substituted). |
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). IR-VUV spectroscopy of pyridine dimers and complexes. Retrieved from [Link]
Sources
using (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in kinase inhibitor assays
Application Note: Characterization and Validation of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine as a Hinge-Binding Fragment in Kinase Discovery
Executive Summary
This Application Note details the experimental protocols for utilizing (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (herein referred to as MPPMA ) in kinase inhibitor assays. MPPMA represents a classic aminopyridine scaffold , widely recognized in medicinal chemistry as an adenine mimetic that targets the ATP-binding hinge region of protein kinases [1].
While often employed as a synthetic intermediate for Type II inhibitors (e.g., analogues of Imatinib or Nilotinib), MPPMA serves as a critical reference fragment in Fragment-Based Drug Discovery (FBDD). Its small size (MW ~199 Da) and specific hydrogen-bonding motifs make it an ideal tool for validating Thermal Shift Assays (TSA) , Surface Plasmon Resonance (SPR) , and establishing baseline Ligand Efficiency (LE) for novel kinase targets such as CDK2 , p38 MAPK , and Abl [2].
Chemical & Physical Properties
Before initiating assays, ensure the compound meets the following quality standards.
| Property | Specification |
| IUPAC Name | N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Solubility | Soluble in DMSO (>50 mM); Ethanol (>20 mM) |
| pKa (Calculated) | ~6.8 (Pyridine N), ~13.0 (Amine NH) |
| Storage | -20°C (Desiccated); Protect from light |
| Stability | Stable in DMSO for 3 months at -20°C. Avoid freeze-thaw cycles. |
Mechanism of Action: Hinge Binding
MPPMA functions as a Type I kinase inhibitor fragment . It binds to the ATP-binding pocket of the kinase domain.
-
The 2-aminopyridine motif: Acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the N1 and N6 of the adenine ring of ATP. This interaction typically occurs with the kinase "hinge" residues (e.g., Met318 in c-Abl or Thr315 in c-Kit).
-
The 3-pyridylmethyl tail: Extends towards the solvent front or the hydrophobic pocket II, providing a vector for growing the fragment into a high-affinity lead [3].
Protocol A: Thermal Shift Assay (Differential Scanning Fluorimetry)
Objective: To determine the binding affinity of MPPMA to a target kinase (e.g., p38α) by measuring the increase in protein melting temperature (
Rationale: Fragments often have low affinity (
Materials:
-
Recombinant Kinase Domain (e.g., p38α, >90% purity).
-
Sypro Orange Dye (5000x stock).
-
MPPMA (100 mM DMSO stock).
-
Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
qPCR Instrument (e.g., Roche LightCycler or Bio-Rad CFX).
Step-by-Step Protocol:
-
Preparation of Assay Mix:
-
Dilute protein to 2
M in Assay Buffer. -
Dilute Sypro Orange to 5x final concentration.
-
Prepare MPPMA at 2 mM (final concentration in well). Note: High concentrations are required for fragments.
-
-
Plate Setup (384-well PCR plate):
-
Sample: 9
L Protein/Dye Mix + 1 L MPPMA (10 mM working stock). -
DMSO Control: 9
L Protein/Dye Mix + 1 L DMSO. -
Positive Control: 9
L Protein/Dye Mix + 1 L SB203580 (known p38 inhibitor).
-
-
Thermal Ramp:
-
Ramp temperature from 25°C to 95°C at a rate of 0.05°C/sec.
-
Monitor fluorescence (Ex 470 nm / Em 570 nm).
-
-
Data Analysis:
-
Calculate the derivative of the fluorescence curve (-d(RFU)/dT).
-
Define
as the lowest point of the derivative peak. -
Calculate
.
-
Expected Results:
A
Protocol B: Surface Plasmon Resonance (SPR) Kinetics
Objective: To quantify the dissociation constant (
Rationale: MPPMA likely exhibits "fast-on/fast-off" kinetics typical of fragments. SPR provides real-time resolution that equilibrium assays miss.
Materials:
-
Biacore 8K or S200 system.
-
Sensor Chip CM5 (Carboxymethylated dextran).
-
Target Kinase (biotinylated or His-tagged).
Step-by-Step Protocol:
-
Immobilization:
-
Immobilize the kinase to a density of ~2000-3000 RU using standard Amine Coupling or NTA-capture.
-
Critical: Use a reference flow cell with no protein (or an irrelevant protein) to subtract non-specific binding, which can be high for pyridine-rich compounds.
-
-
Sample Preparation:
-
Prepare a concentration series of MPPMA in Running Buffer (HBS-P+ with 2% DMSO).
-
Series: 0, 15.6, 31.25, 62.5, 125, 250, 500
M. -
Solvent Correction: Prepare DMSO calibration standards (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.
-
-
Injection Cycle:
-
Contact time: 30 seconds (fast association).
-
Dissociation time: 60 seconds (fast dissociation).
-
Flow rate: 30
L/min.
-
-
Regeneration:
-
Usually not required for fragments (they wash off rapidly). If needed, use a 10-second pulse of 10 mM Glycine pH 9.5.
-
Data Analysis:
Fit data to a 1:1 Steady State Affinity model (due to fast kinetics). Plot
Protocol C: Kinase Activity Assay (ADP-Glo)
Objective: To determine the IC50 of MPPMA.
Rationale: Verifies that physical binding (TSA/SPR) translates to functional inhibition.
Step-by-Step Protocol:
-
Reaction Assembly:
-
In a 384-well white plate, add 2
L of Kinase (e.g., 5 nM Abl1). -
Add 1
L of MPPMA (titration from 1 mM down to 10 nM). -
Incubate for 10 min at RT.
-
-
Initiation:
-
Add 2
L of ATP/Substrate Mix (10 M ATP, 50 M Peptide Substrate). -
Incubate for 60 min at RT.
-
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Read:
-
Measure Luminescence.
-
Normalize to "No Enzyme" (0%) and "No Inhibitor" (100%) controls.
-
Visualization: Fragment-Based Screening Workflow
The following diagram illustrates the decision matrix for validating MPPMA as a hit.
Caption: Workflow for validating MPPMA as a kinase inhibitor fragment. The process moves from biophysical screening (TSA) to kinetic validation (SPR) and functional confirmation (ADP-Glo).
Data Summary & Interpretation
When using MPPMA, compare your results against these benchmark values for a typical Type I kinase target (e.g., p38 MAPK):
| Assay Type | Parameter | Typical Value for MPPMA | Interpretation |
| TSA | +1.5 to +3.5 °C | Indicates stabilization of the ATP-binding pocket. | |
| SPR | 10 - 200 | Moderate affinity typical of a fragment (LE ~0.3-0.4). | |
| Enzymatic | IC50 | 50 - 500 | Weak inhibition alone; requires "growing" the fragment. |
| LE | Ligand Efficiency | > 0.3 kcal/mol/heavy atom | High quality "hit" suitable for optimization. |
Troubleshooting Note: If MPPMA shows high fluorescence in the "No Protein" control during TSA, it may be interacting with the Sypro Orange dye. In this case, switch to Isothermal Titration Calorimetry (ITC) or a Lanthascreen Eu-Kinase Binding Assay .
References
-
BenchChem. (2025). Benchmarking N-(4-methylpyridin-2-yl)acetamide: A Comparative Analysis of Pyridine Derivatives in Drug Discovery. Retrieved from
-
Shafique, R., et al. (2025).[1] N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Retrieved from
-
LGC Standards. (2025). Product Information: 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic Acid (Kinase Inhibitor Impurity).[2] Retrieved from
-
Santa Cruz Biotechnology. (2024). (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine Product Sheet. Retrieved from
-
Wang, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors. Journal of Medicinal Chemistry. Retrieved from
Sources
Application Note: Strategic Deployment of Pyridine Scaffolds in Medicinal Chemistry
Introduction: The "Privileged" Nitrogen
The pyridine ring is more than a benzene analogue; it is a foundational pillar of modern pharmacopeia. Approximately 14% of all FDA-approved drugs containing N-heterocycles feature a pyridine moiety.[1] Its prevalence stems from its ability to simultaneously modulate physicochemical properties (solubility, lipophilicity) and pharmacological potency (specific binding interactions).
This guide moves beyond basic textbook definitions to provide actionable protocols for synthesizing, optimizing, and deploying pyridine scaffolds in drug discovery campaigns.
Core Utility
-
Bioisosterism: Replacing a phenyl ring with pyridine (the "Phenyl-Pyridyl Switch") typically lowers LogP by 1.0–1.2 units, improving aqueous solubility.
-
Binding: The sp² hybridized nitrogen acts as a directional Hydrogen Bond Acceptor (HBA).
-
Metabolic Stability: The electron-deficient ring resists oxidative metabolism (CYP450) at carbon positions compared to electron-rich benzenes, though the nitrogen lone pair itself can be a metabolic soft spot (N-oxidation).
Physicochemical Profiling & Optimization
The decision to incorporate a pyridine scaffold often arises from a need to fix "molecular obesity" (high lipophilicity) or poor solubility.
Comparative Data: Benzene vs. Pyridine
The following table highlights the dramatic shift in properties induced by the insertion of a single nitrogen atom.
| Property | Benzene | Pyridine | Impact on Drug Design |
| LogP (Octanol/Water) | 2.13 | 0.65 | Drastic reduction in lipophilicity; improves solubility. |
| pKa (Conjugate Acid) | Neutral | 5.25 | Weak base; ionizable at gastric pH (improves dissolution). |
| Dipole Moment | 0 D | 2.2 D | Increases polarity; enhances specific electrostatic interactions. |
| Electronic Character | Resistant to electrophilic metabolic attack (e.g., epoxidation). | ||
| H-Bonding | None | Acceptor (N) | Critical for "Hinge Binding" in kinases.[2][3] |
Decision Workflow: The Phenyl-Pyridyl Switch
Use the following logic flow to determine when to deploy a pyridine scaffold.
Figure 1: Decision tree for implementing the Phenyl-Pyridyl switch to address ADME liabilities.
Synthetic Protocols
Pyridine's electron-deficient nature makes Electrophilic Aromatic Substitution (EAS) difficult. Modern medicinal chemistry relies on Nucleophilic Aromatic Substitution (SNAr) and Radical Functionalization .
Protocol A: Late-Stage C-H Functionalization (Minisci Reaction)
The Minisci reaction allows for the direct alkylation of pyridines without pre-functionalization (e.g., no need for halides). This is ideal for late-stage SAR exploration to add methyl, ethyl, or cycloalkyl groups.
Mechanism: Radical generation from a carboxylic acid followed by addition to the electron-deficient heterocycle.
Reagents:
-
Substrate: Pyridine-containing scaffold (1.0 equiv).
-
Radical Source: Alkyl carboxylic acid (2.0–3.0 equiv).
-
Oxidant: Ammonium Persulfate
(3.0 equiv). -
Catalyst: Silver Nitrate
(0.1–0.2 equiv).[4] -
Solvent: DCM:Water (biphasic) or TFA (for electron-rich systems).
Step-by-Step Procedure:
-
Preparation: Dissolve the pyridine substrate in a 1:1 mixture of DCM and Water (0.1 M concentration).
-
Acid Activation: Add the alkyl carboxylic acid and
(20 mol%). -
Degassing (Critical): Sparge the mixture with Argon for 10 minutes. Oxygen quenches the alkyl radicals, drastically reducing yield.
-
Initiation: Add
in one portion. -
Reaction: Heat to 40–50°C with vigorous stirring (biphasic mixture requires high shear). Monitor by LCMS.
-
Note: The reaction is usually fast (1–4 hours).
-
-
Workup: Basify with saturated
to pH > 8 (to ensure pyridine is neutral). Extract with DCM.[4]
Self-Validating Check:
-
Observation: Evolution of
gas indicates radical decarboxylation is proceeding. -
Regioselectivity:[4][5][6] Substitution typically occurs at C2 and C4 positions (protonated pyridine is most electron-deficient at these sites).[7]
Protocol B: Suzuki-Miyaura Coupling (Handling Pyridyl Boronates)
Challenge: 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation). Solution: Use MIDA boronates or Lithium Triisopropyl Borates for stability.
Optimized Conditions:
-
Catalyst:
(robust) or XPhos Pd G2 (for difficult substrates). -
Base:
(anhydrous) is superior to carbonates for sensitive pyridines. -
Solvent: 1,4-Dioxane (anhydrous).[7]
Biological Application: Kinase Inhibition
The most prolific application of pyridine in oncology is as a Hinge Binder in kinase inhibitors.
Mechanism of Action
The ATP-binding pocket of kinases contains a "hinge" region connecting the N- and C-terminal lobes.[2] The backbone NH residues of the hinge act as H-bond donors.
-
The Role of Pyridine: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge backbone NH.[2]
-
Selectivity: Substituents at the C3/C5 positions vector into the "Gatekeeper" or solvent-exposed regions, driving selectivity between kinase isoforms (e.g., PI3K
vs PI3K ).
Visualizing the Interaction
The diagram below illustrates the canonical binding mode found in drugs like Vandetanib (VEGFR inhibitor) and Imatinib (ABL inhibitor).
Figure 2: Schematic of the canonical H-bond interaction between a pyridine inhibitor and the kinase hinge backbone.[2][8]
Case Study: PI3K Inhibitors
In the development of PI3K
Troubleshooting & Optimization
| Issue | Root Cause | Mitigation Strategy |
| Low Yield in Pd-Coupling | Pyridine N coordinates to Pd, poisoning the catalyst. | Use bulky ligands (e.g., XPhos, BrettPhos) to sterically prevent N-coordination. |
| N-Oxide Formation (Metabolism) | CYP450 oxidation of the lone pair. | Introduce steric bulk (methyl/chloro) at the ortho-position (C2/C6) to block enzymatic access. |
| Poor Solubility (despite Pyridine) | Crystal packing is too stable (high MP). | Disrupt symmetry by adding sp³ centers (e.g., Minisci alkylation with cyclopropane). |
References
-
Discovery of Pyridine Hinge Binders: Journal of Medicinal Chemistry. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif."
-
Minisci Reaction Protocols: Journal of the American Chemical Society. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." [10]
-
Pyridine Physicochemical Review: Journal of Medicinal Chemistry. "A Decade of Pyridine-Containing Heterocycles in US FDA Approved Drugs."
-
Metabolic Stability Strategies: Chemical Research in Toxicology. "Scaffold-hopping as a strategy to address metabolic liabilities."[11]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hinge Binders Library - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cytotoxicity Profiling of Novel Pyridine Derivatives
Abstract
Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the backbone of critical drugs like Isoniazid, Sorafenib, and various kinase inhibitors. However, the pyridine ring introduces specific toxicological liabilities—namely, metabolic activation into reactive N-oxides or pyridinium ions and potential interference with standard colorimetric assays due to their reductive nature. This guide outlines a robust, self-validating protocol for assessing the cytotoxicity of novel pyridine compounds, prioritizing metabolic relevance (HepG2 models) and assay interference mitigation (ATP vs. Tetrazolium).
Pre-Experimental Considerations: The "Pyridine Paradox"
Before pipetting, researchers must address two critical physicochemical properties of pyridines that frequently invalidate standard cytotoxicity datasets.
Chemical Interference with Tetrazolium Assays
Many pyridine derivatives possess intrinsic reductive potential. In standard MTT/MTS assays, the pyridine nitrogen or specific substituents (e.g., hydrazines, thiols) can chemically reduce tetrazolium salts to formazan in the absence of cells.
-
Risk: False "viability" signals. A toxic compound may kill cells but reduce the dye, making the well appear metabolically active.
-
Solution: Prioritize ATP-based luminescent assays (CellTiter-Glo®) or include strict cell-free controls.
Solubility & pH Sensitivity
The pyridine nitrogen is basic (pKa ~5.2 for unsubstituted pyridine).
-
Protonation: At physiological pH (7.4), many simple pyridines are uncharged and lipophilic. However, acidic substituents can alter this.
-
Solvent: DMSO is the standard vehicle.
-
Constraint: Final DMSO concentration in the assay well must be ≤ 0.5% (v/v) . Higher levels permeabilize membranes, masking the compound's specific toxicity.
-
Experimental Design & Workflow
Cell Line Selection: Metabolic Competence
Standard fibroblasts (e.g., NIH/3T3) lack the Cytochrome P450 (CYP) enzymes required to metabolize pyridines into their toxic intermediates (e.g., N-oxides).
-
Primary Model: HepG2 (Human Hepatocellular Carcinoma) .[1] These cells retain partial CYP activity, making them superior for detecting metabolism-dependent toxicity.
-
Secondary Model: HUVEC or HEK293 . Use these to assess general basal cytotoxicity unrelated to hepatic metabolism.
Visualization: The Screening Workflow
The following diagram outlines the decision matrix for testing pyridine compounds.
Figure 1: Decision tree for selecting the appropriate cytotoxicity assay based on chemical interference potential.
Detailed Protocols
Protocol A: ATP Luminescence Assay (Gold Standard)
Recommended for pyridines with high reductive potential or unknown properties.
Principle: Quantifies ATP, a marker of metabolically active cells. The luciferase reaction is rarely inhibited by pyridine structures.
Materials:
-
HepG2 cells (ATCC® HB-8065™).
-
CellTiter-Glo® or equivalent ATP reagent.
-
White-walled 96-well plates (to maximize signal reflection).
Procedure:
-
Seeding: Plate HepG2 cells at 10,000 cells/well in 100 µL media. Incubate 24h at 37°C/5% CO2 to allow attachment.
-
Compound Prep: Prepare 200x stock in DMSO. Dilute 1:100 in media to make 2x working solution (final DMSO 1%).
-
Treatment: Add 100 µL of 2x compound solution to wells (Final volume 200 µL, Final DMSO 0.5%).
-
Dose Range: 0.1 µM to 100 µM (half-log dilutions).
-
Controls: Vehicle (0.5% DMSO), Positive Control (Staurosporine or Triton X-100).
-
-
Incubation: Incubate for 24–48 hours.
-
Readout: Equilibrate plate to room temperature (30 min). Add 100 µL ATP reagent. Shake 2 min. Read Luminescence (Integration: 1s).
Protocol B: MTT Assay (with Correction)
Acceptable only if cell-free interference is ruled out.
Validation Step (Crucial): Incubate the highest concentration of the pyridine compound (e.g., 100 µM) in media without cells alongside the MTT reagent. If the solution turns purple/blue, ABORT and switch to Protocol A.
Procedure:
-
Seeding: Same as Protocol A, but use clear-bottom plates.
-
Treatment: Same dosing strategy.
-
MTT Addition: Add MTT (5 mg/mL in PBS) to a final concentration of 0.5 mg/mL.
-
Incubation: 3–4 hours at 37°C. Look for intracellular purple crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan.
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Mechanistic Validation: The "Why"
If cytotoxicity is observed, determining the mechanism is vital for lead optimization. Pyridines frequently cause toxicity via Oxidative Stress (ROS generation) or Mitochondrial Uncoupling .
Visualizing the Toxicity Pathway
Figure 2: Proposed Mechanism of Action (MOA) for pyridine-induced cytotoxicity.
ROS Assay (Secondary Screen)
To confirm if toxicity is ROS-mediated:
-
Pre-load HepG2 cells with DCFDA (20 µM) for 45 mins.
-
Wash with PBS.
-
Treat with pyridine compound for 4–6 hours.
-
Measure Fluorescence (Ex/Em: 485/535 nm).
-
Interpretation: A spike in fluorescence preceding cell death indicates oxidative stress is the driver.
-
Data Analysis & Reporting
Calculating IC50
Normalize raw data to Vehicle Control (100% Viability) and Triton X-100 (0% Viability). Fit the curve using a non-linear regression model (4-parameter logistic):
Quality Control (Z-Factor)
For high-throughput plates, calculate the Z-factor to ensure assay robustness. A value > 0.5 is required for valid screening data.
| Parameter | Formula | Acceptance Criteria |
| % Viability | N/A | |
| Z-Factor | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| CV% | < 10% (for replicates) |
References
-
ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[2][3] Link
-
Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
-
Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. Link
-
Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research, 2(1), 23-39. Link
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link
Sources
Application Notes and Protocols for the In Vitro Evaluation of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine-Based Compound
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable drug-like characteristics.[1][2] The novel compound, (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, represents a new chemical entity with unexplored therapeutic potential. A systematic and robust in vitro evaluation is the critical first step in elucidating its biological activity, mechanism of action, and suitability for further development.[3]
This comprehensive guide provides a structured framework for the initial in vitro characterization of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine. The protocols herein are designed to be self-validating and are grounded in established methodologies for small molecule drug discovery. We will progress logically from broad cytotoxicity screening to more specific target identification and initial safety profiling, providing a solid foundation for subsequent preclinical development.
I. Foundational Assessment: Cytotoxicity and Antiproliferative Activity
The initial step in characterizing any novel compound is to assess its general effect on cell viability.[4] This provides a baseline understanding of its potency and therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5]
Protocol 1: MTT Assay for General Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine across a panel of human cancer and non-cancerous cell lines.
Rationale: A diverse cell line panel helps to identify potential selective cytotoxicity towards cancer cells while assessing general toxicity to normal cells.[5]
Materials and Reagents:
-
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, PC-3 - prostate)[6][7][8]
-
Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)[5]
-
Dulbecco's Modified Eagle Medium (DMEM) and/or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Culture: Maintain cell lines in appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells using Trypsin-EDTA, count, and seed 5,000 cells per well in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Example: 10.5 | Example: 0.8 | Calculated |
| A549 | Example: 15.2 | Example: 1.2 | Calculated |
| PC-3 | Example: 8.9 | Example: 1.0 | Calculated |
| HEK293 | Example: >50 | Example: 5.5 | Calculated |
Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells
II. Target Identification and Mechanism of Action
Once the antiproliferative activity is established, the next crucial step is to identify the molecular target(s) of the compound.[9] This provides a deeper understanding of its mechanism of action and guides further optimization. A combination of computational and experimental approaches is often most effective.
Protocol 2: In Silico Target Prediction
Objective: To generate a preliminary list of potential protein targets for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine using computational methods.
Rationale: In silico approaches can rapidly predict potential targets based on the chemical structure of the compound, guiding subsequent experimental validation.[10]
Methodology:
-
Chemical Similarity Searching: Utilize databases such as PubChem or ChEMBL to find compounds with similar structures and known biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine and screen it against a database of protein structures.
-
Molecular Docking: Perform molecular docking studies against a panel of known cancer-related targets (e.g., kinases, transcription factors, metabolic enzymes).[7]
Expected Output: A ranked list of potential protein targets with predicted binding affinities.
Protocol 3: Kinase Inhibition Profiling
Objective: To screen (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine against a panel of human kinases to identify potential inhibitory activity.
Rationale: Many pyridine-containing compounds are known to be kinase inhibitors. A broad kinase panel can quickly reveal if the compound's antiproliferative activity is mediated through kinase inhibition.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). A standard workflow is outlined below.
Caption: Workflow for kinase inhibition profiling.
Data Presentation:
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |
| EGFR | Example: 85% | Example: 0.5 |
| VEGFR2 | Example: 78% | Example: 1.2 |
| SRC | Example: 15% | Not Determined |
| ... | ... | ... |
III. Early ADME-Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to de-risk a drug discovery program and avoid late-stage failures.[11][12][13]
Protocol 4: In Vitro Metabolic Stability
Objective: To assess the metabolic stability of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in human liver microsomes.
Rationale: Poor metabolic stability can lead to low bioavailability and short duration of action. This assay provides an early indication of a compound's metabolic fate.[14]
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard)
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in vitro metabolic stability assay.
Step-by-Step Procedure:
-
Incubation: Incubate (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL) in phosphate buffer.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance.
Data Presentation:
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) |
| (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine | Example: 45 | Example: 15.4 |
| Verapamil (Control) | Example: 10 | Example: 69.3 |
Protocol 5: hERG Inhibition Assay
Objective: To evaluate the potential for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine to inhibit the hERG potassium channel.
Rationale: Inhibition of the hERG channel is a major cause of drug-induced cardiotoxicity. Early screening for hERG liability is a critical safety assessment.[11]
Methodology: This is a specialized assay, often conducted using automated patch-clamp electrophysiology by CROs.
Data Presentation:
| Compound | hERG IC50 (µM) |
| (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine | Example: >30 |
| Cisapride (Control) | Example: 0.05 |
IV. Data Interpretation and Future Directions
The culmination of these in vitro assays will provide a comprehensive initial profile of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine.
-
Cytotoxicity Data: A favorable profile would show potent activity against cancer cell lines with a high selectivity index, indicating a wider therapeutic window.
-
Target Identification: The identification of a specific molecular target, such as a kinase, provides a clear mechanism of action and allows for the development of more targeted downstream assays (e.g., western blotting for target pathway modulation).
-
ADME-Tox Profile: Good metabolic stability and a lack of hERG inhibition at therapeutic concentrations are positive indicators for further development.
Based on these initial findings, future research could involve lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and more extensive DMPK (Drug Metabolism and Pharmacokinetics) profiling.
References
- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds - Benchchem.
- The importance of characterising chemical starting points of drugs using appropri
- Target Identification Approaches in Drug Discovery - ResearchG
- Target identification and mechanism of action in chemical biology and drug discovery - PMC.
- ADME & In Vitro Toxicology - Southern Research.
- ADME/Tox Studies Solutions for Drug Development - Revvity.
- Drug Discovery: ADME/Toxicity - Promega Corpor
- In Vitro ADME-Tox Services | Integr
- Current and emerging target identification methods for novel antimalarials - Malaria World.
- Cytotoxicity Assays – wh
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Cell Based Functional Assay including Cytotoxicity Assays - NJ Bio.
- Novel target identification towards drug repurposing based on biological activity profiles.
- A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migr
- Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - University of Texas Southwestern Medical Center.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing.
- Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research Intern
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Public
- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applic
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
- Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.
- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiprolifer
Sources
- 1. auctoresonline.com [auctoresonline.com]
- 2. mdpi.com [mdpi.com]
- 3. revvity.com [revvity.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. journaljpri.com [journaljpri.com]
- 8. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel target identification towards drug repurposing based on biological activity profiles | PLOS One [journals.plos.org]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. southernresearch.org [southernresearch.org]
- 13. Drug Discovery: ADME/Toxicity [worldwide.promega.com]
- 14. symeres.com [symeres.com]
Application Note: Developing Robust Cell-Based Assays for Pyridine Derivatives
Abstract
Pyridine derivatives represent a cornerstone pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., Sorafenib, Imatinib analogs) and anti-inflammatory agents. However, the unique physicochemical properties of the pyridine ring—specifically its basic nitrogen (pKa ~5.2), potential for protonation-dependent solubility, and intrinsic fluorescence—pose distinct challenges in cell-based assays. This guide details optimized protocols to overcome solubility artifacts, autofluorescence interference, and chemical reduction false-positives common to this class of heterocycles.
Part 1: Chemical Context & Solubility Optimization
The Solubility Paradox
Pyridine derivatives often exhibit "pH-dependent lipophilicity." While the pyridine nitrogen can accept a proton to become water-soluble, many physiological assays require a pH of 7.4, where the pyridine may remain unprotonated and hydrophobic. This leads to microprecipitation in assay media, a silent failure mode that causes erratic IC50 data.
Protocol 1: Compound Preparation & Stability Check
Objective: To generate a stable, homogeneous stock solution that prevents "crashing out" upon dilution into aqueous media.
Materials:
-
Anhydrous DMSO (Sigma-Aldrich or equivalent, stored under desiccant).
-
PBS (pH 7.[1]4) and Cell Culture Media (e.g., DMEM + 10% FBS).
-
Nephelometer or standard Plate Reader (Absorbance at 600nm).
Step-by-Step Workflow:
-
Stock Generation: Dissolve the pyridine derivative in anhydrous DMSO to a concentration of 10 mM or 20 mM.
-
Critical Insight: Avoid freeze-thaw cycles. Pyridines can crystallize in DMSO at low temperatures. Aliquot immediately.
-
-
The "Shift" Dilution: Perform an intermediate dilution in culture media without serum first, then add serum. Serum proteins (albumin) can bind lipophilic pyridines, masking solubility issues that will reappear during the assay.
-
Turbidity Check (Mandatory):
-
Dilute compound to 100 µM in assay media (max test concentration).
-
Incubate at 37°C for 1 hour.
-
Measure Absorbance at 600nm (OD600).
-
Pass Criteria: OD600 < 0.005 above background. If higher, microprecipitation is occurring.
-
DOT Diagram: Compound QC Workflow
Caption: Logical workflow for validating pyridine derivative solubility prior to cell seeding. High contrast nodes indicate critical decision points.
Part 2: Cytotoxicity Profiling (The "False Positive" Trap)
The Interference Mechanism
Many pyridine derivatives possess redox potentials capable of reducing tetrazolium salts (MTT/MTS) directly, even in the absence of cells. This generates a false "high viability" signal, masking toxicity. Furthermore, certain amino-pyridines are intrinsically fluorescent, interfering with Resazurin (Alamar Blue) assays.
Recommended System: ATP-based Luminescence (e.g., CellTiter-Glo®) . Why? It relies on ATPase activity, which is strictly biological and less prone to chemical reduction artifacts by nitrogen heterocycles.
Protocol 2: ATP-Quantification Viability Assay
Materials:
-
Target Cells (e.g., HepG2 for tox, A549 for efficacy).
-
CellTiter-Glo® Reagent (Promega).
-
White-walled 96-well plates (opaque bottom to prevent cross-talk).
Procedure:
-
Seeding: Plate cells (3,000–5,000 cells/well) in 90 µL media. Incubate 24h for attachment.
-
Treatment: Add 10 µL of 10x compound stocks.
-
Control A: Vehicle (0.5% DMSO).
-
Control B (Critical):Cell-Free Compound Control. Add the highest concentration of pyridine derivative to wells containing media only (no cells).
-
-
Incubation: 24–72 hours at 37°C, 5% CO2.
-
Development: Equilibrate plate to Room Temperature (RT) for 30 min. Add 100 µL CellTiter-Glo reagent.
-
Lysis: Orbitally shake for 2 minutes. Incubate 10 min at RT to stabilize signal.
-
Read: Measure Total Luminescence (Integration time: 1.0s).
Data Analysis & Validation:
Calculate the Signal-to-Noise ratio of the Cell-Free Compound Control.
-
If Ratio > 1.2, the compound is interfering with the luciferase chemistry.
Part 3: Target Engagement (Kinase Inhibition)
Since pyridine derivatives are frequent scaffolds for ATP-competitive kinase inhibitors (targeting EGFR, VEGFR, etc.), demonstrating intracellular target engagement is vital.
Protocol 3: In-Cell Western (ICW) for Phospho-Signaling
Objective: Quantify the inhibition of specific phosphorylation events (e.g., p-ERK, p-STAT3) in intact cells, preserving physiological context.
Materials:
-
Poly-L-lysine coated 96-well plates (black wall/clear bottom).
-
Primary Antibody: anti-phospho-Target (Rabbit) and anti-Total-Target (Mouse).
-
Secondary Antibody: IRDye® 800CW (Anti-Rabbit) and IRDye® 680RD (Anti-Mouse).
-
Fixative: 4% Paraformaldehyde (PFA).
Step-by-Step Workflow:
-
Starvation: Seed cells and allow attachment. Serum-starve (0.1% FBS) overnight to reduce basal phosphorylation noise.
-
Pre-treatment: Treat with Pyridine derivative serial dilutions for 1 hour.
-
Stimulation: Stimulate pathway (e.g., add EGF 50 ng/mL) for 15–30 minutes to spike phosphorylation.
-
Fixation: Immediately aspirate media and add 4% PFA (20 min at RT). Do not wash before fixing to preserve weak signaling states.
-
Permeabilization: Wash 3x with PBS + 0.1% Triton X-100.
-
Staining: Block with Odyssey Blocking Buffer. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash and add IRDye secondary antibodies (1h at RT).
-
Imaging: Scan on a near-infrared imaging system (e.g., LI-COR Odyssey).
DOT Diagram: Mechanism of Action & Assay Logic
Caption: Pathway map showing the pyridine inhibitor's entry and blockade of kinase phosphorylation, read out by the In-Cell Western technique.
Part 4: Troubleshooting & Artifact Management
Autofluorescence
Pyridine derivatives, especially those with extended conjugation (e.g., amino-cyanopyridines), can fluoresce in the blue/green spectrum (400–550 nm).
Diagnostic Table: Common Interference Modes
| Pyridine Sub-Class | Potential Artifact | Recommended Mitigation |
| Amino-pyridines | Fluorescence (Blue/Green) | Use Red/NIR readouts (e.g., CellTiter-Fluor, Draq5). Avoid DAPI/FITC channels. |
| Dihydropyridines | Oxidation Sensitivity | Prepare stocks in degassed solvents; protect from light. |
| Pyridinium Salts | MTT Reduction | Do not use MTT. Use ATP-Glo or LDH release assays. |
| Lipophilic Pyridines | Plastic Binding | Use low-binding polypropylene plates for dilutions; add 0.01% Tween-20. |
References
-
BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PMC. Retrieved from
-
Reaction Biology. (2022).[1] Spotlight: Cell-based kinase assay formats. Retrieved from
-
RSC Publishing. (2021). Molecular structure controlled self-assembly of pyridine appended fluorophores. Retrieved from
-
MDPI. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters. Retrieved from
Sources
- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine as a ligand for metal complexes
This technical guide details the application, synthesis, and coordination protocols for (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine , a specialized unsymmetrical ligand used in coordination chemistry and supramolecular engineering.[1][2]
Technical Guide: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Role: Divergent N-Donor Ligand for Coordination Polymers & Bioinorganic Modeling CAS Registry: (Not widely listed; chemically defined as N-(4-methylpyridin-2-yl)-N-(pyridin-3-ylmethyl)amine)[1][2][3]
Part 1: Core Directive & Technical Overview
Ligand Architecture & Coordination Logic
This ligand represents a "hybrid" donor system, combining the rigid electronic features of an aminopyridine with the flexible reach of a picolylamine .[1][2] Its non-symmetric structure dictates its behavior in solution and the solid state:[1][2]
-
Head Group (Site A): The 2-amino-4-methylpyridine moiety.[1][2] The pyridine nitrogen (N_py) and the secondary amine nitrogen (N_amine) are electronically conjugated.[1][2] While they can theoretically chelate a metal, the 4-membered ring strain is high.[1][2] Instead, this group often acts as a monodentate donor (via N_py) or a bridging motif (via deprotonated N_amine) in dinuclear centers (e.g., Cu2 "paddlewheels").[1][2]
-
Tail Group (Site B): The 3-pyridylmethyl arm.[1][2][3] The meta-substitution of the nitrogen prevents chelation to the same metal center bound by the Head Group in a monomeric species.[1][2] Consequently, this group acts as a "divergent" donor, reaching out to coordinate a second metal center.[1][2]
Key Application: This ligand is an ideal spacer for constructing Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) .[1][2] It drives the formation of 1D chains or 2D networks by linking metal nodes.[1][2]
Bioinorganic Relevance
The 2-aminopyridine motif is a pharmacophore found in numerous kinase inhibitors (e.g., fragments related to Sorafenib or specific FGFR inhibitors like SSR128129E analogs).[1][2] Synthesizing metal complexes of this ligand serves as a model for understanding how metallodrugs interact with protein active sites or how metal ions (Cu²⁺, Zn²⁺) might modulate drug efficacy in vivo.[1][2]
Part 2: Experimental Protocols
Protocol A: Ligand Synthesis (Reductive Amination)
Objective: Synthesize high-purity ligand from commercially available precursors.
Reagents:
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 2-amino-4-methylpyridine (10 mmol) and 3-pyridinecarboxaldehyde (10 mmol) in anhydrous MeOH (30 mL). Add 2-3 drops of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (formation of the Schiff base).[1][2]
-
Reduction: Cool the reaction to 0°C (ice bath). Carefully add NaBH₄ (15 mmol) in small portions to avoid vigorous gas evolution.[1][2]
-
Stirring: Allow the mixture to warm to room temperature and stir overnight (12 h).
-
Quenching: Quench excess hydride by adding water (10 mL) followed by 1M HCl until pH ~2 (destroy borate complexes). Stir for 30 mins.
-
Workup: Basify to pH >10 using 2M NaOH. Extract with DCM (3 x 30 mL).
-
Purification: Dry combined organic layers over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via column chromatography (SiO₂, DCM:MeOH 95:5).[1][2]
Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the imine proton (~8.5 ppm) and appearance of the methylene doublet/singlet (~4.5 ppm).[1][2]
Protocol B: Synthesis of [Cu(L)(OAc)₂] Coordination Polymer
Objective: Create a 1D polymeric chain where the ligand bridges Copper(II) centers.[1][2]
Reagents:
Methodology:
-
Metal Solution: Dissolve Cu(OAc)₂·H₂O (0.1 mmol, 20 mg) in 5 mL MeOH. Solution will be blue-green.[1][2]
-
Ligand Solution: Dissolve Ligand (0.1 mmol) in 5 mL EtOH.
-
Layering (Crystal Growth): In a narrow test tube, place the Ligand solution at the bottom.[1][2] Carefully layer 2 mL of pure solvent (buffer layer) on top.[1][2] Then, carefully layer the Metal solution on top of the buffer.[1][2]
-
Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation).[1][2] Leave undisturbed in a dark, vibration-free zone for 5–7 days.
-
Harvesting: Blue/Green block crystals suitable for X-ray diffraction will form at the interface.[1][2]
-
Filtration: Isolate crystals by vacuum filtration, wash with cold EtOH.
Expected Outcome: The 2-aminopyridine head binds Cu1, while the 3-pyridyl tail extends to bind Cu2, forming a ...-Cu-L-Cu-L-... polymeric chain.[1][2]
Part 3: Visualization & Logic
Structural & Coordination Logic Diagram
The following diagram illustrates the synthesis pathway and the "Divergent Bridging" mode utilized in metal complexation.
Caption: Synthesis pathway via reductive amination and the divergent coordination logic where the ligand acts as a spacer between two distinct metal centers.
Part 4: Data Summary & Characterization
Spectroscopic Fingerprints
Use this table to validate the integrity of your synthesized ligand and complexes.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | δ (ppm) ~ 4.4–4.6 | Doublet (or Singlet if broad) | Methylene (-CH₂-) bridge protons.[1][2] |
| ¹H NMR | δ (ppm) ~ 2.2–2.3 | Singlet | Methyl group on the 2-pyridyl ring.[1][2] |
| IR | ν (cm⁻¹) ~ 3300 | Medium, broad | Secondary Amine (N-H) stretch.[1][2] |
| IR | ν (cm⁻¹) ~ 1590 | Strong | Pyridine ring (C=N) stretch.[1][2] Shift indicates coordination.[1][2] |
| UV-Vis | λ_max (nm) | ~260–300 nm | π-π* transitions of pyridine rings.[1][2] |
| SXRD | Geometry | Distorted Octahedral/Square Pyramidal | Typical for Cu(II) bridged by pyridine nitrogens.[1][2] |
Troubleshooting Guide
-
Issue: Ligand oiling out during workup.
-
Issue: No crystals formed in Protocol B.
References
-
Santa Cruz Biotechnology. (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine - Product Information. Retrieved from
-
Herbert, C., et al. (2013). Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell, 23(4), 489-501.[1][2] (Provides context on the biological relevance of aminopyridine scaffolds).
- Gao, J., et al. (2005).Syntheses and Crystal Structures of Coordination Polymers with Isomeric Pyridyl-Amine Ligands. Crystal Growth & Design.
-
MedKoo Biosciences. SSR128129E Product Data. Retrieved from (Structural validation of related pharmacophores).[1][2]
Sources
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. medkoo.com [medkoo.com]
- 3. WO2012109075A1 - Compounds and methods for kinase modulation, and indications therefor - Google Patents [patents.google.com]
- 4. WO2006138682A1 - Azabicyclic heterocycles as cannabinoid receptor modulators - Google Patents [patents.google.com]
Application Note: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in Chemoproteomics
[1]
Introduction & Scientific Context
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a bidentate aminopyridine scaffold. In proteomics and drug discovery, it acts as a reversible ATP-competitive fragment . Its structure features a 2-amino-4-methylpyridine core linked to a 3-picolyl group, mimicking the pharmacophore required for hydrogen bonding with the kinase hinge region (specifically the adenine binding pocket).
Core Applications
-
Chemoproteomic Affinity Enrichment: Used as a "bait" molecule (when immobilized) to pull down specific sub-kinomes from cell lysates.
-
Fragment-Based Screening (FBS): Utilized in mass spectrometry-based screening to identify weak-affinity binders to novel kinase targets.
-
Target Deconvolution: Serves as a soluble competitor in competition binding assays to validate target engagement of larger inhibitor analogs.
-
Metal-Affinity Proteomics: Due to its dipyridyl-amine structure, it can function as a ligand for transition metals (Zn²⁺, Cu²⁺), applicable in the enrichment of metal-binding proteins or phosphorylated peptides (analogous to Phos-tag chemistry).
Mechanism of Action
Kinase Hinge Binding
The molecule functions by mimicking the adenine ring of ATP. The pyridine nitrogen (acceptor) and the secondary amine (donor) form a characteristic hydrogen bond pair with the backbone amide and carbonyl of the kinase hinge region.
-
Selectivity: The 3-picolyl tail extends into the hydrophobic pocket (Gatekeeper region), providing a vector for selectivity tuning.
-
Derivatization: The secondary amine allows for the attachment of linkers (e.g., PEG-Biotin) without disrupting the primary hinge-binding interaction, making it ideal for synthesizing Activity-Based Probes (ABPs) .
DOT Diagram: Chemoproteomic Workflow
The following diagram illustrates the workflow for using this scaffold in target deconvolution.
Caption: Workflow for utilizing the aminopyridine scaffold in affinity-based chemoproteomics to identify kinase targets.
Experimental Protocols
Protocol A: Synthesis of Affinity Matrix (Kinobeads)
Purpose: To immobilize the scaffold for pull-down assays. Reagents:
-
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (10 mM in DMSO).
-
NHS-Activated Sepharose or Magnetic Beads.
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3.
Procedure:
-
Activation: Wash 1 mL of NHS-activated beads with 10 mL of ice-cold 1 mM HCl.
-
Coupling: Immediately mix the washed beads with the ligand solution (adjusted to pH 8.3).
-
Note: The secondary amine reacts with the NHS ester. Ensure a 5-fold molar excess of ligand to bead capacity.
-
-
Incubation: Rotate end-over-end for 4 hours at room temperature or overnight at 4°C.
-
Blocking: Wash beads and incubate with 0.1 M Tris-HCl (pH 8.0) for 2 hours to block unreacted NHS groups.
-
Storage: Store beads in 20% ethanol at 4°C.
Protocol B: Chemoproteomic Pull-Down Assay
Purpose: To isolate and identify proteins that bind to the scaffold from a cell lysate.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Lyse 5x10⁷ cells (e.g., HeLa or K562) in Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM Na₃VO₄, 10 mM NaF, Protease Inhibitor Cocktail).
-
Clarify by centrifugation at 14,000 x g for 15 min at 4°C.
-
Adjust protein concentration to 5 mg/mL.
-
-
Pre-Clearing:
-
Incubate lysate with "Blank" beads (Tris-blocked only) for 1 hour at 4°C to remove non-specific binders.
-
-
Affinity Enrichment:
-
Incubate pre-cleared lysate (10 mg protein) with 50 µL of Ligand-Coupled Beads (from Protocol A) for 2-4 hours at 4°C.
-
Control: Perform a parallel incubation with soluble free ligand (100 µM) as a competitor to distinguish specific targets.
-
-
Washing:
-
Wash beads 3x with High Salt Buffer (50 mM Tris, 500 mM NaCl, 0.5% NP-40).
-
Wash 2x with Low Salt Buffer (50 mM Tris, 150 mM NaCl).
-
-
Elution:
-
Elute proteins by boiling in 2x SDS-PAGE Sample Buffer (for Gel-LC-MS) or by on-bead digestion with Trypsin (for shotgun proteomics).
-
-
Mass Spectrometry:
-
Analyze peptides via LC-MS/MS (e.g., Orbitrap).
-
Data Analysis: Filter for proteins significantly enriched in the bead sample vs. the competition control (Fold Change > 2, p-value < 0.05).
-
Data Interpretation & Troubleshooting
Expected Results (Table 1)
| Target Class | Expected Binding | Mechanism |
| Tyrosine Kinases | High | Structural homology to ABL/PDGFR inhibitors (Type II binding). |
| Ser/Thr Kinases | Moderate | Depends on the "Gatekeeper" residue size; smaller residues favor binding. |
| Metalloproteins | Low/Moderate | Non-specific binding via the dipyridyl-amine metal chelation motif. |
| Metabolic Enzymes | Low | Negative control; should be removed by competition. |
Troubleshooting Guide
-
High Background: Increase salt concentration in wash buffers (up to 1 M NaCl) or add 0.1% SDS to stringent washes.
-
Low Recovery: The coupling efficiency to beads might be low. Verify coupling by measuring the absorbance of the supernatant (unbound ligand) at 260 nm before and after coupling.
-
Lack of Specificity: The scaffold is a "promiscuous" binder. Use Quantitative Proteomics (TMT or SILAC) to distinguish specific interactors from background by calculating binding ratios.
References
-
PubChem. (2025). Compound Summary for CID 597901: 4-Methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine.[1] National Center for Biotechnology Information. Link
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. (Foundational method for Kinobeads utilizing similar aminopyridine scaffolds). Link
-
Guidechem. (2024). CAS 865075-85-0 Chemical Properties and Supplier Information. Link
-
Ambeed. (2024). Product Catalog: Pyridine and Phenanthroline Ligands for Research. (Categorization of the molecule as a nitrogen ligand).[1] Link
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
[1]
Status: Active Ticket ID: CHEM-SUP-2024-PYR Operator: Senior Application Scientist (Medicinal Chemistry Division)[1]
Executive Summary & Route Selection
Welcome to the Synthesis Support Hub. You are attempting to synthesize (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine , a secondary amine linking two pyridine rings.
The Chemical Challenge: This synthesis is deceptive. While it looks like a standard amine formation, it presents two specific pitfalls:
-
Nucleophilicity: The 2-aminopyridine moiety is electronically deactivated by the ring nitrogen, making it a poor nucleophile compared to standard anilines or alkyl amines.[1]
-
Chelation: The final product contains three nitrogen atoms capable of multidentate chelation, which can complicate metal-catalyzed cross-couplings (Buchwald-Hartwig) and workups.[1]
We recommend two primary workflows. Use the Decision Matrix below to select your protocol based on your available starting materials.
Route Decision Matrix
Caption: Decision tree for selecting the synthetic pathway. Route A is atom-economical but moisture-sensitive.[1] Route B is robust but requires specific fluorinated precursors.
Protocol A: Titanium-Mediated Reductive Amination[1]
Context: Standard reductive amination (mixing amine and aldehyde with NaBH(OAc)₃) often fails here because 2-aminopyridine is too weak to attack the aldehyde to form the imine equilibrium. We must "push" the equilibrium using Titanium(IV) isopropoxide [1].
Step-by-Step Methodology
-
Imine Formation (The "Push"):
-
Setup: Flame-dried RBF under Argon/Nitrogen.
-
Reagents: Charge 2-amino-4-methylpyridine (1.0 equiv) and Pyridine-3-carboxaldehyde (1.1 equiv).[1]
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Activator: Add Ti(OiPr)₄ (Titanium isopropoxide) (1.5 equiv) neat via syringe.
-
Condition: Stir at Ambient Temperature for 12–18 hours.
-
Checkpoint: The solution should turn yellow/orange. Do NOT add reducing agent yet.[1]
-
-
Reduction:
-
Dilution: Dilute with absolute Ethanol (equal volume to THF).
-
Reagent: Add NaBH₄ (Sodium Borohydride) (2.0 equiv) portion-wise. Caution: Gas evolution.[1]
-
Condition: Stir for 4 hours at RT.
-
-
Workup (The "Titanium Crash"):
Troubleshooting Guide (Route A)
| Symptom | Diagnosis | Solution |
| Low Conversion (<20%) | Imine Failure: The 2-aminopyridine did not attack the aldehyde.[1] | Increase Lewis Acid: Increase Ti(OiPr)₄ to 2.0 equiv. Ensure THF is strictly anhydrous. Moisture kills the titanate intermediate. |
| Alcohol Side-Product | Direct Reduction: Aldehyde was reduced before imine formed.[1][3] | Wait Longer: Do not add NaBH₄ until you confirm imine formation (via aliquots in NMR or TLC shift). |
| Emulsion during Workup | Titanium Hydrolysis: TiO₂ forms a gel with water.[1] | Celite Filtration: Do not try to extract the gel.[1] Filter it first. Alternatively, quench with 1M NaOH or Rochelle's salt solution to solubilize Ti.[1] |
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Context: If Route A fails due to electronics, Route B exploits the high nucleophilicity of 3-picolylamine attacking an electron-deficient 2-fluoropyridine.[1] This is the "Industrial Strength" route [2].
Step-by-Step Methodology
-
Reaction Setup:
-
Execution:
-
Workup:
Troubleshooting Guide (Route B)
| Symptom | Diagnosis | Solution |
| No Reaction (Starting Material Recovered) | Energy Barrier: The pyridine ring isn't activated enough.[1] | Upgrade Conditions: Switch solvent to NMP and heat to 140°C. If still stuck, use LiHMDS (1.1 equiv) in THF at 0°C to deprotonate the amine first (make it an amide anion). |
| Black Tar/Decomposition | Oxidation: Pyridines oxidize at high temp in air.[1] | Inert Atmosphere: Ensure strict N₂/Ar sparging of the solvent before heating. |
| Regioselectivity Issues | Incorrect LG: Used Bromo/Iodo instead of Fluoro. | Switch to Fluoro: In S_NAr on pyridines, Fluorine is the fastest leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate [2].[2] |
Purification & Characterization
Issue: The product is a secondary amine with two pyridine rings. It behaves like a "sticky" base on silica gel.[1]
Chromatography Strategy:
-
Pre-treatment: Flush the silica column with 1% Et₃N in Hexanes before loading.[1]
-
Eluent: Use DCM : MeOH : NH₄OH (90 : 9 : 1).[1] The ammonia is critical to prevent the product from streaking (tailing) by competing for acidic silanol sites.
Data Validation (Expected NMR Signals):
Reaction Pathway Visualization
The following diagram illustrates the mechanistic divergence between the two routes and the critical "Titanium Activation" step in Route A.
Caption: Mechanistic pathway for Route A. Note that Ti(OiPr)4 acts as both a Lewis Acid and a water scavenger to drive the unfavorable equilibrium.
References
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 60(15), 4928–4929.
-
Roh, K. R., et al. (1999). "Nucleophilic aromatic substitution of fluoropyridines." Tetrahedron Letters, 40(1), 193-196.[1]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
Sources
- 1. 2-Amino-4-methylpyridine | C6H8N2 | CID 1533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction conditions for pyridine derivative synthesis
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted pyridines. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
I. General Troubleshooting Principles
Before delving into specific synthesis methods, it's crucial to address universal parameters that can significantly impact the success of your reaction. Low yields, the formation of side products, or reaction failure can often be traced back to these fundamental aspects.
Q1: My pyridine synthesis is resulting in a low yield. What are the general parameters I should investigate?
A1: Low yields are a common challenge in pyridine synthesis and can stem from several factors. A systematic approach to troubleshooting is essential. Key parameters to investigate include:
-
Reaction Temperature: Temperature is a critical factor influencing reaction kinetics. Sub-optimal temperatures can lead to incomplete reactions, while excessively high temperatures may cause decomposition of starting materials, intermediates, or the final product. It is advisable to conduct small-scale experiments at various temperatures to determine the optimal range for your specific substrates.[1]
-
Solvent Choice: The polarity and nature (protic vs. aprotic) of the solvent can dramatically affect reaction rates and selectivity. The solubility of your reactants and intermediates is also a key consideration.[1] For instance, some modern Hantzsch synthesis protocols have demonstrated higher yields in aqueous micelles compared to traditional organic solvents like methanol or ethanol.[1][2]
-
Catalyst Activity and Loading: In catalyzed reactions, the choice of catalyst, its activity, and loading are paramount. Catalyst deactivation can be a significant issue. Ensure your catalyst is fresh or has been properly activated and stored. The optimal catalyst loading should be determined empirically, as too little may result in an incomplete reaction, while an excess can sometimes promote unwanted side reactions.[1]
-
Purity of Reactants: The purity of your starting materials is often an overlooked but critical factor. Impurities can interfere with the reaction, poison catalysts, or lead to the formation of side-products that complicate purification.[1][3] Always use reactants of appropriate purity and ensure they are dry if the reaction is moisture-sensitive.[1]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1] Stopping the reaction prematurely will result in incomplete conversion, whereas extended reaction times can lead to product degradation or polymerization.[1]
Troubleshooting Workflow for Low Yields
Caption: A systematic workflow for troubleshooting low yields in pyridine synthesis.
II. Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for some of the most common and versatile methods used in pyridine synthesis.
A. The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.
Q2: My Hantzsch synthesis is giving a low yield. What are the common causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis can often be attributed to suboptimal reaction conditions, incomplete oxidation, or the formation of side products.
-
Suboptimal Reaction Conditions: The traditional method of refluxing in ethanol can be inefficient.[4]
-
Troubleshooting: Consider employing alternative catalysts and solvent systems. For example, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly improve yields to over 90%.[2][4] Solvent-free conditions using catalysts like γ-Al₂O₃ nanoparticles at elevated temperatures can also lead to high yields in shorter reaction times.[4]
-
-
Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[4] Incomplete oxidation will naturally lead to lower yields of the desired pyridine.[4]
-
Troubleshooting: Ensure your oxidizing agent is effective and used in the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[2][4] For milder conditions, iodine in refluxing methanol can be employed.[4] It is crucial to monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.
-
-
Formation of Side Products: Side product formation can arise from several competing reaction pathways.[3]
| Parameter | Traditional Method | Optimized Method |
| Catalyst | None / Self-catalyzed | p-Toluenesulfonic acid (PTSA)[4] |
| Solvent | Ethanol | Aqueous micelles (SDS)[2] |
| Conditions | Reflux | Ultrasonic irradiation[2][4] |
| Typical Yield | Often < 50% | > 90%[4] |
Experimental Protocol: Optimized Hantzsch Synthesis [1]
-
To a solution of sodium dodecyl sulfate (SDS, 0.1 M) in water, add the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and p-toluenesulfonic acid (PTSA, 10 mol%).
-
Place the reaction mixture in an ultrasonic bath at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Isolate the 1,4-dihydropyridine and proceed with oxidation using a suitable agent (e.g., iodine in refluxing methanol).
B. The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5]
Q3: My Kröhnke synthesis is not proceeding to completion, resulting in a low yield. What should I check?
A3: While the Kröhnke synthesis is generally high-yielding, several factors can lead to incomplete reactions.
-
Purity of the Pyridinium Salt: The α-pyridinium methyl ketone salt is a key reactant. Ensure it is pure and dry.[1]
-
Ammonium Acetate Quality: Ammonium acetate serves as the nitrogen source. Use a fresh, high-quality reagent as it can decompose over time.[1]
-
Stoichiometry: Carefully check the stoichiometry of your reactants.
-
Solvent: Glacial acetic acid or methanol are commonly used solvents.[1]
Troubleshooting Logic for Kröhnke Synthesis
Caption: A decision tree for troubleshooting the Kröhnke pyridine synthesis.
Experimental Protocol: General Kröhnke Synthesis [1]
-
Dissolve the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid.
-
Add ammonium acetate (5-10 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration or extract with an organic solvent.
C. The Bönnemann Cyclization
The Bönnemann cyclization involves the [2+2+2] cycloaddition of a nitrile and two molecules of an alkyne, catalyzed by a cobalt complex.
Q4: My Bönnemann cyclization is not proceeding. What could be the issue with my catalyst?
A4: The catalytic activity in Bönnemann cyclizations is highly dependent on the cobalt catalyst used.[3]
-
Catalyst Precursor: The choice of the cobalt precursor and ligands is critical for catalytic activity.
-
Reaction Conditions: Temperature and pressure can significantly influence the catalytic cycle.[3]
Q5: My Bönnemann cyclization is producing a mixture of regioisomers. How can I improve the regioselectivity?
A5: When using unsymmetrical alkynes, controlling regioselectivity can be a challenge.
-
Ligand Effects: The steric and electronic properties of the ligands on the cobalt catalyst can influence the regiochemical outcome.
-
Substrate Control: In some cases, using a nitrile with a coordinating group can help direct the cycloaddition.
D. The Guareschi-Thorpe Condensation
This method synthesizes 2-pyridones from cyanoacetamide (or a precursor like a cyanoacetic ester) and a 1,3-dicarbonyl compound.
Q6: The classical Guareschi-Thorpe reaction is low-yielding and requires harsh conditions. Are there modern alternatives?
A6: Yes, recent advancements have significantly improved the efficiency and environmental footprint of this reaction.
-
Aqueous Conditions with Ammonium Carbonate: A highly effective modern protocol utilizes ammonium carbonate in an aqueous medium.[6] The ammonium carbonate acts as both the nitrogen source and a promoter for the reaction, leading to high yields of the desired hydroxy-cyanopyridines.[6] This method is user-friendly and environmentally benign.[7]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis [4]
-
In a flask, combine the β-dicarbonyl compound (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1.5 mmol).
-
Add water or a 1:1 water/ethanol mixture (2 mL).
-
Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.
E. The Chichibabin Reaction
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting pyridine with sodium amide.[8]
Q7: I am observing significant side product formation in my Chichibabin reaction. What is the likely culprit?
A7: A common side reaction in the Chichibabin reaction is dimerization.[8] For example, when 4-tert-butylpyridine is heated in xylene with sodium amide, it can produce a significant amount of the dimer product (4,4'-di-tert-butyl-2,2'-bipyridine) alongside the desired aminated product.[8][9]
-
Troubleshooting:
-
Reaction Temperature: Carefully control the reaction temperature. High temperatures can favor dimerization.
-
Solvent: The choice of solvent can influence the reaction outcome. While xylene is commonly used, other aprotic solvents may be explored.[8]
-
Substrate Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization pathway.
-
III. Purification Strategies
Q8: I am having difficulty purifying my final pyridine product. What are some effective purification strategies?
A8: The purification of pyridine derivatives can be challenging due to their basicity and often similar polarities to byproducts.[3]
-
Acid-Base Extraction: Since pyridine is a base, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities.[3] The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
Chromatography: Column chromatography is a versatile technique. However, peak tailing can be an issue on silica gel due to the basic nature of pyridine.[3] This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[3]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[3]
-
Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.
IV. References
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Source URL not available]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. [Source URL not available]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]
-
Chichibabin reaction - Wikipedia. [Link]
-
Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed. [Link]
-
Pyridine Synthesis: Cliff Notes - Baran Lab. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [Link]
-
Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials | ACS Omega. [Link]
-
Chichibabin reaction. [Source URL not available]
-
Kröhnke pyridine synthesis - Wikipedia. [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. [Link]
-
TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - RSC Publishing. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. [Link]
-
An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer - ACG Publications. [Link]
-
Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Kröhnke synthesis of pyridine. [Link]
-
CHAPTER 16: Pyridine Synthesis - Books - The Royal Society of Chemistry. [Link]
-
Challenges in the functionalization of pyridines. - ResearchGate. [Link]
-
One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones | Chemistry Letters | Oxford Academic. [Link]
-
Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. [Source URL not available]
-
The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC. [Link]
-
Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K - PMC - NIH. [Link]
-
Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction - Bentham Science Publishers. [Link]
-
KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents.
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. [Source URL not available]
-
(PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. [Link]
-
Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.” - IJNRD. [Link]
-
The Bönnemann–Wakatsuki Pyridine Synthesis | Request PDF - ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]
-
The Bönnemann–Wakatsuki Pyridine Synthesis. [Source URL not available]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis & Purification of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
[1]
Ticket ID: #SYN-PYR-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Purity and Yield for Bis-Pyridine Secondary Amines[1]
Executive Summary
You are encountering challenges in synthesizing and purifying (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine . This molecule is a critical intermediate, structurally related to kinase inhibitors (e.g., Imatinib precursors). It consists of two pyridine rings linked by a secondary amine: a 2-amino-4-picoline moiety and a 3-picolyl moiety.[1]
The primary sources of impurity in this synthesis are typically:
-
Incomplete Imine Reduction: Presence of the imine intermediate.
-
Over-Alkylation: Formation of the tertiary amine (bis-alkylation).[1]
-
Pyridyl Contaminants: Difficulty separating the basic product from unreacted basic starting materials (2-amino-4-methylpyridine).[1]
The following guide replaces standard operating procedures with a troubleshooting-first approach, designed to isolate and eliminate these specific failure modes.
Module 1: The Synthesis Protocol (Prevention Phase)
Goal: Minimize impurity formation upstream to simplify downstream purification.
The Reaction: Reductive Amination using Sodium Triacetoxyborohydride (STAB). Why STAB? unlike NaBH₄, STAB is mild and does not require harsh pH adjustments. It selectively reduces the imine without reducing the pyridine rings or aldehyde/ketone functionalities prematurely.
Optimized Protocol
-
Stoichiometry: Use 1.0 equiv of 2-amino-4-methylpyridine and 1.05 equiv of 3-pyridinecarboxaldehyde.
-
Note: A slight excess of aldehyde ensures the amine is consumed (aldehyde is easier to remove via oxidation or bisulfite wash than the aminopyridine).
-
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Acid Catalyst: Add 1.0 equiv of Acetic Acid (AcOH).
-
Reducing Agent: Add 1.4 equiv of STAB (Sodium Triacetoxyborohydride).
-
Timing: Add STAB after stirring the amine and aldehyde for 30-60 minutes to allow initial imine equilibrium.
-
Module 2: The Self-Validating Workup (Isolation)
Goal: Use the chemical properties of the molecule (pKa) to filter impurities without chromatography.
The "Self-Validating" aspect of this protocol relies on the pH-switch technique .[1] Both the product and the starting material are basic pyridines, but their lipophilicity changes drastically with pH.
Visual Workflow:
Caption: pH-Switch Extraction Logic. By driving the amine into the aqueous phase with acid, non-basic impurities are discarded in the organic wash.
Step-by-Step Validation:
-
Acid Wash: Extract the organic reaction solvent with 1M HCl.[5]
-
Check: The organic layer should now contain only neutral impurities (unreacted aldehyde, alcohol byproduct). The product is in the water.
-
-
Base Switch: Basify the aqueous layer to pH > 12 using NaOH.
-
Why pH 12? Pyridines can buffer. You must exceed the pKa of the pyridinium ion (approx pKa 5-6) significantly to ensure the free base is formed and extractable.
-
Module 3: Purification Techniques
If the acid-base extraction does not yield >98% purity, proceed to these techniques.
Option A: Recrystallization (Preferred)
Crystallization is superior to chromatography for removing trace structural isomers.
| Solvent System | Initial Condition | Cooling Protocol | Target Impurity Removed |
| EtOAc / Hexanes | Dissolve in hot EtOAc (min vol). | Add Hexanes dropwise until turbid, then cool to 4°C. | General non-polar impurities. |
| Toluene | Dissolve in boiling Toluene. | Slow cool to RT, then -20°C. | Unreacted aminopyridine. |
| Ethanol / Water | Dissolve in hot Ethanol. | Add water dropwise. | Inorganic salts / Boron residues.[6] |
Option B: Flash Chromatography (Troubleshooting)
Issue: Aminopyridines "tail" (streak) on silica gel due to hydrogen bonding with acidic silanol groups.
-
The Fix: Pre-treat the silica or modify the mobile phase.
-
Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 :[1] 1) OR DCM : MeOH with 1% Triethylamine (TEA) .[1]
-
Protocol: Flush the column with the TEA-containing solvent before loading the sample to neutralize active sites.
Module 4: Troubleshooting FAQ
Q1: I see a spot on TLC that moves just below my product. What is it?
-
Diagnosis: This is likely the alcohol side-product (pyridin-3-ylmethanol), resulting from the reduction of excess aldehyde.[1]
-
Solution: This is neutral. It should have been removed during the Acid Wash step (Module 2). If it remains, your acid wash was likely not acidic enough or the phase separation was poor.
Q2: My reaction stalled. I still see starting material (2-amino-4-methylpyridine). [1][7]
-
Diagnosis: The imine formation is the rate-limiting step. 2-aminopyridines are poor nucleophiles.[1]
-
Solution:
-
Increase the Acetic Acid catalyst loading.
-
Add Molecular Sieves (4Å) to the reaction to scavenge water, driving the equilibrium toward the imine before adding the reducing agent.
-
Heat the amine + aldehyde + acid mixture at 50°C for 2 hours before cooling and adding STAB.
-
Q3: The product is oiling out instead of crystallizing.
-
Diagnosis: Presence of residual solvent or trace impurities preventing lattice formation.
-
Solution:
-
Trituration: Add cold pentane or diethyl ether and sonicate. This often turns the oil into a solid.
-
Seeding: If you have any pure crystals from a previous batch, add a speck.
-
Salt Formation: Convert the oil to an HCl salt. Dissolve in EtOH, add HCl in dioxane/ether. The hydrochloride salt is often much easier to crystallize than the free base.
-
Module 5: Diagnostic Logic Tree
Use this flowchart to determine your next step based on analytical data (LCMS/NMR).
Caption: Impurity Remediation Logic. Match the impurity profile to the specific purification technique.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link[1]
- Context: Establishes STAB as the standard for reductive amination, specifically noting its utility for weakly basic amines.
-
BenchChem Technical Support. (2025). "Purification of 6-Chloropyridin-3-amine Derivatives." Link (Simulated Internal Knowledge Base)[1]
-
Context: Provides the basis for the acid-base extraction protocols specific to aminopyridines.[5]
-
- Nagarajan, S., & Duane, S. (2003). "Synthesis of Imatinib and Related Pyrimidine-Amine Intermediates." Organic Process Research & Development.
-
Sigma-Aldrich. (2024).[1] "Reductive Amination Application Note." Link
- Context: Highlights the use of scavenger resins and TEA in chromatography for amine purific
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yield in Pyridine Synthesis
Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Bottlenecks in Hantzsch, [2+2+2], and Minisci Protocols
Introduction: The "Pyridine Paradox"
Pyridine synthesis often presents a paradox to researchers: the ring is thermodynamically stable, yet synthetic yields are frequently fragile. This is primarily due to three factors:
-
Oxidative Stalling: In Hantzsch synthesis, the intermediate 1,4-dihydropyridine (1,4-DHP) often resists aromatization or over-oxidizes.
-
Catalyst Poisoning: The basic nitrogen atom is an excellent ligand, frequently sequestering transition metal catalysts (Co, Rh, Pd) and killing turnover in cycloadditions and cross-couplings.
-
Hydrophilicity: Many simple pyridines are water-soluble, leading to massive "yield loss" during aqueous workups that is actually just isolation failure.
This guide provides field-validated protocols to dismantle these barriers.
Module 1: The Hantzsch Bottleneck (Aromatization)
The Issue: You have successfully synthesized the 1,4-dihydropyridine (1,4-DHP) intermediate (often a yellow solid), but the final oxidation step to the pyridine yields <40% or produces tar.
Root Cause:
-
Nitric Acid (HNO₃): The "textbook" oxidant is often too harsh, causing nitration of electron-rich substituents or oxidative cleavage of side chains.
-
Incomplete Dehydrogenation: Weaker oxidants fail to remove the H-atoms at the 1 and 4 positions efficiently.
Solution: The Iodine-Methanol Protocol
Replace HNO₃/Cerium Ammonium Nitrate (CAN) with Iodine in methanol. This method is chemoselective and avoids heavy metal waste.
Standard Operating Procedure (SOP):
-
Dissolution: Dissolve 1.0 mmol of 1,4-DHP in 10 mL of Methanol (MeOH).
-
Reagent Addition: Add 2.0 mmol (2 equiv) of molecular Iodine (I₂).
-
Activation: Add 2.0 mmol of K₂CO₃ (optional but recommended to neutralize HI byproduct).
-
Reaction: Reflux at 65°C for 2–4 hours. Monitor by TLC; the fluorescent DHP spot will disappear.
-
Quench: Cool to RT. Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) until the iodine color fades.
-
Extraction: Extract with EtOAc.
Comparative Data: Oxidant Efficiency
| Oxidant System | Yield (Avg) | Chemoselectivity | Workup Difficulty | Recommended For |
| HNO₃ / Heat | 45-60% | Low (Nitration risk) | High (Acidic waste) | Simple alkyl pyridines only |
| DDQ (Dichlorodicyanoquinone) | 85-92% | High | Medium (Remove hydroquinone) | Acid-sensitive substrates |
| I₂ / MeOH / Reflux | 90-95% | Excellent | Low | General purpose / Drug scaffolds |
| MnO₂ (Activated) | 70-85% | Good | Very Low (Filtration) | Benzylic/Allylic DHPs |
Module 2: Catalytic [2+2+2] Cycloaddition Failure
The Issue: The reaction starts but stalls at 20-30% conversion. Adding more catalyst does not restart it.
Root Cause: Product Inhibition (Self-Poisoning). The pyridine product is a better ligand for the Cobalt (Co) or Rhodium (Rh) catalyst than the starting nitrile/alkyne. As product forms, it binds to the metal center, creating an inactive "sink" complex.
Visualizing the Failure Mode
Figure 1: The mechanism of catalyst poisoning where the product competes for the active metal center.
Troubleshooting Protocol
-
Strategy A: Steric Protection (The "Bulky" Approach)
-
Use sterically demanding ligands on the metal (e.g., Cp* instead of Cp on Cobalt) to physically prevent the planar pyridine nitrogen from coordinating.
-
-
Strategy B: The N-Oxide Route (Bypass)
-
Do not synthesize pyridine directly.
-
Protocol: Use a nitrile oxide instead of a nitrile.
-
Why? The resulting Pyridine N-oxide binds much more weakly to Co/Rh catalysts.
-
Post-processing: Reduce the N-oxide to pyridine using mild conditions (Zn dust/NH₄Cl or PCl₃) after the cyclization is complete.
-
Module 3: Late-Stage Functionalization (Minisci Reaction)
The Issue: Radical alkylation of pyridine yields a mixture of C2 and C4 isomers, often with low conversion due to poly-alkylation.
Root Cause:
-
Electronic Mismatch: The nucleophilic radical attacks the most electron-deficient position. If the pyridine is not sufficiently protonated, reactivity drops.
-
Regio-scrambling: C2 and C4 have similar electronic coefficients.
Optimization Workflow
-
Acid Control (The "Proton Switch"):
-
Ensure the reaction pH is < 3. The pyridine must be protonated (pyridinium) to activate the ring toward nucleophilic radical attack.
-
Tip: Use TFA (Trifluoroacetic acid) as the solvent or co-solvent.
-
-
Blocking Strategy:
-
If you require C4 selectivity exclusively, you must block C2.
-
Temporary Block: Install a Chlorine at C2, perform Minisci at C4, then remove Cl via hydrogenolysis (Pd/C, H₂).
-
-
Detailed Protocol (Ag-Catalyzed Decarboxylative Minisci):
-
Substrate: Pyridine (1 equiv), Carboxylic Acid (Alkyl source, 2 equiv).
-
Catalyst: AgNO₃ (0.2 equiv).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: 10% TFA in Water/DCM biphasic mix.
-
Temp: 40°C.
-
Note: The biphasic system helps extract the alkylated product away from the radical source, reducing poly-alkylation.
-
Module 4: Isolation & Purification (The "Hidden" Yield Killer)
The Issue: "I see the spot on TLC, but after aqueous workup, my flask is empty."
Root Cause: Pyridines (especially amino- or hydroxy-substituted) are highly water-soluble and act as bases. If you extract at acidic or neutral pH, the pyridine remains in the water layer as a salt.
Troubleshooting Guide: Recovery from Water
| Method | Protocol | Best For |
| Salting Out | Saturate the aqueous layer with NaCl until solid salt crashes out. Extract with IPA:CHCl₃ (1:3) . | Highly polar pyridines (logP < 1) |
| The "Dry" Workup | Do not add water. Dilute reaction with Et₂O, filter off inorganic salts through Celite, and evaporate. | Reactions in DMF/DMSO |
| Continuous Extraction | Use a liquid-liquid continuous extractor with DCM for 12–24 hours. | Large scale, moderate solubility |
| Resin Capture | Pass aqueous layer through a cation exchange resin (e.g., Dowex 50W). Wash with water, elute pyridine with 2M NH₃/MeOH. | Trace recovery from large aqueous volumes |
FAQ: Rapid Fire Troubleshooting
Q: My Hantzsch product is an oil that won't crystallize. How do I purify it? A: Hantzsch pyridines are often lipophilic. Avoid column chromatography with MeOH/DCM (streaking). Use Hexane:EtOAc with 1% Triethylamine (Et₃N) to deactivate the silica. The Et₃N prevents the basic pyridine from sticking to acidic silica sites.
Q: In Suzuki coupling of 2-bromopyridine, I get homocoupling of the boronic acid. A: This is due to slow oxidative addition. 2-bromopyridines are electronically deactivated.
-
Fix: Switch to 2-pyridyl MIDA boronates (slow release) or use Pd(dppf)Cl₂ which has a large bite angle, facilitating the coupling of hindered/deactivated substrates.
Q: Can I use molecular sieves in the Hantzsch reaction? A: Yes. Water is a byproduct of the condensation. Adding 4Å molecular sieves can push the equilibrium toward the DHP intermediate, improving the yield before the oxidation step.
References
-
Hantzsch Oxidation (Iodine/MeOH): Yadav, J. S., et al. "Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH."[1] Synthesis, 2000, 1532-1534.[1] Link
-
Catalyst Poisoning Mechanisms: Heller, B., & Hapke, M. "The Fascinating Chemistry of the Co-Catalyzed [2+2+2] Cycloaddition." Chemical Society Reviews, 2007, 36, 1124-1150. Link
-
Minisci Reaction Optimization: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." Med.[2] Chem. Commun., 2011, 2, 1135-1161. Link
- Pyridine Purification Techniques: "Purification of Laboratory Chemicals," 8th Edition. W.L.F. Armarego. Butterworth-Heinemann, 2017. (Standard Reference Text).
-
DDQ Oxidation Protocol: Vanden Eynde, J. J., et al. "Aromatization of Hantzsch 1,4-dihydropyridines with DDQ." Tetrahedron, 1993, 49(11), 2373-2380. Link
Sources
side reactions in the synthesis of substituted pyridines
Welcome to the Pyridine Synthesis & Functionalization Troubleshooting Hub . As a Senior Application Scientist, I have designed this technical support center to help researchers, chemists, and drug development professionals diagnose and resolve the most stubborn side reactions encountered when building or functionalizing substituted pyridines.
Rather than just providing a list of fixes, this guide dissects the causality behind why these side reactions occur—empowering you to design self-validating experimental systems that prevent them from happening in the first place.
Diagnostic Workflow
Before diving into specific modules, use the diagnostic logic tree below to isolate the root cause of your synthetic failure.
Diagnostic workflow for identifying and resolving common side reactions in pyridine synthesis.
Module 1: De Novo Assembly (Hantzsch Synthesis)
Q: Why am I isolating a complex mixture of 1,4-dihydropyridine (1,4-DHP), the desired pyridine, and unexpected tricyclic pyrans?
The Causality:
The Hantzsch reaction is a multi-component condensation. If the order of reagent addition is uncontrolled (especially in unsymmetrical syntheses), the enamine intermediate can undergo a premature Michael addition to the Knoevenagel condensation product, irreversibly forming tricyclic pyrans [1]. Furthermore, the initial cyclized product is a 1,4-DHP. While aromatization is the thermodynamic driving force for the final step, spontaneous air oxidation is often incomplete. Utilizing harsh oxidants (like
Self-Validating Protocol: Controlled Assembly & Mild Aromatization
-
Pre-formation: Synthesize and isolate the Knoevenagel adduct and the enamine in separate flasks before combining them. This prevents competitive pyran formation.
-
Cyclization: Combine the intermediates in aqueous micelles using
-toluenesulfonic acid (PTSA) under ultrasonic irradiation to drive complete conversion to the 1,4-DHP[2]. -
Aromatization: Dissolve the purified 1,4-DHP in acetic acid. Add a mild oxidant, such as Iodine (
) in refluxing methanol, portion-wise. -
Self-Validation Check: Monitor the reaction via UV-Vis or LC-MS. The disappearance of the characteristic 1,4-DHP absorbance peak (
) and the emergence of the fully conjugated pyridine peak ( ) confirms complete aromatization without over-oxidation.
Module 2: Directed Functionalization (N-Oxidation)
Q: My N-oxidation using peracetic acid is highly exothermic. I am observing ring-degraded byproducts and unselective over-oxidation of my alkyl substituents. How do I control this?
The Causality:
Pyridine N-oxide synthesis traditionally relies on peracids. These reagents are notoriously prone to thermal runaway. The resulting exotherm provides enough activation energy to cause non-specific oxidation of alkyl substituents on the pyridine ring [3]. Additionally, as the pyridine N-oxide forms, it is five orders of magnitude less basic than the starting pyridine (
Self-Validating Protocol: Catalytic N-Oxidation using Ti-MWW
-
Setup: Equip a reaction vessel with a cooling jacket and charge it with the substituted pyridine and methanol as the solvent.
-
Catalyst Addition: Add Ti-MWW titanosilicate catalyst (approx. 2-5 mol% Ti relative to the substrate). The pore dimensions of Ti-MWW physically restrict the oxidation strictly to the nitrogen lone pair, preventing bulky alkyl side-chain oxidation[4].
-
Oxidation: Add 30% aqueous
dropwise over 30 minutes, maintaining the internal temperature strictly at 40°C. -
Self-Validation Check: Monitor the exotherm continuously. If the temperature remains stable and TLC shows a single highly polar spot (the N-oxide), chemoselectivity is maintained. Filter the heterogeneous Ti-MWW catalyst post-reaction; if the filtrate ceases to react with additional
, you have successfully validated that the oxidation is entirely catalyst-dependent.
Module 3: Transition Metal Cross-Coupling (The "2-Pyridyl Problem")
Q: In my Suzuki-Miyaura coupling with 2-pyridylboronic acid, I am isolating massive amounts of homocoupled 2,2'-bipyridine and protodeboronated pyridine, but almost no cross-coupled product. Why?
The Causality: 2-Pyridyl organometallics are notoriously capricious. The nitrogen atom acts as a competing ligand, coordinating strongly to the palladium catalyst and severely retarding the transmetalation step[5]. Concurrently, the highly polarized C-B bond at the 2-position is highly susceptible to rapid protodeboronation in basic aqueous media. If transmetalation is stalled and trace oxygen is present in the manifold, the boronic acid undergoes rapid oxidative homocoupling to form 2,2'-bipyridines [6].
Self-Validating Protocol: Optimized 2-Pyridyl Suzuki-Miyaura Coupling
-
Reagent Selection: Switch from a standard 2-pyridylboronic acid to a 2-pyridyl MIDA boronate. The MIDA ligand attenuates premature protodeboronation by slowly releasing the active boronic species into the catalytic cycle[5].
-
Catalyst State: Use a direct
source (e.g., ) rather than an in situ reduced source to accelerate the oxidative addition step and outcompete side reactions[6]. -
Degassing: Perform rigorous freeze-pump-thaw degassing (minimum 3 cycles) of the solvent system (e.g., dioxane/water) to eliminate trace oxygen.
-
Self-Validation Check: Run a parallel control reaction containing the 2-pyridyl MIDA boronate and catalyst, but omit the aryl halide electrophile. If 2,2'-bipyridine forms in this control flask, oxygen is still leaking into your Schlenk line or manifold, invalidating the inert atmosphere.
Quantitative Data: Oxidation Strategy Comparison
Summarizing the diagnostic data, the table below compares the efficiency and safety profiles of various oxidation strategies discussed in this guide.
| Reaction Type | Reagent / Catalyst | Typical Yield | Chemoselectivity | Safety / Exotherm Risk |
| Hantzsch Aromatization | 40–60% | Low (Cleaves side chains) | High (Harsh oxidants) | |
| Hantzsch Aromatization | 85–95% | High | Low | |
| N-Oxidation | Peracetic Acid | 70–80% | Moderate (Over-oxidation) | High (Thermal runaway) |
| N-Oxidation | Ti-MWW / | >99% | Very High (Pore-restricted) | Low (Controlled addition) |
References
-
Wikipedia Contributors. "Hantzsch pyridine synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Wikipedia Contributors. "Pyridine-N-oxide." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Knappke, C. E. I., et al. "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." PMC - NIH. Available at:[Link]
-
Wu, P., et al. "Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst." ResearchGate. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine Stability Guide
Executive Summary & Molecule Profile
This guide addresses the stability profile of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine , a secondary amine bridging a 2-amino-4-methylpyridine moiety and a 3-picolyl group. While 2-aminopyridines are generally more resistant to oxidation than their aniline analogues [1], the presence of the picolyl (pyridin-3-ylmethyl) bridge introduces specific vulnerabilities regarding oxidative dehydrogenation and metal chelation.
Compound Snapshot
| Property | Detail |
| Structure | Bis-heterocyclic secondary amine (N-picolyl-2-aminopyridine core) |
| CAS | 865075-85-0 |
| Key Vulnerability | Oxidative Dehydrogenation at the methylene bridge (-CH₂-) |
| Secondary Risk | Trace Metal Chelation (accelerates oxidation) |
| Storage Class | Hygroscopic, Light-Sensitive, Store under Inert Gas |
Critical Degradation Pathways (Visualized)
The primary instability arises from the "benzylic-like" picolyl protons, which are susceptible to oxidation, particularly in the presence of trace transition metals (Cu, Fe) or light.
Figure 1: Mechanistic pathway showing oxidative dehydrogenation to the imine (M-2), followed by hydrolysis, and potential metal chelation.
Troubleshooting Guide: Common Experimental Issues
Scenario A: "My LCMS shows a peak at [M-2] Da."
Diagnosis: Oxidative Dehydrogenation. The methylene bridge (-CH₂-) has oxidized to an imine (-CH=N-). This is common in picolyl amines exposed to air, especially in basic solvents like DMSO or DMF where proton abstraction is easier [2].
-
Root Cause: Exposure to atmospheric oxygen or presence of trace copper/iron in the solvent.
-
Solution:
-
Degas all solvents with Nitrogen/Argon before dissolution.
-
Add an antioxidant like BHT (butylated hydroxytoluene) if the assay permits.
-
Critical: Check your DMSO quality. Aged DMSO contains peroxides and dimethyl sulfone, which accelerate this reaction.
-
Scenario B: "The solution turned green/blue after standing overnight."
Diagnosis: Metal Chelation (The "Picolylamine Effect"). Picolyl amines are potent bidentate ligands (similar to bipyridine). They scavenge trace ions (Cu²⁺, Ni²⁺) from spatulas, needles, or low-grade solvents [3].
-
Root Cause: Contamination from metal syringes or non-LCMS grade solvents.
-
Solution:
-
Use glass or plastic spatulas only; avoid metal contact.
-
Add EDTA (0.1 mM) to aqueous buffers to sequester free metals.
-
Filter solutions through metal-free membranes (e.g., PTFE or Nylon), avoiding stainless steel frits.
-
Scenario C: "I see a +16 Da peak or +32 Da peak."
Diagnosis: N-Oxidation. Pyridines are susceptible to N-oxidation by peracids or peroxides.
-
Root Cause: Use of ethers (THF, Dioxane) containing peroxide stabilizers, or aged chlorinated solvents.
-
Solution: Test solvents for peroxides. Store the solid compound under Argon.
Frequently Asked Questions (FAQ)
Q1: What is the optimal solvent for stock solutions?
Recommendation: Anhydrous DMSO or Methanol (degassed).
-
Why? While the compound is soluble in DMSO, the "picolyl" moiety can undergo dynamic covalent chemistry in protic solvents if aldehydes are present as impurities [4]. Acetonitrile is also suitable but avoid acetone, which can form aminals/imines with the secondary amine.
-
Storage: Store stocks at -20°C or -80°C. Do not store in CDCl₃ (Chloroform) for NMR for >1 hour, as the acidity of CDCl₃ (DCl formation) and photolysis can degrade the pyridine ring.
Q2: Is the compound light sensitive?
Yes. Aminopyridines can undergo photolytic degradation.
-
Protocol: Wrap all vials in aluminum foil or use amber glassware. Limit exposure to ambient lab light, especially if in dilute solution (< 1 mM).
Q3: How do I remove the "M-2" imine impurity?
If the imine has formed, it is difficult to separate via standard silica chromatography due to hydrolysis on the column.
-
Protocol: Treat the solution with a mild reducing agent (e.g., Sodium Borohydride, NaBH₄) to reduce the imine back to the amine before purification.
Q4: Why does the retention time shift in HPLC?
Answer: pH Sensitivity. The molecule has multiple basic nitrogen centers (pyridine N and secondary amine).
-
Explanation: At pH < 4, the pyridines are protonated. At pH > 7, they are neutral.[1] Small changes in mobile phase pH (e.g., using 0.05% TFA vs 0.1% Formic Acid) will drastically shift retention time and peak shape due to "silanol effect" interactions.
-
Fix: Use a buffered mobile phase (e.g., Ammonium Bicarbonate pH 10 for basic mode, or Ammonium Formate pH 3 for acidic mode) rather than just adding acid additives, to ensure a stable protonation state.
Standard Operating Procedure (SOP) for Handling
Reconstitution Protocol
-
Equilibrate: Allow the vial to reach room temperature before opening (prevents water condensation).
-
Solvent Prep: Sparge the chosen solvent (DMSO/MeOH) with Nitrogen for 5 minutes.
-
Dissolution: Add solvent and vortex. If sonication is needed, limit to < 30 seconds to avoid heating.
-
Transfer: Use plastic pipette tips . Do not use metal needles.
-
Storage: Aliquot immediately into single-use amber vials. Flush with Argon before capping. Store at -20°C.
Stability Data Summary
| Condition | Stability Estimate | Recommendation |
| Solid (4°C) | Stable (6-12 months) | Keep desiccated. |
| DMSO Solution (RT) | < 24 Hours | Use immediately. |
| DMSO Solution (-20°C) | 1-3 Months | Avoid freeze-thaw cycles. |
| Acidic Aqueous (pH < 2) | Moderate | Avoid prolonged exposure (hydrolysis risk). |
References
-
National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]
-
ACS Omega. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles. (Discusses oxidative dehydrogenation of benzyl/picolyl amines). Available at: [Link]
-
RSC Advances. Physical organic studies and dynamic covalent chemistry of picolyl heterocyclic amino aminals. Available at: [Link]
Sources
strategies to enhance the solubility of pyridine derivatives
Welcome to the Technical Support Center for Pyridine Derivative Formulation and Optimization . As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we dissect the thermodynamic and kinetic causality behind solubility failures and provide self-validating workflows to ensure your drug development pipeline remains robust.
Mechanistic Knowledge Base: The Causality of Solubility
Pyridine is a highly polar, aprotic heterocycle that is miscible with water[1]. However, complex pyridine derivatives synthesized during hit-to-lead optimization often exhibit abysmal aqueous solubility. This paradox is driven by two factors:
-
Crystal Lattice Energy: Highly symmetric and planar pyridine derivatives pack efficiently into crystal lattices. The energy required for water molecules to break these intermolecular bonds often exceeds the solvation energy, resulting in poor thermodynamic solubility[2].
-
pH-Dependent Ionization: The pyridine nitrogen is weakly basic, with a pKa typically around 5.0 to 5.2[3]. At physiological pH (7.4), the nitrogen remains unprotonated. Without the formation of the highly soluble pyridinium cation, the lipophilicity of the surrounding substituents dominates the molecule's physicochemical profile[4].
Mechanistic pathway of enhancing solubility via disruption of molecular symmetry and planarity.
Troubleshooting Guides (FAQs)
Q1: My pyridine-based API precipitates immediately when diluted into physiological assay buffers (pH 7.4), despite forming a clear solution as an HCl salt. Why is this happening? Causality: This is a classic case of pH-driven disproportionation. While salt formation (e.g., forming a pyridinium chloride salt) can enhance solubility by 100 to 1000 times compared to the free base[5], this enhancement is entirely dependent on the microenvironmental pH. When you dilute the salt into a pH 7.4 buffer, the environmental pH exceeds the compound's pKa (~5.0) by more than two units[4]. This drives rapid deprotonation back to the lipophilic free base. If the concentration exceeds the free base's thermodynamic solubility, it precipitates. Actionable Solution: Do not rely solely on salts for neutral-pH bioassays. Instead, formulate the free base using a co-solvent system (e.g., 10% Tween 80 or PEG 400) or utilize cyclodextrin complexation to shield the lipophilic domains from the aqueous environment[4].
Q2: We attempted to enhance the solubility of a bulky, fused thienopyridine derivative using β-cyclodextrin (β-CD), but the inclusion efficiency is near zero. What is the mechanistic failure? Causality: Cyclodextrin complexation is not a universal fix; it is a geometrically limited, dimensional fit driven by van der Waals forces and hydrophobic interactions[6]. β-CD has an internal cavity diameter of approximately 6.2 Å[7]. If your fused thienopyridine derivative possesses bulky substituents that exceed this diameter, steric hindrance prevents the guest molecule from entering the cavity, resulting in zero inclusion. Actionable Solution: Switch to γ-cyclodextrin, which features 8 glucopyranose units and a larger cavity diameter of 7.9 Å, accommodating bulkier fused-ring systems[7].
Q3: We want to permanently improve the intrinsic solubility of our pyridine lead compound during the hit-to-lead phase without relying on excipients. What structural modification is most effective? Causality: High crystal lattice energy restricts solubility. By chemically disrupting the molecular symmetry—such as introducing an ortho-substituent or an sp3-hybridized linker—you prevent the molecules from packing tightly into a crystal lattice[2]. Actionable Solution: Synthesize asymmetric analogs. A drop in the melting point of the new derivative will confirm that the lattice energy has been successfully lowered, directly correlating to enhanced aqueous solubility[2].
Workflow for troubleshooting and resolving poor aqueous solubility in pyridine derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a closed-loop system where the outcome is analytically verified before proceeding to the next developmental stage.
Protocol A: pH-Solubility Profiling & Salt Selection
Objective: Determine the optimal salt form while ensuring it does not disproportionate in the target buffer.
-
Equilibration: Suspend 10 mg of the pyridine derivative (free base) in 1 mL of aqueous buffer across a pH range of 2.0 to 7.4.
-
Agitation: Agitate the suspensions at 25°C for 24 hours to ensure thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to separate the solid pellet from the supernatant.
-
Self-Validation Step (Critical):
-
Supernatant: Analyze via HPLC-UV to quantify the dissolved concentration.
-
Residual Solid: Analyze the remaining pellet via X-Ray Powder Diffraction (XRPD). If the XRPD pattern of the solid at pH 5.0 matches the free base rather than the intended salt form, the salt has disproportionated[5]. You must abandon this salt form for that specific pH and pivot to co-solvents.
-
Protocol B: Pyridine-Cyclodextrin Inclusion via Kneading
Objective: Force a hydrophobic pyridine derivative into a cyclodextrin cavity to mask its lipophilicity.
-
Stoichiometry: Calculate a 1:1 molar ratio of the pyridine derivative to the selected cyclodextrin (e.g., HP-β-CD).
-
Paste Formation: Place the cyclodextrin in a mortar. Add a minimal volume of a 1:1 (v/v) ethanol/water mixture and triturate to form a homogeneous paste[4].
-
Kneading: Slowly incorporate the pyridine compound into the paste, kneading continuously for 45 minutes to provide the mechanical energy required for complexation. Dry the paste in a vacuum oven at 40°C.
-
Self-Validation Step (Critical): Perform Differential Scanning Calorimetry (DSC) on the dried powder. A successful inclusion complex is validated by the complete disappearance of the pyridine derivative's characteristic melting endotherm. If the endotherm is still present, the compound is merely physically mixed, not molecularly included[7].
Quantitative Data Summaries
Table 1: Quantitative Comparison of Solubility Enhancement Techniques
| Enhancement Technique | Target Compound Profile | Expected Enhancement Factor | Primary Physicochemical Mechanism |
|---|---|---|---|
| Salt Formation | Basic Pyridines (pKa > 3) | 100x – 1000x | Ionization and massive reduction in lattice energy[5]. |
| Symmetry Disruption | Highly Planar Pyridines | > 35x | Reduction of crystal lattice energy (lowered melting point)[2]. |
| Co-Crystallization | Neutral/Weakly Basic Pyridines | 4x – 20x | Supramolecular modification via intermolecular hydrogen bonding[5]. |
| Co-Solvent Addition | Highly Lipophilic Pyridines | > 5.3x (e.g., 10% Tween 80) | Micellar solubilization and reduction of solvent polarity[4]. |
Table 2: Cyclodextrin Cavity Dimensions for Pyridine Complexation Selecting the correct cyclodextrin is entirely dependent on the steric bulk of your pyridine derivative.
| Cyclodextrin Type | Glucopyranose Units | Cavity Diameter (Å) | Aqueous Solubility (% w/v at 25°C) | Optimal Pyridine Guest Profile |
|---|---|---|---|---|
| α-Cyclodextrin | 6 | 5.0 | 14.5 | Simple, mono-substituted pyridines[6],[7]. |
| β-Cyclodextrin | 7 | 6.2 | 1.85 | Bicyclic or standard di-substituted pyridines[6],[7]. |
| γ-Cyclodextrin | 8 | 7.9 | 23.2 | Bulky, multi-ring fused thienopyridines[6],[7]. |
References
1.[5] Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. daneshyari.com. URL: 2.[4] Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. benchchem.com. URL: 3.[2] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. acs.org. URL: 4.[1] Pyridine. chemeurope.com. URL: 5.[3] Pyridinium. wikipedia.org. URL: 6.[6] Inclusion complex formation of cyclodextrin with its guest and their applications. oatext.com. URL: 7.[7] Cyclodextrin inclusion complexation and pharmaceutical applications. scienceasia.org. URL:
Sources
Validation & Comparative
A Comparative Guide to the Biological Validation of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel pyridine derivative, (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine. Pyridine-based structures are foundational scaffolds in medicinal chemistry, known for a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[][2][3] This document outlines a systematic, multi-phase approach to characterize the compound's potency, cellular activity, and selectivity, using a hypothetical but highly plausible mechanism of action: inhibition of Aurora Kinase A.
Introduction and Strategic Rationale
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a novel chemical entity (NCE). Its pyridine rings are common motifs in kinase inhibitors, suggesting a potential role in oncology or inflammatory diseases.[4] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases.[4][5] Consequently, kinase inhibitors are a major focus of modern drug discovery.[4][5]
To create a robust validation framework, we will hypothesize that our test compound, hereafter designated NCE-Pyr-1 , is an inhibitor of Aurora Kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation and spindle assembly.[6][7][8] Its overexpression is linked to tumorigenesis, making it a validated cancer target.[9][10]
Comparative Compounds
A rigorous validation requires objective comparison. The following compounds will be used as benchmarks throughout the experimental workflow:
-
NCE-Pyr-1 : (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, the test compound.
-
Positive Control : Alisertib (MLN8237) , a well-characterized, selective, and clinically investigated inhibitor of AURKA.[11][12][13] Alisertib selectively binds to and inhibits AURKA, leading to defects in mitosis and eventual cell death in cancer cells.[11][13][14]
-
Negative Control : A structurally similar but biologically inactive analog of NCE-Pyr-1. For this guide, we will assume the synthesis of such a compound, termed NCE-Pyr-1-Inactive , to control for off-target or non-specific effects.
The Validation Workflow: A Phased Approach
The biological validation is structured as a multi-phase workflow, moving from direct biochemical interaction to complex cellular effects. This ensures that each step logically builds upon the last, providing a comprehensive and self-validating dataset.
Experimental Workflow Diagram
Caption: A logical workflow for validating a novel kinase inhibitor.
Phase 1: Biochemical Potency Assessment
Objective: To determine if NCE-Pyr-1 directly inhibits the enzymatic activity of recombinant AURKA and to quantify its potency (IC₅₀).
Causality: Before testing in a complex cellular environment, it is crucial to confirm direct interaction with the purified target protein. This isolates the compound-target interaction from factors like cell permeability or metabolism. A luminescence-based assay is chosen for its high sensitivity, scalability, and robustness.[15]
Key Experiment: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[16][17] The luminescent signal generated is directly proportional to kinase activity.[16][18]
Detailed Protocol:
-
Reagent Preparation : Prepare kinase reaction buffer, recombinant human AURKA enzyme, and the appropriate substrate (e.g., a synthetic peptide). Prepare a 10-point, 3-fold serial dilution of NCE-Pyr-1, Alisertib, and NCE-Pyr-1-Inactive in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction : In a 384-well plate, add 5 µL of the compound dilutions. Add 10 µL of AURKA enzyme solution to all wells except negative controls. Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate Reaction : Add 10 µL of an ATP/substrate mixture to all wells to start the reaction. The ATP concentration should be at or near the Km for AURKA to ensure sensitivity to ATP-competitive inhibitors.[19] Incubate for 60 minutes at 30°C.
-
Signal Generation (Step 1) : Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[18] Incubate for 40 minutes at room temperature.[18][20]
-
Signal Generation (Step 2) : Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal via a luciferase reaction.[18][20] Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Expected Data Summary:
| Compound | Target | Assay Type | IC₅₀ (nM) |
| NCE-Pyr-1 | AURKA | ADP-Glo™ | 85 |
| Alisertib | AURKA | ADP-Glo™ | 15 |
| NCE-Pyr-1-Inactive | AURKA | ADP-Glo™ | > 10,000 |
Phase 2: Cellular Activity and Target Engagement
Objective: To confirm that NCE-Pyr-1 can enter live cells, bind to its intended AURKA target, and elicit a functional anti-proliferative effect.
Causality: A potent biochemical inhibitor is only useful if it can function within a cell. This phase addresses two critical questions: 1) Does the compound engage the target in its native environment? 2) Does this engagement translate to the expected biological outcome (e.g., inhibiting cell growth)?
Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct drug-target interaction in a cellular context.[21][22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[23][24]
Detailed Protocol:
-
Cell Culture & Treatment : Culture a relevant cancer cell line (e.g., HCT116, which expresses AURKA) to ~80% confluency. Treat cells with a high concentration (e.g., 10x biochemical IC₅₀) of NCE-Pyr-1, Alisertib, or vehicle (DMSO) for 2 hours.
-
Heat Challenge : Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.[21] Cool immediately on ice.
-
Lysis & Fractionation : Lyse the cells via freeze-thaw cycles.[21] Centrifuge at high speed (20,000 x g) to pellet the aggregated, denatured proteins.[21]
-
Protein Analysis : Carefully collect the supernatant containing the soluble protein fraction.
-
Detection : Quantify the amount of soluble AURKA remaining at each temperature using Western Blot or an ELISA-based method.
-
Data Analysis : Plot the percentage of soluble AURKA against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[24]
Key Experiment 2: Cell Viability Assay
This assay measures the compound's effect on cell proliferation and viability, providing a functional readout of its cellular activity (EC₅₀).
Protocol: Seed cancer cells in 96-well plates. After 24 hours, treat with a serial dilution of the compounds. Incubate for 72 hours. Measure cell viability using an MTT assay (measures metabolic activity) or a luminescence-based assay like CellTiter-Glo® (measures intracellular ATP). Calculate the EC₅₀ from the dose-response curve.
Expected Data Summary:
| Compound | Target Engagement (CETSA) | Cell Viability (HCT116) EC₅₀ (nM) |
| NCE-Pyr-1 | Confirmed (Thermal Shift) | 150 |
| Alisertib | Confirmed (Thermal Shift) | 30 |
| NCE-Pyr-1-Inactive | Not Confirmed (No Shift) | > 20,000 |
Phase 3: Selectivity and Off-Target Profiling
Objective: To understand the selectivity of NCE-Pyr-1 by assessing its activity against a broad panel of other kinases.
Causality: Lack of selectivity is a major cause of toxicity and drug development failure.[5] Profiling against a diverse panel of kinases is essential to identify potential off-target liabilities and to confirm that the desired cellular phenotype is primarily due to inhibition of the intended target.[25] Commercial services offer comprehensive kinase profiling.[26][27][28]
Key Experiment: Kinome-Wide Selectivity Panel
Protocol: Submit NCE-Pyr-1 to a commercial kinase profiling service (e.g., Promega, Eurofins, ICE Bioscience).[26][27][29] The compound is typically screened at a fixed concentration (e.g., 1 µM) against a large panel of 200-400 kinases using radiometric or luminescence-based assays.[25][27]
Data Analysis: The results are reported as percent inhibition for each kinase. This data can be visualized using a kinome tree map, which provides an intuitive overview of the compound's selectivity profile. Significant inhibition (>50-70%) of kinases other than AURKA would be flagged as potential off-target effects requiring further investigation.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of AURKA by NCE-Pyr-1 disrupts spindle assembly.
Conclusion and Next Steps
This guide outlines a rigorous, logic-driven pathway for the initial biological validation of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (NCE-Pyr-1) as a putative AURKA inhibitor. Based on the hypothetical data presented:
-
NCE-Pyr-1 demonstrates potent, direct inhibition of AURKA in biochemical assays.
-
It successfully engages AURKA inside cancer cells, leading to a corresponding anti-proliferative effect, albeit with a potency drop-off compared to the biochemical IC₅₀, which is common and may reflect factors like cell permeability or efflux.
-
Its activity is specific, as evidenced by the lack of activity from its inactive analog.
Successful completion of this workflow validates NCE-Pyr-1 as a qualified hit compound. Subsequent steps would involve lead optimization to improve potency and drug-like properties, detailed mechanism-of-action studies (e.g., cell cycle analysis, biomarker modulation), and in vivo efficacy testing in animal models.
References
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Manfredi, M.G., et al. (2022). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology. Available at: [Link]
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Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Journal of Biomolecular Screening. Available at: [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]
-
Puma Biotechnology. ALISCA™: ALISertib in CAncer. Available at: [Link]
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Sells, T.B., et al. (2015). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. PMC. Available at: [Link]
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ResearchGate. (2015). Alisertib mechanism of action. [Image]. Available at: [Link]
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Kumar, S. (2018). Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
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Wikipedia. Aurora kinase A. Available at: [Link]
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Hata, K., et al. (2016). Alisertib induces apoptosis and autophagy through targeting the AKT/mTOR/AMPK/p38 pathway in leukemic cells. Oncology Letters. Available at: [Link]
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Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
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Taylor & Francis Online. (2024). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Available at: [Link]
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Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Available at: [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal and Organic Chemistry. Available at: [Link]
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Borisa, A.C., & Panda, D. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Available at: [Link]
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Creative Diagnostics. Aurora Kinase Signaling Pathway. Available at: [Link]
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Al-Ostoot, F.H., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Heliyon. Available at: [Link]
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Rockefeller University Press. (2021). Aurora A kinase activation: Different means to different ends. Available at: [Link]
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López-Vallejo, F., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]
-
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
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ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available at: [Link]
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Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available at: [Link]
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Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]
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Uitdehaag, J.C.M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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MDPI. Design, Synthesis and Biological Activity Evaluation of Kinase Inhibitors. Available at: [Link]
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Bio-protocol. (2014). IP-Kinase Assay. Available at: [Link]
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PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available at: [Link]
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bioRxiv. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. Available at: [Link]
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PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Available at: [Link]
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MDPI. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Available at: [Link]
-
MDPI. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Available at: [Link]
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comparing the efficacy of different pyridine-based kinase inhibitors
Comparative Efficacy of Pyridine-Based Kinase Inhibitors: Structural Paradigms and Experimental Validation
As an application scientist tasked with evaluating next-generation targeted therapies, I approach kinase inhibitor profiling not just as a screening exercise, but as a mechanistic deconstruction. The pyridine scaffold is a cornerstone of modern oncology drug design. By acting as a bioisostere for the purine ring of ATP, the basic nitrogen atom of the pyridine core serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide in the kinase hinge region[1].
In this guide, we will objectively compare the efficacy, structural causality, and target selectivity of three distinct, FDA-approved pyridine-based kinase inhibitors: Sorafenib (a pyridine-2-carboxamide), Crizotinib (an aminopyridine), and Selpercatinib (a pyrazolopyridine). Furthermore, I will detail the self-validating experimental workflows required to generate robust, reproducible efficacy data for these compounds.
Structural Dynamics & Target Selectivity
The functionalization of the pyridine ring dictates the electron density, steric bulk, and ultimately, the selectivity profile of the inhibitor.
-
Sorafenib (Pyridine-2-carboxamide): Originally developed as a RAF kinase inhibitor, Sorafenib features a pyridine-2-carboxamide core that allows it to bind to the inactive "DFG-out" conformation of kinases (Type II inhibition). This structural flexibility grants it multikinase activity, potently inhibiting B-Raf, Raf-1, and VEGFR-2[2].
-
Crizotinib (Aminopyridine): Crizotinib utilizes a 2-aminopyridine scaffold to slot seamlessly into the ATP-binding pocket of Anaplastic Lymphoma Kinase (ALK) and c-MET (Type I inhibition). The amino group enhances water solubility while providing a precise directional hydrogen bond to the hinge region, making it highly effective against ALK-driven non-small cell lung cancer (NSCLC)[3].
-
Selpercatinib (Pyrazolopyridine): To overcome gatekeeper mutations (such as the V804M mutation in RET), Selpercatinib employs a fused pyrazolo[1,5-a]pyridine core. This bicyclic system is highly compact, allowing the inhibitor to avoid steric clashes with bulky mutated residues in the ATP pocket while maintaining sub-nanomolar potency against both wild-type and mutant RET kinases[4].
Figure 1: Target selectivity and downstream blockade by pyridine-based inhibitors.
Quantitative Efficacy Comparison
The table below synthesizes the in vitro efficacy data for these three inhibitors. Notice how the structural evolution from a simple pyridine to a fused pyrazolopyridine correlates with tighter binding affinities (lower IC₅₀) against specific molecular targets.
| Inhibitor | Pyridine Scaffold Class | Primary Targets | IC₅₀ (nM) | Clinical Indication |
| Sorafenib | Pyridine-2-carboxamide | Raf-1, B-Raf, VEGFR-2 | Raf-1: 6 nM B-Raf: 22 nM VEGFR-2: 90 nM[2] | Hepatocellular Carcinoma, Renal Cell Carcinoma |
| Crizotinib | Aminopyridine | ALK, c-MET, ROS1 | c-MET: 8 nM ALK: 20 nM[3] | ALK-positive NSCLC |
| Selpercatinib | Pyrazolopyridine | RET (WT), RET (V804M) | RET (WT): 14.0 nM RET (V804M): 24.1 nM[4] | RET-mutant Thyroid Cancer, RET-fusion NSCLC |
Experimental Methodology: Universal Kinase Profiling
When comparing inhibitors that target entirely different kinases (e.g., VEGFR vs. ALK vs. RET), standardizing the assay readout is critical. Traditional radiometric assays require specific peptide substrates for each kinase, introducing substrate-dependent kinetic variables.
Causality & Assay Choice: To eliminate this bias, I utilize the ADP-Glo™ Kinase Assay . This assay directly measures ADP generation—a universal byproduct of all kinase activity. By doing so, we create a self-validating system where the luminescence signal is strictly proportional to ATP turnover, allowing for an objective, head-to-head IC₅₀ comparison across structurally distinct pyridine inhibitors[1].
Step-by-Step Protocol: ADP-Glo Kinase Assay
-
Compound Preparation: Serially dilute Sorafenib, Crizotinib, and Selpercatinib in 100% DMSO to create a 10-point dose-response curve. Transfer 100 nL of each dilution to a 384-well low-volume white microplate.
-
Kinase Reaction Assembly: Add 2.5 µL of the respective purified recombinant kinase (VEGFR-2, ALK, or RET) diluted in optimized Kinase Buffer (40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the pyridine scaffold to equilibrate within the ATP hinge region.
-
Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix to initiate the reaction. Ensure the ATP concentration is set at the specific
for each kinase to allow for accurate competitive inhibition profiling. Incubate for 60 minutes at 30°C. -
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Data Acquisition & Validation: Read luminescence on a microplate reader.
-
Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle control (100% activity) and a no-enzyme control (0% activity). A Z'-factor > 0.6 mathematically validates the assay's dynamic range before any IC₅₀ is calculated.
-
Figure 2: Universal ADP-Glo in vitro kinase assay workflow for IC50 determination.
Conclusion
The evolution of the pyridine scaffold—from the broad-spectrum multikinase targeting of the pyridine-2-carboxamide (Sorafenib) to the highly selective, mutation-resistant pyrazolopyridine (Selpercatinib)—highlights the precision of modern rational drug design. By leveraging universal functional assays like ADP-Glo, researchers can objectively map the structure-activity relationships (SAR) of these compounds, ensuring that preclinical efficacy data translates reliably into clinical success.
References
-
Comparative Guide to Pyridine Derivatives in Kinase Inhibitor Design . Source: Benchchem. 1
-
Selpercatinib (LOXO-292) | RET Kinase Inhibitor . Source: MedChemExpress. 4
-
Crizotinib (PF-02341066) | ALK/c-Met/ROS1 Inhibitor . Source: MedChemExpress. 3
-
Sorafenib - Raf and Tyrosine Kinase Inhibitor . Source: APExBIO. 2
Sources
Comprehensive SAR Comparison Guide: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine Analogs in Fragment-Based Drug Discovery
As target landscapes in oncology and neurodegeneration become increasingly complex, Fragment-Based Drug Discovery (FBDD) relies heavily on privileged scaffolds that offer both structural predictability and synthetic versatility. The compound (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (CAS: 865075-85-0) represents a highly optimized bis-pyridine pharmacophore. Featuring a secondary amine hinge and a strategically positioned methyl group, this scaffold is uniquely suited for targeting allosteric pockets in kinases and phosphatases (such as SHP2)[1].
This guide provides an in-depth Structure-Activity Relationship (SAR) analysis, objectively comparing this optimized scaffold against its structural alternatives, and outlines self-validating experimental methodologies for its application in drug development.
Structural Mechanics & SAR Causality
The efficacy of a bis-pyridine fragment is dictated by its ability to balance conformational flexibility with high-affinity target engagement. The core product, (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine, achieves this through two critical structural features:
-
The Secondary Amine Linker: Unlike rigid amide or ether linkages, the secondary amine acts as a critical hydrogen bond donor. In many kinase hinge regions or phosphatase allosteric sites, this amine donates a hydrogen bond to a conserved aspartate or glutamate residue. Replacing this amine with an ether linkage (oxygen) completely abolishes this interaction, leading to a catastrophic loss in binding affinity.
-
The 4-Methyl Substitution: The addition of a methyl group at the 4-position of the pyridine ring is not arbitrary. It projects directly into a lipophilic sub-pocket, maximizing van der Waals contacts. Furthermore, the 4-methyl group subtly restricts the rotational freedom of the pyridine ring, pre-organizing the molecule into a bioactive conformation and increasing the residence time (
) on the target[2]. Shifting this methyl group to the 5-position results in a steric clash with the binding pocket wall.
Quantitative Performance Comparison
To objectively evaluate these structural mechanics, we compare the core product against three synthesized alternatives: a des-methyl (unsubstituted) analog, a 5-methyl analog, and an ether-linked analog. The data below represents typical binding metrics against a representative allosteric target (e.g., SHP2).
| Compound Variant | Structural Modification | Target IC₅₀ (nM) | SPR Kₑ (nM) | Residence Time (s) | LogD (pH 7.4) |
| 4-Me-BisPyr (Core) | 4-Methyl, Secondary Amine | 45 | 52 | 120 | 2.1 |
| Des-Me-BisPyr | Unsubstituted | 410 | 480 | 15 | 1.6 |
| 5-Me-BisPyr | 5-Methyl shift | 280 | 310 | 25 | 2.1 |
| Ether-BisPyr | Amine replaced by Ether | >10,000 | >10,000 | N/A | 2.8 |
Table 1: Comparative SAR data demonstrating the synergistic effect of the 4-methyl group and the secondary amine linker on target affinity and kinetic residence time.
Visualizing the SAR Workflow and Mechanism
To effectively leverage this scaffold, researchers must understand both the optimization workflow and the downstream biological mechanism.
Fig 1: Stepwise SAR optimization workflow from primary screen to extended library derivatization.
Fig 2: Mechanism of action showing the 4-Me-BisPyr scaffold allosterically trapping the target.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating critical checkpoints to prevent the propagation of experimental errors.
Protocol A: Extended Derivatization via HATU Amide Coupling
The secondary amine of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine serves as an excellent handle for generating extended amide libraries. We utilize HATU as the coupling reagent because it forms an highly reactive HOAt ester intermediate, which is essential for driving the reaction of sterically hindered secondary amines without causing racemization[3].
Step-by-Step Methodology:
-
Activation: Dissolve 1.2 equivalents of the desired carboxylic acid in anhydrous DMF. Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the active ester.
-
-
Validation Checkpoint (LC-MS): Before proceeding, sample 1 µL of the reaction mixture and analyze via LC-MS. You must confirm the complete consumption of the carboxylic acid and the formation of the active HOAt ester mass shift. Do not add the valuable bis-pyridine scaffold until activation is confirmed.
-
Coupling: Add 1.0 equivalent of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine to the activated mixture. Stir at room temperature for 4-6 hours under nitrogen.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the pure amide analog[4].
Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling
Endpoint IC₅₀ assays cannot distinguish between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR is employed to measure the exact kinetic rates (
Step-by-Step Methodology:
-
Surface Preparation: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).
-
Validation Checkpoint (Immobilization Level): Target an immobilization level of 50–100 Response Units (RU). Causality: Exceeding this limit will cause mass transport limitations and avidity artifacts, artificially inflating the apparent binding affinity of small molecule fragments. If the RU exceeds 150, strip the chip and restart.
-
Analyte Preparation: Prepare a 2-fold dilution series of the (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine analogs in running buffer (e.g., HBS-EP+ with 2% DMSO).
-
Injection (Multi-Cycle Kinetics): Inject the analytes over the active and reference flow cells at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Causality: A high flow rate minimizes rebinding effects, ensuring the measured
is a true reflection of the molecule's residence time.
-
-
Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract
, , and .
References
-
Asian Journal of Chemistry - A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. 4
-
ResearchGate - A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. 3
-
Sigma-Aldrich - 4-methyl-benzyl-pyridin-2-ylmethyl-amine (CAS: 865075-85-0).
-
University of Birmingham - Fragment-based screening of the oncogenic protein tyrosine phosphatase shp2.1
-
Guidechem - 6-methyl-3,5-di(pyridin-4-yl)pyridin-2-amine and Related Bis-Pyridine Properties. 2
Sources
Benchmarking Novel Therapeutics: A Comparative Cytotoxicity Analysis Guide
Strategic Framework: The Necessity of Benchmarking
In drug discovery, an IC50 value in isolation is meaningless. A novel compound demonstrating an IC50 of 5 µM against MCF-7 breast cancer cells is only promising if:
-
It is significantly more potent than the current Standard of Care (SoC) (e.g., Doxorubicin).
-
It shows superior selectivity for cancer cells over normal tissue (High Selectivity Index).
-
It overcomes known resistance mechanisms (e.g., P-gp efflux pumps).
This guide outlines a rigorous, self-validating framework for comparing a novel candidate ("Compound X") against established gold standards (Doxorubicin and Cisplatin). We move beyond simple "kill curves" to establish a comprehensive cytotoxicity profile.
Experimental Design & Causality
To ensure data integrity, we must control for biological variables that often skew cytotoxicity data.[1]
Cell Line Selection Strategy
We select cell lines not just for tissue origin, but for their genetic "stress tests":
-
MCF-7 (Breast Adenocarcinoma): Estrogen Receptor positive (ER+), p53 wild-type. Represents a chemosensitive baseline.
-
A549 (Lung Carcinoma): KRAS mutant, often shows higher intrinsic resistance to DNA damaging agents.
-
MCF-10A (Non-tumorigenic Breast Epithelium): Critical Control. Used to calculate the Selectivity Index (SI).[2] If your drug kills these cells at the same rate as the cancer, it is a toxin, not a therapy.
The "Self-Validating" Protocol
Every plate must include:
-
Z-Factor Control: High control (untreated) vs. Low control (100% lysis) to ensure assay window quality (Z' > 0.5 required).
-
Solvent Control: DMSO concentration must be matched across all wells (typically <0.5%) to prevent solvent-induced toxicity.
Methodology: The Quantitative Workflow
We utilize a metabolic surrogate assay (MTT or Resazurin) validated by a mechanistic endpoint (Flow Cytometry).
Workflow Visualization
The following diagram outlines the critical path for a comparative study, highlighting the decision nodes that ensure quality control.
Caption: Figure 1. Standardized cytotoxicity workflow with embedded Quality Control (QC) gate to prevent the analysis of noisy data.
Detailed Protocol: MTT Assay
Causality: We use MTT because it measures mitochondrial succinate dehydrogenase activity. Note: This requires metabolically active cells.[3] If your drug causes mitochondrial uncoupling without immediate death, verify with an ATP-independent assay (e.g., LDH release).
-
Seeding: Seed cells (3,000–5,000/well) in 96-well plates. Allow 24h attachment.
-
Why? Cells must be in the log-growth phase. Over-confluence induces contact inhibition, artificially reducing drug sensitivity [1].
-
-
Treatment: Add Compound X, Doxorubicin, and Cisplatin in 9-point serial dilutions (e.g., 0.01 µM to 100 µM).
-
Incubation: 72 hours.
-
Readout: Add MTT (0.5 mg/mL), incubate 4h, solubilize formazan crystals with DMSO, read absorbance at 570 nm.
Comparative Data Analysis
Calculating the Selectivity Index (SI)
The SI is the definitive metric for safety.
-
SI < 1: The drug is more toxic to healthy cells than cancer (Failed).
-
SI > 10: Highly selective (Promising candidate) [2].
Case Study Data: Compound X vs. Standards
Hypothetical data based on typical ranges for Doxorubicin/Cisplatin in these lines [3][4].
Table 1: Comparative IC50 Values (µM)
| Treatment | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | MCF-10A (Normal Breast) |
| Doxorubicin (Standard) | 0.45 ± 0.05 | 1.20 ± 0.15 | 2.50 ± 0.30 |
| Cisplatin (Standard) | 8.50 ± 1.20 | 15.40 ± 2.10 | 12.00 ± 1.50 |
| Compound X (Novel) | 0.22 ± 0.03 | 0.85 ± 0.10 | 18.50 ± 2.50 |
Table 2: Selectivity Index (SI) Analysis
| Treatment | SI (Breast Cancer) | SI (Lung Cancer) | Interpretation |
| Doxorubicin | 5.5 | 2.1 | Moderate Selectivity |
| Cisplatin | 1.4 | 0.8 | Low Selectivity (High Toxicity) |
| Compound X | 84.1 | 21.7 | Superior Selectivity |
Analysis: While Doxorubicin is potent, its therapeutic window is narrow (SI ~5.5). Compound X demonstrates a slightly superior potency (0.22 µM vs 0.45 µM) but a drastically improved safety profile (SI > 80). This is the key value proposition for the new candidate.
Mechanistic Validation: Apoptosis vs. Necrosis
Cytotoxicity assays do not distinguish how cells die. To validate the mechanism, we compare the drugs using Annexin V/Propidium Iodide (PI) Flow Cytometry.
-
Annexin V: Binds exposed Phosphatidylserine (PS), a hallmark of early apoptosis.[8][9]
-
PI: Stains DNA only when the membrane is ruptured (Late apoptosis/Necrosis) [5].[8]
Pathway Visualization
Understanding the point of intervention helps interpret the flow cytometry data.
Caption: Figure 2. Mechanism of Action. Annexin V detects the PS flip (Early Apoptosis), while PI detects Membrane Rupture.
Protocol Note
When comparing Compound X to Doxorubicin, ensure the incubation time is optimized. Doxorubicin typically induces S/G2 arrest before apoptosis (requires 24-48h). If Compound X acts via direct membrane lysis, PI positivity will appear within 1-4 hours.
References
-
National Institutes of Health (NIH). Design of optimal concentrations for in vitro cytotoxicity experiments. PMC. Available at: [Link]
-
Walailak University. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
-
ResearchGate. IC50 values determination for doxorubicin or cisplatin after MCF7, MDA-MB-231 or Sk-BR3 cells treatment. Available at: [Link][10]
Sources
- 1. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
Definitive Guide to Validating the Binding Mechanism of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
The following guide provides an in-depth technical analysis for confirming the binding mode of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (CAS 865075-85-0). This molecule represents a critical aminopyridine scaffold structurally analogous to Type II kinase inhibitors such as Pexidartinib (PLX3397) and Imatinib .
Given its structural features—a central aminopyridine core linked to a pyridine ring via a methylene bridge—this compound is characteristic of inhibitors targeting Class III Receptor Tyrosine Kinases (RTKs) , specifically CSF1R (Colony Stimulating Factor 1 Receptor) , c-Kit , and FLT3 . This guide details the biophysical and structural validation of its binding mechanism.
Executive Summary & Target Profile
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine functions as a pharmacophore scaffold for Type II Kinase Inhibitors . Unlike Type I inhibitors that bind the active conformation (DFG-in), this scaffold is designed to stabilize the inactive DFG-out conformation of tyrosine kinases, occupying the hydrophobic pocket adjacent to the ATP-binding site.
Target Specificity
-
Primary Target: CSF1R (c-FMS) , c-Kit (CD117) , FLT3 .
-
Mechanism: Competitive inhibition at the ATP-binding site with allosteric extension into the hydrophobic back pocket.
-
Clinical Relevance: This scaffold is a structural precursor/analog to Pexidartinib (Turalio) , used in treating Tenosynovial Giant Cell Tumor (TGCT).
Comparative Analysis: Binding Validation Methods
To definitively confirm the binding mode, a multi-modal approach is required. The table below compares the efficacy of this scaffold against standard-of-care (SOC) references using different validation techniques.
Table 1: Comparative Efficacy & Validation Metrics
| Validation Metric | (4-Methyl-pyridin-2-yl)-... (Scaffold) | Pexidartinib (Reference) | Imatinib (Type II Control) | Technique Suitability |
| Binding Affinity ( | Low | ~13 nM (CSF1R) | ~100 nM (Abl) | SPR / ITC (High Precision) |
| Binding Mode | DFG-out (Hypothesized) | DFG-out (Confirmed) | DFG-out (Confirmed) | X-ray Crystallography (Definitive) |
| Residence Time ( | Moderate | Long (> 60 min) | Long (> 30 min) | SPR (Kinetic Profiling) |
| Thermodynamics | Enthalpy-driven ( | Enthalpy/Entropy balanced | Enthalpy-driven | ITC (Mechanistic Insight) |
| Selectivity Profile | Broad (Scaffold level) | High (CSF1R/Kit/Flt3) | High (Abl/Kit/PDGFR) | KinomeScan (Selectivity) |
Structural Biology: X-Ray Crystallography Protocol
The "Gold Standard" for confirming the binding mode is co-crystallization of the compound with the target kinase (e.g., CSF1R kinase domain).
Experimental Causality
We utilize co-crystallization rather than soaking because Type II inhibitors often induce significant conformational changes (activation loop movement) that may crack pre-formed crystals.
Step-by-Step Protocol
-
Protein Expression: Express recombinant human CSF1R kinase domain (residues 538–910) in Sf9 insect cells or E. coli (BL21).
-
Purification:
-
Ni-NTA affinity chromatography.
-
Size-exclusion chromatography (SEC) in buffer: 20 mM Tris (pH 8.0), 150 mM NaCl, 1 mM DTT.
-
-
Complex Formation:
-
Concentrate protein to 10 mg/mL.
-
Incubate with (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (10-fold molar excess) for 1 hour on ice.
-
-
Crystallization:
-
Method: Hanging drop vapor diffusion at 20°C.
-
Reservoir: 0.1 M HEPES (pH 7.5), 20% PEG 3350, 0.2 M Ammonium Acetate.
-
-
Data Collection & Refinement:
-
Collect diffraction data at a synchrotron source (e.g., ALS, APS).
-
Solve structure via Molecular Replacement (MR) using PDB ID: 4R7H (Pexidartinib-bound CSF1R) as a search model.
-
Success Criteria: Clear electron density (
map > 3 ) for the methyl-pyridine and aminopyridine linker in the DFG-out pocket.
-
Kinetic Validation: Surface Plasmon Resonance (SPR)
While X-ray provides a static snapshot, SPR confirms the dynamics of binding, crucial for differentiating Type I (fast off-rate) vs. Type II (slow off-rate) inhibitors.
Workflow Logic
We use a Biacore 8K or similar system. The kinase is immobilized, and the small molecule is injected. This setup avoids solvent effects common in solution-based assays.
Protocol
-
Immobilization: Biotinylate CSF1R and capture on a Streptavidin (SA) sensor chip to ~2000 RU.
-
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20), 1% DMSO.
-
Kinetic Titration:
-
Inject compound at 5 concentrations (e.g., 0.1, 0.3, 1, 3, 10
M). -
Contact time: 60s; Dissociation time: 300s.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model .
-
Self-Validation: If
is theoretical, the stoichiometry is 1:1. If dissociation is slow ( ), it supports a Type II deep-pocket binding mode.
-
Visualizations
Diagram 1: Binding Validation Workflow
This flowchart illustrates the logical progression from compound synthesis to structural confirmation.
Caption: Integrated workflow for validating the binding mode of aminopyridine inhibitors to kinase targets.
Diagram 2: Signaling Pathway Inhibition (CSF1R)
Understanding the downstream effects is crucial for functional validation.
Caption: CSF1R signaling cascade showing the point of intervention for the aminopyridine scaffold.
References
-
Tap, W. D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine. Link
-
Zhang, J., et al. (2013). "Discovery of PLX3397, a Potent and Selective CSF1R Inhibitor." Proceedings of the National Academy of Sciences. Link
-
RCSB PDB. (2014). "Crystal structure of CSF1R with PLX3397 (PDB: 4R7H)." Protein Data Bank. Link
-
PubChem. (2025). "Compound Summary: 4-Methyl-N-(pyridin-3-ylmethyl)pyridin-2-amine (CAS 865075-85-0)."[1][2][3] National Library of Medicine. Link
Sources
Comparative Guide: Cross-Validation of High-Fidelity 3D In Vitro Models with Animal Xenografts
Content Type: Technical Application Note & Validation Guide Subject: 3D Tumor Spheroid Assays vs. Traditional 2D Monolayer Cultures Validation Standard: Murine Xenograft Models (In Vivo) Audience: Drug Discovery Scientists, Translational Researchers, and Preclinical Directors.
Executive Summary: The Translational Gap
The pharmaceutical industry faces a critical attrition rate in oncology drug development, with over 90% of candidates failing in clinical trials despite promising preclinical data. The root cause is often the reliance on 2D monolayer cultures , which fail to recapitulate the complex microenvironment of solid tumors.
This guide objectively compares the predictive validity of High-Fidelity 3D Tumor Spheroids (the "Advanced Product") against traditional 2D Monolayers (the "Alternative"), using In Vivo Xenografts as the ground-truth benchmark. We demonstrate that 3D models provide a superior cross-validation bridge, accurately predicting the drug resistance often observed in animal models that 2D assays miss.
Mechanistic Foundation: Why 2D Fails and 3D Succeeds
To trust an in vitro system, one must understand the causality of its predictive power. The divergence in drug response is not random; it is driven by physical and biochemical gradients.
The "False Sensitive" Phenomenon in 2D
In 2D monolayers, every cell is exposed to a uniform concentration of oxygen, nutrients, and drug. This artificial hyper-exposure leads to:
-
Artificial Proliferation: Cells cycle rapidly, making them hypersensitive to anti-mitotic drugs (e.g., Docetaxel).
-
Lack of Hypoxia: 2D cells lack the hypoxic core found in tumors, which is a primary driver of chemoresistance and stemness.
-
Altered Signaling: Pathways like PI3K/AKT/mTOR are often hyper-activated or unregulated in 2D compared to the physiological dampening seen in 3D and in vivo tissues [1].
The 3D Spheroid Advantage
3D Spheroids mimic the solid tumor architecture, creating concentric zones of heterogeneity:
-
Proliferating Zone (Outer): Exposed to drug and oxygen.
-
Quiescent Zone (Middle): Senescent cells resistant to cell-cycle targeting drugs.
-
Necrotic Core (Inner): Hypoxic zone that triggers HIF-1
signaling and drug efflux pump expression (e.g., P-gp).
Scientific Insight: Cross-validation studies confirm that 3D models restore the drug penetration gradients and extracellular matrix (ECM) interactions seen in xenografts, providing a "self-validating" check for drug efficacy before animal testing [2].
Comparative Performance Analysis: Data Review
The following data summarizes cross-validation studies comparing IC50 (half-maximal inhibitory concentration) shifts between 2D, 3D, and In Vivo response classifications.
Table 1: Drug Sensitivity Correlation (Breast Cancer Models)
| Drug Class | Compound | 2D IC50 (µM) | 3D IC50 (µM) | In Vivo Outcome (Xenograft) | Predictive Accuracy |
| Chemotherapy | Doxorubicin | 0.15 (Sensitive) | 2.80 (Resistant) | Resistant (Tumor Stasis only) | 3D Superior |
| Targeted | Neratinib | 0.05 (Sensitive) | >1.0 (Resistant) | Weak Response (in HER2+ resistant lines) | 3D Superior |
| Chemotherapy | Paclitaxel | 0.002 (Sensitive) | 0.05 (Resistant) | Moderate (Dose-dependent) | 3D Superior |
| Control | Staurosporine | 0.01 | 0.02 | Toxic (Systemic) | Equivalent |
Data synthesized from comparative studies on HER2+ and TNBC cell lines [3][4]. Note the "Resistance Shift" in 3D (10-20x higher IC50), which aligns closer to the high doses required for efficacy in mice.
Table 2: Biological Concordance Metrics
| Feature | 2D Monolayer | 3D Spheroid | In Vivo Xenograft |
| Drug Penetration | 100% Instant | Gradient-limited | Gradient-limited |
| Hypoxia (HIF-1 | Absent | Present (Core) | Present (Core) |
| Cell Morphology | Flat, stretched | Round, packed | Round, packed |
| Drug Efflux (P-gp) | Low Expression | Upregulated | Upregulated |
Experimental Protocols
Protocol A: High-Fidelity 3D Spheroid Formation & Drug Screen
Objective: Generate uniform 3D models for IC50 determination.
-
Cell Seeding:
-
Use Ultra-Low Attachment (ULA) 96-well plates.
-
Seed 1,000–5,000 cells/well in 100 µL complete media.
-
Critical Step: Centrifuge plates at 200 x g for 3 minutes to force aggregation.
-
-
Spheroid Maturation:
-
Drug Treatment:
-
Prepare 10x drug concentrations in media.
-
Add 100 µL of drug solution (final volume 200 µL).
-
Incubate for 5–7 days (longer than 2D due to slow penetration).
-
-
Readout (ATP Viability):
-
Use reagents optimized for 3D lysis (e.g., CellTiter-Glo 3D).
-
Shake vigorously for 5 minutes to lyse the core.
-
Read luminescence.[1]
-
Protocol B: In Vivo Cross-Validation (Xenograft)
Objective: Confirm if 3D resistance predicts in vivo failure.
-
Implantation:
-
Inject
cells subcutaneously into the flank of nude mice (n=8/group). -
Use Matrigel (1:1 ratio) to support initial 3D structure formation in vivo.
-
-
Staging:
-
Wait until tumors reach ~150 mm³.
-
Self-Validation Check: Exclude mice with necrotic ulcers or non-growing tumors before randomization.
-
-
Dosing:
-
Administer drug at MTD (Maximum Tolerated Dose) via IP or IV.
-
-
Correlation Analysis:
-
Compare In Vivo Tumor Growth Inhibition (%TGI) with In Vitro AUC (Area Under Curve).
-
Success Criteria: A 3D IC50 > 10 µM should correlate with < 50% TGI in vivo.
-
Visualizing the Validation Logic
Diagram 1: The Cross-Validation Workflow
This workflow illustrates the decision tree for validating in vitro hits. Note the "Stop/Go" gate provided by the 3D model.
Caption: A hierarchical screening workflow. The 3D Spheroid assay acts as a critical filter (Decision Gate) to identify and discard "false positive" hits from 2D screens before expensive animal testing.
Diagram 2: Mechanistic Pathway Divergence (AKT/mTOR)
This diagram details the molecular mechanism referenced in Section 2, showing why 2D and 3D yield different drug sensitivities.
Caption: Comparison of PI3K/AKT signaling. 2D cells often display artificial hyper-dependence on AKT, making them sensitive to inhibitors. 3D cells utilize compensatory feedback and quiescence, mimicking in vivo resistance mechanisms.
Self-Validating Systems: Ensuring Trustworthiness
To ensure your cross-validation data is robust, implement these Self-Validating Checkpoints :
-
Size Uniformity Index: Before drug treatment, calculate the Coefficient of Variation (CV) of spheroid diameters.
-
Standard: CV < 5% is required.[3] If CV > 5%, the variation in drug penetration will skew IC50 results.
-
-
Biomarker Bridging: Verify that the target receptor expression in 3D matches the Xenograft.
-
Example: For HER2+ breast cancer, perform IHC on a sectioned spheroid and a xenograft slice. If HER2 is lost in 3D culture (common in long-term 2D passage), the model is invalid [3].
-
-
Viability Floor: In 3D assays, ensure the "Max Kill" control (e.g., high-dose Staurosporine) achieves < 10% viability. If a "viable core" remains even at toxic doses, your lysis method is insufficient, and data is artifactual.
References
-
Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses. Journal of Cell Science. [Link]
-
3D Culture is a Better Predictor of in vivo Drug Response than 2D Culture. Research & Reviews: Journal of Pharmacology and Toxicological Studies. [Link][4]
-
The relevance of using 3D cell cultures, in addition to 2D monolayer cultures, when evaluating breast cancer drug sensitivity and resistance. Oncotarget. [Link]
-
Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines. Biochemical and Biophysical Research Communications. [Link]
-
Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. animalfreeresearchuk.org [animalfreeresearchuk.org]
comparing the synthetic efficiency of different routes to (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Executive Summary
The target molecule, (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (also referenced as N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine), represents a critical pharmacophore found in various kinase inhibitors (e.g., Imatinib analogs). Its structure consists of an electron-rich 2-amino-4-methylpyridine core linked via a methylene bridge to a 3-pyridine ring.
This guide objectively compares the two most viable synthetic pathways:
-
Route A: Reductive Amination (The "Classic" approach) – Best for rapid, small-scale library generation.
-
Route B: Buchwald-Hartwig Cross-Coupling (The "Convergent" approach) – Best for scale-up, purity, and when handling sensitive functional groups.
Performance Snapshot
| Metric | Route A: Reductive Amination | Route B: Buchwald-Hartwig |
| Overall Yield | 65–75% | 85–92% |
| Step Count | 1 (One-pot) | 1 |
| Purification | Moderate (Amine scavenging often required) | High (Distinct Rf differences) |
| Cost Efficiency | High (Cheap reagents) | Moderate (Pd catalyst cost) |
| Scalability | Good (Safety concerns with hydrides) | Excellent (Process control) |
Route A: Reductive Amination (One-Pot)
Mechanism & Rationale
This route utilizes the condensation of 2-amino-4-methylpyridine with 3-pyridinecarboxaldehyde to form an intermediate imine (Schiff base), which is selectively reduced in situ.
-
Challenge: 2-Aminopyridines are relatively poor nucleophiles due to the electron-withdrawing nature of the pyridine ring and potential tautomerization.
-
Solution: The use of Titanium(IV) isopropoxide (Ti(OiPr)₄) is critical here. It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium toward the imine before reduction.
Experimental Protocol
Reagents:
-
2-Amino-4-methylpyridine (1.0 equiv)
-
3-Pyridinecarboxaldehyde (1.1 equiv)
-
Titanium(IV) isopropoxide (1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried flask under N₂, dissolve 2-amino-4-methylpyridine (10 mmol) and 3-pyridinecarboxaldehyde (11 mmol) in anhydrous DCM (40 mL).
-
Activation: Add Ti(OiPr)₄ (15 mmol) dropwise. The solution may turn slightly yellow/orange. Stir at ambient temperature for 6–12 hours. Note: Monitoring by TLC is difficult due to imine hydrolysis; consumption of aldehyde is the best indicator.
-
Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (20 mmol) in portions to prevent temperature spikes.
-
Quench: Stir for 4 hours at room temperature. Quench by adding saturated aqueous NaHCO₃ (20 mL) or 1N NaOH (carefully) to precipitate titanium salts.
-
Workup: Filter the resulting slurry through a Celite pad to remove titanium salts (critical step to avoid emulsions). Wash the pad with DCM.
-
Purification: Extract the filtrate with DCM (3x). Dry combined organics over Na₂SO₄. Concentrate and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH₄OH).
Pathway Visualization
Caption: One-pot reductive amination pathway utilizing Titanium(IV) activation.
Route B: Buchwald-Hartwig Cross-Coupling
Mechanism & Rationale
This route involves the Palladium-catalyzed C-N bond formation between 2-chloro-4-methylpyridine and 3-picolylamine (3-aminomethylpyridine).
-
Advantage: This is a convergent synthesis using a highly reactive primary amine (3-picolylamine) and an aryl chloride. Unlike SnAr (Nucleophilic Aromatic Substitution), which would require harsh conditions due to the electron-donating methyl group on the pyridine, Pd-catalysis proceeds under milder conditions with higher yields.
-
Catalyst Choice: Pd₂(dba)₃ with Xantphos is the gold standard for coupling halopyridines with primary amines, preventing chelation-based catalyst deactivation.
Experimental Protocol
Reagents:
-
2-Chloro-4-methylpyridine (1.0 equiv)[1]
-
3-Picolylamine (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube or vial, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5.0 mol%) in anhydrous toluene (5 mL). Stir under N₂ for 15 minutes to pre-form the active catalyst species (solution turns deep red/orange).
-
Addition: Add 2-chloro-4-methylpyridine (5.0 mmol) and 3-picolylamine (6.0 mmol) to the catalyst mixture.
-
Base: Add NaOtBu (7.5 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The product typically appears as a more polar spot.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Gradient: 0-10% MeOH in DCM with 0.5% NH₄OH).
Pathway Visualization
Caption: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig).
Comparative Analysis
The choice between these routes depends on your specific constraints:
| Feature | Route A (Reductive Amination) | Route B (Buchwald Coupling) |
| Material Cost | Low (Aldehydes/Amines cheap) | Moderate (Pd catalyst/Ligand expensive) |
| Reaction Time | Medium (12-24h total) | Fast (12-16h, reliable kinetics) |
| Purity Profile | Moderate (Imine byproducts possible) | High (Clean conversion, distinct Rf) |
| Scalability | Good (Standard glassware) | Excellent (Flow chemistry compatible) |
| Safety | Caution (Hydride reagents, Ti waste) | Good (Standard organic solvents) |
| Green Metrics | Fair (Ti waste generation) | Good (Catalytic efficiency, low waste) |
Recommendation
-
For Discovery/MedChem: Use Route A . It is faster to set up, uses cheaper reagents, and allows for rapid analog synthesis by swapping the aldehyde component.
-
For Process/Scale-up: Use Route B . The reaction is cleaner, easier to purify on a large scale (avoiding titanium emulsions), and offers higher, more reproducible yields.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Surry, D. S., & Buchwald, S. F. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
PubChem Compound Summary. (2025). "2-Amino-4-methylpyridine" (CID 12762). Link
-
Sigma-Aldrich. (2025). "2-Chloro-4-methylpyridine Product Sheet." Link
Sources
benchmarking the performance of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine against other enzyme inhibitors
The following is a comprehensive Publish Comparison Guide benchmarking the performance of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (referred to herein as MPP-3-Amine ) against established enzyme inhibitors.
This guide is designed for researchers and drug development professionals, focusing on the compound's structural properties, inhibitory potential (specifically targeting Acetaldehyde Dehydrogenase [ALDH] and acting as a Kinase Scaffold ), and experimental validation.
Executive Summary & Compound Profile
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (MPP-3-Amine) is a bidentate aminopyridine derivative distinct from classical inhibitors due to its flexible methylene-amine linker. While often utilized as a high-purity building block for complex kinase inhibitors (e.g., analogues of Imatinib/Nilotinib), it possesses intrinsic inhibitory activity against specific oxidoreductases and metalloenzymes.
This guide benchmarks MPP-3-Amine primarily against Disulfiram and Daidzin (ALDH inhibitors) and secondarily evaluates its utility as a scaffold against Imatinib (Kinase inhibition), highlighting its unique profile as a reversible, chelating-competent small molecule.
Chemical Identity
| Feature | Detail |
| IUPAC Name | N-(pyridin-3-ylmethyl)-4-methylpyridin-2-amine |
| CAS Number | 865075-85-0 |
| Molecular Formula | C₁₂H₁₃N₃ |
| Molecular Weight | 199.25 g/mol |
| Core Motif | 2-aminopyridine / 3-picolylamine hybrid |
| Solubility | DMSO (>10 mg/mL), Ethanol (Moderate) |
Mechanism of Action & Signaling Pathways
MPP-3-Amine operates via a dual-mechanism potential:
-
ALDH Inhibition: It targets the substrate channel of Acetaldehyde Dehydrogenase (ALDH), potentially interfering with the NAD+ binding pocket or the catalytic cysteine via its pyridine nitrogen lone pairs.
-
Metal Chelation (Secondary): The N-C-N motif allows it to act as a bidentate ligand, relevant for zinc-dependent enzymes (e.g., ADH, KDMs) or as a fragment in kinase hinge-binding regions.
Pathway Visualization: ALDH Inhibition & Metabolic Impact
The following diagram illustrates the intervention point of MPP-3-Amine within the ethanol metabolism and oxidative stress pathway.
Figure 1: Mechanism of Action. MPP-3-Amine competes for the ALDH active site, contrasting with Disulfiram's covalent modification.
Comparative Performance Analysis
MPP-3-Amine is benchmarked here against industry standards. Its value lies in reversibility and structural versatility , whereas competitors are often specialized for high potency or irreversible binding.
Table 1: Benchmarking against ALDH Inhibitors
| Feature | MPP-3-Amine (865075-85-0) | Disulfiram (Antabuse) | Daidzin |
| Primary Target | ALDH (General/Isoform Selective) | ALDH1/ALDH2 | ALDH2 |
| Mechanism | Competitive / Reversible | Irreversible (Covalent) | Reversible (Competitive) |
| Binding Mode | Hydrophobic channel + H-bond (Pyridine N) | Cysteine modification (Carbamylation) | Isoflavone pocket binding |
| IC50 (Approx.) | Low µM range (Predicted)* | ~0.1 - 1 µM | ~0.04 - 0.1 µM |
| Advantages | Tunable scaffold ; lacks thiocarbamate toxicity; potential for fragment-based evolution. | High potency; clinically approved. | Natural product; highly selective for ALDH2. |
| Limitations | Lower potency than covalent inhibitors; requires optimization. | Non-specific thiol reactivity; short half-life. | Low solubility; metabolic instability. |
*Note: IC50 values for MPP-3-Amine are context-dependent and estimated based on structural analogues in specific assay conditions.
Table 2: Structural Utility vs. Kinase Inhibitors
As a building block/fragment, MPP-3-Amine is compared to the "Tail" regions of Type II Kinase Inhibitors.
| Compound | MPP-3-Amine | Nilotinib (Fragment) | Imatinib (Fragment) |
| Role | Novel Scaffold / Linker | Hinge Binder + Linker | Hinge Binder + Linker |
| Linker Type | Methylene-Amine (-NH-CH2-) | Amine (-NH-) | Amine (-NH-) |
| Flexibility | High (sp3 carbon allows rotation) | Rigid (Conjugated) | Rigid (Conjugated) |
| Application | Designing "Type 1.5" inhibitors; probing flexible pockets. | Type II inhibition (DFG-out). | Type II inhibition (DFG-out). |
Experimental Protocols for Validation
To validate MPP-3-Amine's performance, the following self-validating protocols are recommended. These ensure data integrity and reproducibility.
Experiment A: ALDH Enzymatic Inhibition Assay
Objective: Determine the IC50 of MPP-3-Amine against recombinant ALDH.
-
Reagent Prep:
-
Buffer: 50 mM Sodium Pyrophosphate (pH 9.0).
-
Substrate: Propionaldehyde (preferred over acetaldehyde for stability).
-
Cofactor: NAD+ (2 mM stock).
-
Enzyme: Recombinant human ALDH2 (0.5 µg/mL final).
-
MPP-3-Amine: Dissolve in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).
-
-
Reaction Setup:
-
In a 96-well UV-transparent plate, add 100 µL Buffer + 10 µL NAD+ + 10 µL Enzyme.
-
Add 2 µL of MPP-3-Amine (or DMSO control). Incubate for 5 mins at 25°C.
-
Initiation: Add 10 µL Propionaldehyde.
-
-
Detection:
-
Monitor Absorbance at 340 nm (NADH production) kinetically for 10 minutes.
-
-
Data Analysis:
-
Calculate slope (ΔOD/min) for the linear phase.
-
Normalize to DMSO control (100% activity).
-
Plot % Inhibition vs. Log[Concentration] to derive IC50.
-
Experiment B: Differential Scanning Fluorimetry (Thermal Shift)
Objective: Confirm direct binding to the target protein.
-
Mix: 5 µM Recombinant Enzyme + 5x SYPRO Orange dye in assay buffer.
-
Add: MPP-3-Amine at 50 µM (10x excess).
-
Run: qPCR machine melt curve (25°C to 95°C, 0.5°C/min).
-
Result: A shift in melting temperature (ΔTm > 2°C) compared to DMSO indicates direct binding and stabilization.
Screening Workflow Diagram
Figure 2: Recommended Screening Workflow for MPP-3-Amine validation.
Conclusion & Recommendations
(4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine represents a versatile chemical probe. While it may not match the nanomolar potency of Disulfiram for ALDH inhibition or Imatinib for Abl kinase inhibition directly, its structural flexibility and reversibility make it a superior candidate for:
-
Fragment-Based Drug Discovery (FBDD): As a high-quality starting scaffold for developing novel Type II kinase inhibitors.
-
Mechanism Elucidation: As a reversible probe to study ALDH function without the permanent covalent modification caused by Disulfiram.
Recommendation: Use MPP-3-Amine (CAS 865075-85-0) as a negative control for covalent inhibition assays or as a lead fragment for optimizing pyridine-amine based metalloenzyme inhibitors.
References
-
PubChem. (2025).[1][2] Compound Summary: Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate (Structural Analogues). Retrieved from [Link]
-
Frontiers in Chemistry. (2023). Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and biological activity. Retrieved from [Link]
Sources
validating the purity of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine using orthogonal analytical methods
Executive Summary: The Imperative of Orthogonality
In the development of tyrosine kinase inhibitors and related pyridine-based pharmacophores, the intermediate (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine (CAS: 865075-85-0) plays a critical role. However, its structural duality—containing two distinct pyridine rings and a secondary amine linker—presents unique analytical challenges. Standard HPLC-UV methods often struggle with peak tailing due to silanol interactions and may fail to resolve regioisomeric impurities or co-eluting synthesis byproducts.
This guide moves beyond single-method reliance, advocating for an orthogonal validation strategy . By cross-validating the "workhorse" method (HPLC-UV) with a "primary ratio" method (qNMR) and a "specificity" method (LC-MS), researchers can achieve a self-validating system that ensures absolute purity assessment.
Chemical Context & Impurity Profiling[1][2][3]
To validate purity, one must first understand the impurity landscape. The synthesis of this amine typically involves the reductive amination of 2-amino-4-methylpyridine with 3-pyridinecarboxaldehyde.
Structural Analysis
-
Formula: C₁₂H₁₃N₃
-
MW: 199.25 g/mol [1]
-
Key Features: Basic nitrogen centers (prone to tailing), UV active (pyridine
transitions).
The Impurity Genealogy
The following diagram illustrates the synthesis pathway and the genesis of critical impurities that your analytical methods must detect.
Figure 1: Synthesis pathway showing the origin of critical impurities (Over-alkylation, Direct Reduction, and Residual Reagents).
Method 1: HPLC-UV (The Workhorse)
Objective: Routine purity assessment and impurity quantification. Challenge: Pyridine moieties are strongly basic. On standard C18 columns at low pH, they protonate and interact with residual silanols, causing severe peak tailing that masks impurities.
Optimized Protocol: High pH Strategy
Instead of fighting the pKa, we operate above it. Using a hybrid-silica column at pH 10 ensures the amine remains uncharged (free base), resulting in sharp, symmetrical peaks.
| Parameter | Specification | Rationale |
| Column | Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm) | Chemically resistant to high pH; hybrid particle technology reduces silanol activity. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Maintains basic pH to suppress protonation of pyridine nitrogens. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for organic separation. |
| Gradient | 5% B to 90% B over 15 min | Covers wide polarity range to elute polar alcohols (Impurity B) and non-polar bis-alkylated byproducts (Impurity A). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 260 nm | Near absorption maximum for pyridine rings; balances sensitivity between product and impurities. |
| Column Temp | 30°C | Improves mass transfer and peak shape. |
Validation Check:
-
Tailing Factor (Tf): Must be < 1.5. If Tf > 2.0, column regeneration or replacement is required.
-
Resolution (Rs): > 2.0 between Target Product and Impurity A (Tertiary amine).
Method 2: 1H qNMR (The Absolute Truth)
Objective: Orthogonal purity determination without requiring a reference standard of the analyte. Mechanism: qNMR relies on the direct proportionality between signal integration and molar concentration.[2] It is "blind" to UV extinction coefficients, making it the perfect counter-check to HPLC.
Protocol
-
Solvent: DMSO-d6 (Dissolves polar pyridines well; prevents exchange of amine protons).
-
Internal Standard (IS): Maleic Acid (99.9% TraceCERT) or 1,3,5-Trimethoxybenzene.
-
Selection Criteria: Maleic acid provides a sharp singlet at ~6.3 ppm, a region typically clear of pyridine aromatic signals (7.0–8.5 ppm) and methyl signals (2.0–2.5 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton).
-
Scans: 16 or 32 (Sufficient S/N for >98% purity).
Calculation
The absolute purity (
Where:
- : Integrated Area[2]
- : Number of protons contributing to the signal
- : Molecular Weight[1][3]
- : Gravimetric Weight
Critical Insight: Compare the integration of the methylene bridge (-CH2-) at ~4.4 ppm against the Internal Standard. Do not use the amine (-NH-) proton for quantification as it is subject to exchange broadening.
Method 3: LC-MS/MS (The Specificity Layer)
Objective: Confirm peak identity and detect co-eluting impurities that have the same retention time but different masses.
Protocol
-
Ionization: ESI Positive Mode (Pyridines ionize readily).
-
Scan Range: m/z 100 – 500.
-
Key Markers:
-
Target: [M+H]⁺ = 200.12
-
Impurity A (Bis-alkylated): [M+H]⁺ = ~291.15 (Significant mass shift).
-
Impurity B (Alcohol): [M+H]⁺ = 110.06 (Very early eluting).
-
Comparative Analysis & Decision Matrix
The power of this guide lies in the comparison. Do not rely on one number.
Performance Comparison Table
| Feature | HPLC-UV (High pH) | 1H qNMR | LC-MS |
| Primary Output | Chromatographic Purity (% Area) | Absolute Content (% w/w) | Molecular Identity / Trace Detection |
| Specificity | Medium (Retention time only) | High (Structural resolution) | Very High (Mass resolution) |
| LOD/Sensitivity | High (0.05%) | Low (~0.5 - 1.0%) | Extreme (< 0.01%) |
| Blind Spots | Co-eluting peaks; UV-inactive impurities (e.g., salts) | Overlapping signals; Low sensitivity | Ion suppression; Non-ionizable species |
| Role | Routine QC | Reference Standard Qualification | Impurity ID & Troubleshooting |
The Orthogonal Workflow
Use this decision tree to integrate these methods into your validation pipeline.
Figure 2: Orthogonal decision matrix ensuring no impurity goes undetected.
References
-
Almac Group. (2024). QNMR – a modern alternative to HPLC. Retrieved from [Link]
-
Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from [Link]
Sources
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
As a Senior Application Scientist, I recognize that the safe handling of complex heterocyclic amines is paramount in modern drug discovery and chemical synthesis. (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is a bis-pyridine derivative linked by a secondary amine. While highly valuable as a precursor for kinase inhibitors and alpha-helical mimetics, its structural motifs present specific toxicological and logistical challenges.
This guide provides a self-validating, step-by-step operational protocol for the safe handling, experimental workflow, and EPA-compliant disposal of this compound.
Chemical Profiling & Mechanism of Toxicity
To handle a chemical safely, one must understand the causality behind its hazards. The toxicity of (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine is driven by two primary structural features: the lipophilic pyridine rings and the basic secondary amine linker .
-
Oxidative Stress & Cytotoxicity: Pyridine derivatives are known to induce excessive Reactive Oxygen Species (ROS) formation. This leads to severe oxidative stress, lipid peroxidation, and the disruption of cellular membranes [2]. Furthermore, these compounds can bind directly to the active centers of critical antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD), impairing cellular defense mechanisms [2].
-
Genotoxicity & DNA Damage: Substituted pyridines have been shown to modify bacterial and cellular DNA by altering the spatial structure of lipopolysaccharides (LPS) in cell membranes. This structural interference can activate topoisomerases, leading to the relaxation and subsequent damage of exposed DNA bases [1].
-
Corrosivity & Environmental Persistence: The secondary amine nitrogen significantly increases the compound's basicity compared to unsubstituted pyridine. This makes the compound a severe skin and eye irritant. Environmentally, pyridine derivatives are highly persistent in surface soils and groundwater, posing acute toxicity risks to aquatic life [4].
Data Summary: Hazard Profiling
Table 1: Physicochemical & Hazard Profile
| Hazard Category | Manifestation | Mechanistic Cause |
| Acute Toxicity | Harmful via ingestion, inhalation, and dermal absorption. | High lipophilicity allows rapid penetration of biological membranes and the blood-brain barrier [4]. |
| Corrosivity | Severe eye damage and skin burns. | The secondary amine acts as a strong Lewis base, rapidly hydrolyzing tissue upon contact. |
| Genotoxicity | Potential DNA intercalation and mutagenesis. | Disruption of membrane LPS and interference with topoisomerase-DNA complexes [1]. |
| Ecotoxicity | Toxic to aquatic life with long-lasting effects. | Resistance to rapid biodegradation; induces ROS-mediated mitochondrial damage in fauna [2]. |
Experimental Workflow & Handling Protocol
Every experimental protocol must be a self-validating system. When utilizing (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine in cross-coupling reactions or stock solution preparation, follow this validated workflow:
Step 1: Preparation & PPE Verification
-
Action: Don a flame-resistant lab coat, nitrile gloves (double-gloving recommended for concentrated solutions), and chemical splash goggles.
-
Validation: Inspect gloves for micro-tears. Ensure the fume hood sash is positioned below the breathing zone (face velocity of 80–100 fpm).
Step 2: Reagent Dispensing
-
Action: Weigh the solid or dispense the liquid compound exclusively inside a certified chemical fume hood. Avoid using metal spatulas if the compound is dissolved in acidic media, as trace metal contamination can catalyze unwanted oxidation.
-
Validation: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe after dispensing. If the Kimwipe discolors, surface contamination is present and requires further decontamination.
Step 3: Reaction Quenching
-
Action: Post-reaction, quench the mixture slowly with a mild aqueous buffer (e.g., saturated
or ) at 0°C. -
Validation: Monitor the temperature. A lack of rapid exothermic spiking confirms the safe neutralization of the reactive amine species.
Proper Disposal & Waste Management Procedures
Under EPA guidelines, while pyridine itself is a listed hazardous waste, complex derivatives must be evaluated based on characteristic waste codes (e.g., D002 for corrosivity if the aqueous pH is
Step-by-Step Disposal Operational Plan
1. Segregation of Waste Streams Never mix bis-pyridine amine waste with strong oxidizers or halogenated waste streams unless dictated by a specific reaction protocol. Segregate into:
-
Aqueous Basic Waste
-
Non-Halogenated Organic Waste
-
Solid Hazardous Waste
2. Liquid Waste Processing
-
Action: For organic reaction filtrates containing the compound, transfer the liquid to an explicitly labeled "Non-Halogenated Organic Hazardous Waste" carboy.
-
Validation: Check the pH of aqueous washes using indicator strips. If the pH is > 9, the amine is still active. Neutralize carefully with dilute
(1M) until the pH reaches 6-8 before transferring to the aqueous waste carboy.
3. Solid Waste & Consumables
-
Action: All contaminated consumables (weigh boats, pipette tips, silica gel from chromatography) must be collected in a solid hazardous waste container.
-
Validation: Ensure the container is lined with a transparent, 6-mil polyethylene bag. Seal the bag with a gooseneck tie to prevent vapor release.
4. Spill Response Protocol
-
Action: In the event of a spill, do not use water, which can spread the contaminant. Cover the spill with an inert absorbent (sand, earth, or vermiculite).
-
Validation: Sweep the absorbed mixture using non-sparking tools and place it in a sealed, labeled drum. Wash the affected area with a mild acidic solution to neutralize residual amine, followed by a water rinse.
Waste Routing Visualization
The following decision matrix illustrates the logical flow for segregating laboratory waste containing (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine.
Decision matrix for the segregation and disposal of bis-pyridine amine derivative laboratory waste.
References
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E.
- Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives ResearchGate URL
- eCFR (Electronic Code of Federal Regulations)
- d-nb.
Personal protective equipment for handling (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Operational Safety Guide: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine
Executive Summary
Compound Identity: (4-Methyl-pyridin-2-yl)-pyridin-3-ylmethyl-amine CAS Number: 865075-85-0 Molecular Formula: C₁₂H₁₃N₃ Primary Hazard Class: TOXIC & IRRITANT .[1][2][3][4][5][6][7] Immediate Action: Handle strictly within a certified chemical fume hood. Assume high toxicity by ingestion, inhalation, and dermal absorption due to the aminopyridine structural motif.
Part 1: Critical Hazard Profile & Risk Assessment
Scientific Rationale: This compound features two pyridine rings connected by an amine linker. Structural analogs (e.g., 2-aminopyridine, 4-methyl-2-aminopyridine) are known neurotoxins and severe irritants. Lacking comprehensive toxicological data for this specific CAS, the Precautionary Principle mandates treating this substance as a high-hazard material comparable to its parent pharmacophores.
| Hazard Category | Risk Assessment | Mechanism of Action |
| Acute Toxicity | High (Oral, Dermal, Inhalation) | Pyridine derivatives can be rapidly absorbed through intact skin and mucous membranes, potentially affecting the central nervous system (CNS). |
| Skin/Eye Corrosion | Moderate to Severe | Free amines are basic. Contact with moisture on skin/eyes can generate hydroxide ions, causing chemical burns or severe dermatitis. |
| Respiratory Sensitization | Moderate | Inhalation of dust or aerosols may trigger bronchial spasms or mucosal inflammation. |
| Reactivity | Moderate | Likely hygroscopic and sensitive to oxidation. Incompatible with strong oxidizing agents and acids.[8][9] |
Part 2: Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on standard "lab safety" defaults. The permeation rate of pyridine-like compounds through standard latex is dangerously high.
| PPE Component | Specification | Operational Logic (Causality) |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Permeation Defense: Pyridines can permeate thin nitrile in <15 mins. Double gloving creates a sacrificial outer layer and a visual breach indicator. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient against airborne amine dust or splashing basic solutions. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary Barrier: Engineering controls are superior to respirators. If hood work is impossible, use a P100/OV respirator. |
| Body Protection | Tyvek® Lab Coat or Chemical Apron | Absorption Block: Cotton coats absorb liquids, keeping toxins against the skin. Tyvek repels particulates and light splashes. |
Part 3: Operational Handling Protocol
Objective: Create a closed-loop handling system that minimizes environmental exposure.
Phase 1: Storage & Reception
-
Inspection: Upon receipt, verify container integrity. If the septum is compromised, assume hydrolysis.
-
Environment: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Amines often oxidize or absorb CO₂ from the air to form carbamates.
-
Segregation: Store away from strong acids (e.g., HCl, H₂SO₄) to prevent exothermic neutralization reactions.
Phase 2: Weighing & Transfer (The "Red Zone")
-
Location: Strictly inside a certified fume hood.
-
Static Control: Use an anti-static gun or ionizer if the substance is a dry powder. Charged amine powders are "flighty" and easily inhaled.
-
Technique:
-
Place a disposable balance draft shield (or secondary containment tray) inside the hood.
-
Tare the weighing vessel before opening the stock container.
-
Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Immediately reseal the stock container with Parafilm or electrical tape.
-
Phase 3: Reaction Setup
-
Solvent Choice: Dissolve the solid as quickly as possible to reduce dust hazard. Dichloromethane (DCM) or DMSO are common solvents but can enhance skin absorption—handle with extreme care.
-
Quenching: When the reaction is complete, treat the mixture as a basic hazardous waste stream.
Part 4: Visualization of Safety Workflows
Workflow 1: Safe Handling Lifecycle
Caption: Operational logic flow ensuring containment from storage to reaction.
Workflow 2: Emergency Spill Response
Caption: Decision tree for immediate spill mitigation.
Part 5: Waste Disposal & Deactivation
Regulatory Status: As a pyridine derivative, this compound is classified as Hazardous Chemical Waste (often P-listed or U-listed analog depending on jurisdiction).
Disposal Protocol:
-
Segregation: Do not mix with acidic waste streams (risk of heat generation) or oxidizers (risk of fire).[9]
-
Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers which may corrode.
-
Labeling: Clearly mark as "TOXIC," "IRRITANT," and "ORGANIC BASE."
-
Destruction: The preferred method is Incineration with afterburner and scrubber to manage nitrogen oxide (NOx) emissions.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11186717 (Structure Analog: 4-Methylpyridin-2-amine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Pyridine). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methylpyridin-2-amine - Safety Data Sheet [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. biochemopharma.fr [biochemopharma.fr]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
